2-Bromo-3-iodo-6-methoxypyridine
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-bromo-3-iodo-6-methoxypyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrINO/c1-10-5-3-2-4(8)6(7)9-5/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBWGRARQBSSJMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=C(C=C1)I)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrINO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
synthesis of 2-Bromo-3-iodo-6-methoxypyridine from 2-bromo-3-hydroxy-6-iodopyridine
Introduction: Strategic Importance of 2-Bromo-3-iodo-6-methoxypyridine
In the landscape of modern medicinal chemistry and materials science, halogenated pyridines are indispensable building blocks. Their unique electronic properties and defined substitution patterns allow for precise, regioselective introduction of further functionalities, typically through cross-coupling reactions. 2-Bromo-3-iodo-6-methoxypyridine, in particular, is a highly valuable intermediate. The differential reactivity of the bromo and iodo substituents, coupled with the electron-donating nature of the methoxy group, makes it a versatile scaffold for the synthesis of complex molecular architectures. This guide provides a detailed, mechanistically-grounded protocol for the efficient synthesis of this key intermediate from its precursor, 2-bromo-3-hydroxy-6-iodopyridine, designed for researchers and professionals in drug development and chemical synthesis.
Synthetic Strategy: The Williamson Ether Synthesis for Pyridinol Methylation
The conversion of 2-bromo-3-hydroxy-6-iodopyridine to its methoxy derivative is a classic O-methylation reaction. The most robust and widely applied method for this transformation is the Williamson ether synthesis.[1][2][3] This venerable reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1][3]
The core principle involves two key steps:
-
Deprotonation: The weakly acidic hydroxyl group of the pyridinol is deprotonated by a suitable base to form a more nucleophilic pyridinolate anion.
-
Nucleophilic Attack: The resulting anion attacks an electrophilic methyl source, typically an alkyl halide like methyl iodide, displacing the halide leaving group to form the desired ether linkage.[3][4]
The choice of base, solvent, and methylating agent is critical to ensure high yield and selectivity, minimizing potential side reactions.
Mechanistic Rationale and Reagent Selection
The Substrate: 2-bromo-3-hydroxy-6-iodopyridine presents a phenolic hydroxyl group. While hydroxyl groups are generally poor nucleophiles, their conversion to the corresponding alkoxide (or in this case, a pyridinolate) dramatically enhances their nucleophilicity, making the SN2 reaction feasible.
The Base: A moderately strong, non-nucleophilic base is ideal. Potassium carbonate (K₂CO₃) is an excellent choice for this transformation.[5][6] It is sufficiently basic to deprotonate the hydroxyl group but is not so strong as to promote elimination or other side reactions. Its heterogeneous nature in many organic solvents can be advantageous, simplifying workup. Other bases like potassium hydroxide (KOH) have also been successfully employed in similar systems.[1][7]
The Electrophile: Methyl iodide (CH₃I) is a superb electrophile for SN2 reactions.[1][5][7] The carbon-iodine bond is relatively weak, and iodide is an excellent leaving group, facilitating a rapid reaction rate.
The Solvent: A polar aprotic solvent is required to dissolve the reagents and facilitate the SN2 mechanism. N,N-Dimethylformamide (DMF) is a common and effective choice as it solvates the potassium cation, leaving the pyridinolate anion relatively "naked" and highly reactive.[5][8] Dimethyl sulfoxide (DMSO) is another excellent option that can accelerate the rate of SN2 reactions.[1][7][8]
A potential side reaction in the methylation of hydroxypyridines is N-methylation of the pyridine ring nitrogen.[9] However, for 3-hydroxypyridines, O-methylation is generally favored. The presence of bulky halogen substituents at the adjacent C2 and distant C6 positions further sterically hinders the nitrogen atom, making O-alkylation the overwhelmingly preferred pathway under these conditions.
Visualizing the Synthetic Workflow
The following diagram outlines the key steps in the synthesis, from starting materials to the final purified product.
Caption: Workflow for the Synthesis of 2-Bromo-3-iodo-6-methoxypyridine.
Detailed Experimental Protocol
This protocol is adapted from established literature procedures for the O-methylation of 2-bromo-3-hydroxy-6-iodopyridine.[5]
Materials and Equipment:
-
2-bromo-3-hydroxy-6-iodopyridine
-
Potassium carbonate (K₂CO₃), anhydrous
-
Methyl iodide (CH₃I)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Deionized water
-
Round-bottom flask equipped with a magnetic stir bar and reflux condenser
-
Heating mantle with temperature controller
-
Buchner funnel and filter flask
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a round-bottom flask, add 2-bromo-3-hydroxy-6-iodopyridine (1.0 eq).
-
Solvent and Base Addition: Add anhydrous DMF (approx. 2 mL per gram of starting material) followed by potassium carbonate (0.91 eq).
-
Reagent Addition: Add methyl iodide (3.5 eq) to the suspension.
-
Heating: Heat the reaction mixture to 100°C and stir vigorously for 45 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC) if desired.
-
Cooling and Precipitation: After 45 minutes, cool the reaction mixture to room temperature.
-
Workup: Slowly add deionized water (approx. 16 mL per gram of starting material) to the cooled mixture. Stir the resulting suspension for 30 minutes to ensure complete precipitation of the product.
-
Isolation: Isolate the precipitated solid by vacuum filtration using a Buchner funnel.
-
Drying: Dry the collected solid thoroughly to yield the final product, 2-Bromo-3-iodo-6-methoxypyridine, as a pale brown solid.[5]
Quantitative Data and Expected Outcome
| Parameter | Value | Reference |
| Starting Material | 2-bromo-3-hydroxy-6-iodopyridine | [5] |
| Reagents | K₂CO₃ (0.91 eq), CH₃I (3.5 eq) | [5] |
| Solvent | DMF | [5] |
| Temperature | 100 °C | [5] |
| Reaction Time | 45 minutes | [5] |
| Product M.W. | 313.92 g/mol | [5] |
| Expected Yield | High (quantitative precipitation often observed) | [5] |
| Product Appearance | Pale brown solid | [5] |
Validation and Characterization
The identity and purity of the synthesized 2-Bromo-3-iodo-6-methoxypyridine should be confirmed using standard analytical techniques:
-
Mass Spectrometry (MS): To confirm the molecular weight. The expected ESI+MS value for C₆H₅BrINO is m/z 313.9.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the structure. The appearance of a singlet corresponding to the methoxy group protons (O-CH₃) at approximately 3.9 ppm and the disappearance of the hydroxyl proton signal are key indicators of a successful reaction.
-
Melting Point: To assess the purity of the final product.
Conclusion
The methylation of 2-bromo-3-hydroxy-6-iodopyridine via the Williamson ether synthesis using potassium carbonate and methyl iodide in DMF is a straightforward, efficient, and reliable method for producing the valuable synthetic intermediate 2-Bromo-3-iodo-6-methoxypyridine. The protocol is robust, utilizing common laboratory reagents and conditions. By understanding the underlying SN2 mechanism, researchers can confidently apply and, if necessary, adapt this procedure for their specific synthetic needs, ensuring a consistent supply of this versatile chemical building block for applications in drug discovery and beyond.
References
-
Adamczyk, M., Johnson, D. D., & Reddy, R. E. (1999). Chemoselective O-Methylation of Hydroxypyridines. Synthetic Communications, 29(17), 2985-2992. Available from: [Link]
-
PrepChem.com. Synthesis of 2-bromo-3-methoxypyridine. Available from: [Link]
-
ResearchGate. Scheme 2. O-Methylation of 3-hydroxypyridine. Available from: [Link]
-
Freeman, D. B., & Rovis, T. (2011). Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids. Organic letters, 13(10), 2552–2555. Available from: [Link]
-
Patsnap. Synthesis process of 2-bromo-4-iodo-3-methylpyridine. Available from: [Link]
-
Chemistry Steps. Williamson Ether Synthesis. Available from: [Link]
-
Cambridge University Press. Williamson Ether Synthesis. Name Reactions in Organic Synthesis. Available from: [Link]
-
Wikipedia. Williamson ether synthesis. Available from: [Link]
-
Professor Dave Explains. (2018). Williamson Ether Synthesis. YouTube. Available from: [Link]
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- 6. 2-Bromo-3-methoxy-6-methylpyridine synthesis - chemicalbook [chemicalbook.com]
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- 8. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 9. tandfonline.com [tandfonline.com]
A Technical Guide to the NMR Spectroscopic Characterization of 2-Bromo-3-iodo-6-methoxypyridine
Introduction: The Structural Significance of a Polysubstituted Pyridine
In the landscape of pharmaceutical and materials science research, polysubstituted pyridine scaffolds are of paramount importance. Their unique electronic properties and defined stereochemistry make them valuable building blocks in the synthesis of complex molecules with diverse biological activities and material properties. 2-Bromo-3-iodo-6-methoxypyridine is one such molecule, presenting a unique substitution pattern that offers multiple points for synthetic diversification. Accurate and unambiguous structural characterization is the bedrock of any research endeavor, and for molecules like this, Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and definitive analytical technique available.[1][2][3]
This in-depth technical guide provides a comprehensive overview of the characterization of 2-Bromo-3-iodo-6-methoxypyridine using NMR spectroscopy. It is designed for researchers, scientists, and drug development professionals who require a deep understanding of not just the data, but the underlying principles and experimental considerations for obtaining high-quality, reliable NMR spectra for this class of compounds. We will delve into the expected ¹H and ¹³C NMR spectra, the influence of the various substituents on chemical shifts and coupling constants, and the application of two-dimensional (2D) NMR techniques for unambiguous signal assignment.
Principles of NMR Spectroscopy in the Context of 2-Bromo-3-iodo-6-methoxypyridine
NMR spectroscopy is a powerful analytical technique that exploits the magnetic properties of atomic nuclei to provide detailed information about the structure, dynamics, and chemical environment of molecules.[1][2] For the structural elucidation of 2-Bromo-3-iodo-6-methoxypyridine, we are primarily interested in the ¹H (proton) and ¹³C (carbon-13) isotopes.
The key parameters in a 1D NMR spectrum are:
-
Chemical Shift (δ): This indicates the electronic environment of a nucleus. Electronegative substituents, like bromine, iodine, and the methoxy group, will deshield nearby nuclei, causing their signals to appear at higher chemical shifts (downfield).
-
Integration: The area under a ¹H NMR signal is proportional to the number of protons it represents.
-
Spin-Spin Coupling (J-coupling): This results in the splitting of NMR signals and provides information about the connectivity of atoms. The magnitude of the coupling constant (J) is dependent on the number of bonds separating the coupled nuclei and their dihedral angle.
Predicted ¹H and ¹³C NMR Spectra of 2-Bromo-3-iodo-6-methoxypyridine
Due to the absence of publicly available experimental NMR data for 2-Bromo-3-iodo-6-methoxypyridine, the following spectral data is predicted based on established substituent effects on the pyridine ring and data from analogous compounds. Several software packages are available for such predictions, utilizing extensive databases and various algorithms to provide accurate estimations.[1][4][5][6]
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum of 2-Bromo-3-iodo-6-methoxypyridine is expected to show two signals in the aromatic region corresponding to the two pyridine protons, and one signal in the aliphatic region for the methoxy group protons.
Table 1: Predicted ¹H NMR Data for 2-Bromo-3-iodo-6-methoxypyridine
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-4 | 7.6 - 7.8 | Doublet | 8.0 - 9.0 | 1H |
| H-5 | 6.9 - 7.1 | Doublet | 8.0 - 9.0 | 1H |
| -OCH₃ | 3.9 - 4.1 | Singlet | - | 3H |
Rationale for Predictions:
-
H-4 and H-5: These two protons are on adjacent carbons and will therefore couple to each other, resulting in two doublets. The pyridine ring protons typically appear in the range of 7.0-8.5 ppm. The electron-withdrawing effects of the bromine and iodine atoms will deshield these protons, shifting them downfield. H-4 is expected to be further downfield than H-5 due to its proximity to the electronegative iodine atom.
-
-OCH₃: The protons of the methoxy group are not coupled to any other protons and will therefore appear as a singlet. Their chemical shift is characteristic for methoxy groups attached to an aromatic ring, typically in the range of 3.8-4.2 ppm.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will show six distinct signals, one for each carbon atom in the molecule.
Table 2: Predicted ¹³C NMR Data for 2-Bromo-3-iodo-6-methoxypyridine
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 | 140 - 145 |
| C-3 | 95 - 100 |
| C-4 | 140 - 145 |
| C-5 | 110 - 115 |
| C-6 | 160 - 165 |
| -OCH₃ | 55 - 60 |
Rationale for Predictions:
-
C-2, C-3, and C-6: These carbons are directly attached to electronegative atoms (Br, I, and O, respectively). The carbon attached to the highly electronegative oxygen of the methoxy group (C-6) is expected to be the most downfield. The carbons attached to the halogens (C-2 and C-3) will also be significantly downfield. The carbon bearing the iodine (C-3) is expected to be at a lower chemical shift than the one with bromine (C-2) due to the "heavy atom effect" of iodine.
-
C-4 and C-5: These are the protonated carbons of the pyridine ring. Their chemical shifts are influenced by the overall electronic nature of the substituted ring.
-
-OCH₃: The carbon of the methoxy group will appear in the typical aliphatic region for such a functional group.
Unambiguous Signal Assignment using 2D NMR Spectroscopy
While 1D NMR provides essential information, 2D NMR techniques are indispensable for the definitive assignment of all proton and carbon signals, especially in complex molecules. For 2-Bromo-3-iodo-6-methoxypyridine, a suite of 2D experiments including COSY, HSQC, and HMBC would provide a self-validating dataset for its structural confirmation.
COSY (Correlation Spectroscopy)
The COSY experiment identifies protons that are coupled to each other. In the COSY spectrum of 2-Bromo-3-iodo-6-methoxypyridine, a cross-peak is expected between the signals of H-4 and H-5, confirming their connectivity.
Caption: Expected COSY correlation for 2-Bromo-3-iodo-6-methoxypyridine.
HSQC (Heteronuclear Single Quantum Coherence)
The HSQC experiment shows correlations between protons and the carbons to which they are directly attached (one-bond C-H coupling). This is a crucial experiment for assigning the signals of the protonated carbons.
-
A cross-peak will be observed between the H-4 signal and the C-4 signal.
-
A cross-peak will be observed between the H-5 signal and the C-5 signal.
-
A cross-peak will be observed between the -OCH₃ proton signal and the -OCH₃ carbon signal.
Caption: Expected HSQC correlations for 2-Bromo-3-iodo-6-methoxypyridine.
HMBC (Heteronuclear Multiple Bond Correlation)
The HMBC experiment reveals correlations between protons and carbons over two or three bonds (long-range C-H coupling). This experiment is vital for assigning the quaternary (non-protonated) carbons and for piecing together the molecular skeleton.
Expected key HMBC correlations:
-
H-4 will show correlations to C-2, C-5, and C-6 .
-
H-5 will show correlations to C-3 and C-4 .
-
The -OCH₃ protons will show a strong correlation to C-6 .
Caption: Key expected HMBC correlations for 2-Bromo-3-iodo-6-methoxypyridine.
By combining the information from the 1D spectra with the connectivity data from COSY, HSQC, and HMBC experiments, a complete and unambiguous assignment of all ¹H and ¹³C signals can be achieved, thus confirming the structure of 2-Bromo-3-iodo-6-methoxypyridine.
Experimental Protocol for NMR Analysis
Adherence to a rigorous experimental protocol is essential for acquiring high-quality, reproducible NMR data.
Sample Preparation
-
Select a suitable deuterated solvent: Chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) are common choices for this type of molecule. Ensure the solvent is of high purity to avoid extraneous signals.
-
Determine the appropriate sample concentration: For ¹H NMR, a concentration of 5-10 mg/mL is typically sufficient. For the less sensitive ¹³C NMR and 2D experiments, a higher concentration of 20-50 mg/mL may be necessary.
-
Dissolve the sample: Accurately weigh the sample of 2-Bromo-3-iodo-6-methoxypyridine and dissolve it in the chosen deuterated solvent (typically 0.6-0.7 mL for a standard 5 mm NMR tube).
-
Transfer to an NMR tube: Use a clean, high-quality NMR tube. Filter the solution if any particulate matter is present.
-
Add an internal standard (optional but recommended): Tetramethylsilane (TMS) is the standard reference (0 ppm) for ¹H and ¹³C NMR in most organic solvents.
NMR Data Acquisition
-
Instrument setup: The NMR spectrometer should be properly tuned and shimmed to ensure a homogeneous magnetic field.
-
1D ¹H NMR: Acquire a standard ¹H spectrum to assess the sample purity and overall spectral features.
-
1D ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.
-
2D Experiments:
-
COSY: A standard gradient-selected COSY experiment is typically sufficient.
-
HSQC: A phase-sensitive gradient-selected HSQC experiment is recommended for optimal resolution and the ability to distinguish CH, CH₂, and CH₃ groups (with appropriate editing).
-
HMBC: A gradient-selected HMBC experiment optimized for a long-range coupling constant of ~8 Hz is a good starting point.
-
Conclusion
The comprehensive NMR spectroscopic characterization of 2-Bromo-3-iodo-6-methoxypyridine is a critical step in its application in research and development. By combining 1D ¹H and ¹³C NMR with 2D techniques such as COSY, HSQC, and HMBC, a complete and unambiguous assignment of its structure can be achieved. This guide provides the foundational knowledge and a practical framework for researchers to confidently characterize this and other similarly complex substituted pyridine molecules, ensuring the integrity and reliability of their scientific endeavors.
References
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Dalvit, C., & Vulpetti, A. (2019). Perspectives on Nuclear Magnetic Resonance Spectroscopy in Drug Discovery Research. Journal of Medicinal Chemistry, 62(17), 7713-7741. [Link]
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Mestrelab Research S.L. (2024). Mnova NMRPredict. [Link]
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Spectroscopy Online. (2024). NMR Spectroscopy Revolutionizes Drug Discovery. [Link]
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CAS. (n.d.). NMR Database for Faster Structural Data. [Link]
-
ChemAxon. (n.d.). NMR Predictor. [Link]
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Walsh Medical Media. (n.d.). Drug Discovery and Development of NMR Spectroscopy in Pharmaceutical Industry. [Link]
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- 2. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
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- 4. NMR Database for Faster Structural Data | CAS [cas.org]
- 5. docs.chemaxon.com [docs.chemaxon.com]
- 6. NMR Predictors | Thermo Fisher Scientific - JP [thermofisher.com]
An In-depth Technical Guide to the Crystal Structure Analysis of 2-iodo-3-methoxy-6-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive technical overview of the single-crystal X-ray diffraction analysis of 2-iodo-3-methoxy-6-methylpyridine (C₇H₈INO). The synthesis, crystallization, and detailed structural elucidation are presented, offering insights into the molecular geometry, intermolecular interactions, and crystalline packing of this substituted pyridine derivative. The presence of a reactive iodo group and the pyridine scaffold makes this compound a valuable building block in medicinal chemistry and materials science.[1] A thorough understanding of its three-dimensional structure is paramount for predicting its chemical behavior and designing novel molecules with desired properties. The analysis reveals three independent molecules in the asymmetric unit, characterized by near-planar conformations and organized into a stable crystalline lattice through a network of weak intermolecular interactions.[2][3][4]
Introduction
Substituted pyridines are a cornerstone of modern organic chemistry, forming the structural core of numerous pharmaceuticals, agrochemicals, and functional materials.[1] The introduction of specific functional groups onto the pyridine ring allows for the fine-tuning of a molecule's steric and electronic properties, thereby influencing its reactivity and biological activity. The title compound, 2-iodo-3-methoxy-6-methylpyridine, combines several key features: a pyridine ring, a common scaffold in biologically active molecules; a methoxy group, which can influence solubility and receptor binding; a methyl group; and a highly versatile iodine atom.[1] The carbon-iodine bond is relatively weak, making the iodo-substituent an excellent leaving group in various cross-coupling reactions, such as the Suzuki and Sonogashira couplings, rendering the molecule a valuable synthetic intermediate.[1][2]
Crystal structure analysis by single-crystal X-ray diffraction provides the most definitive information about a molecule's three-dimensional arrangement in the solid state. This data is crucial for understanding structure-property relationships, guiding synthetic modifications, and performing computational modeling studies. This guide details the experimental procedures and crystallographic analysis of 2-iodo-3-methoxy-6-methylpyridine, highlighting the key structural features that govern its solid-state architecture.
Experimental Methodology
The experimental workflow for the crystal structure analysis of 2-iodo-3-methoxy-6-methylpyridine can be broken down into three main stages: synthesis of the compound, growth of single crystals suitable for X-ray diffraction, and the collection and analysis of diffraction data.
Synthesis of 2-iodo-3-methoxy-6-methylpyridine
The synthesis of the title compound is achieved through the iodination of 3-methoxy-6-methylpyridine.[1] A common and effective method involves the reaction of the starting pyridine derivative with potassium iodide (KI) and iodine (I₂) in a suitable solvent such as tetrahydrofuran (THF).[2][4]
Protocol:
-
To a solution of 3-methoxy-6-methylpyridine in THF, add potassium iodide (KI) and iodine (I₂).
-
Stir the reaction mixture at room temperature for an extended period (e.g., 72 hours) to ensure complete iodination.[2]
-
Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate to remove any unreacted iodine.
-
The crude product can then be isolated by filtration.
-
The resulting solid is washed with cold water and dried under vacuum to yield 2-iodo-3-methoxy-6-methylpyridine.[2]
The causality behind this experimental choice lies in the electrophilic substitution mechanism on the pyridine ring. The combination of I₂ and an iodide salt in a suitable solvent generates the electrophilic iodine species required for the substitution reaction. The position of iodination (at the 2-position) is directed by the activating effect of the methoxy group and the inherent electronic properties of the pyridine ring.
Single-Crystal Growth
Obtaining high-quality single crystals is often the most critical and challenging step in X-ray crystallographic analysis. For 2-iodo-3-methoxy-6-methylpyridine, single crystals suitable for diffraction studies were grown by the slow evaporation of a solution of the compound in ethyl acetate.[2]
Protocol:
-
Dissolve the synthesized 2-iodo-3-methoxy-6-methylpyridine in a minimal amount of ethyl acetate.
-
Loosely cover the container to allow for the slow evaporation of the solvent at room temperature.
-
Over a period of several days to a week, well-formed crystals should appear.
-
Carefully select a crystal of appropriate size and quality for mounting on the diffractometer.
The choice of solvent is crucial; ethyl acetate provides a good balance of solubility for the compound and a suitable evaporation rate to promote slow, ordered crystal growth rather than rapid precipitation.
X-ray Data Collection and Structure Refinement
A selected single crystal was mounted on a suitable X-ray diffractometer. The data collection is typically performed at a low temperature to minimize thermal vibrations of the atoms, leading to a more precise structure determination.
Workflow for Data Collection and Refinement:
Caption: Workflow for X-ray data collection and structure refinement.
The collected diffraction data are processed to yield a set of structure factors, which are then used to solve the crystal structure. The initial model of the structure is typically obtained using direct methods, and then refined using full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically, and hydrogen atoms are placed in calculated positions and refined using a riding model.
Results and Discussion
The crystal structure analysis of 2-iodo-3-methoxy-6-methylpyridine reveals several key features regarding its molecular and supramolecular structure.
Molecular Structure
The asymmetric unit of the crystal lattice contains three independent molecules of 2-iodo-3-methoxy-6-methylpyridine.[2][3][4] This indicates that the three molecules are not related by any crystallographic symmetry elements within the unit cell. The bond lengths and angles within all three molecules are within the expected ranges for substituted pyridine derivatives.
The core pyridine ring in each of the three independent molecules is essentially planar.[2][3][4] The substituents (iodo, methoxy, and methyl groups) show only slight deviations from this plane. The root-mean-square (r.m.s.) deviations for the non-hydrogen atoms of the three molecules are 0.0141 Å, 0.0081 Å, and 0.0066 Å, respectively, confirming their planarity.[2][3][4] The methoxy and methyl groups are situated on opposite sides of the pyridine ring.[1]
Table 1: Key Molecular Information
| Parameter | Value |
| Chemical Formula | C₇H₈INO |
| Molecular Weight | 249.05 g/mol [1] |
| Crystal System | Orthorhombic |
| Space Group | Pbca |
| Molecules per Asymmetric Unit | 3[2][3][4] |
Crystal Packing and Intermolecular Interactions
The three independent molecules in the asymmetric unit are arranged in a similar orientation.[2][3][4] The polar methoxy groups of the three molecules are aligned on one side, while the non-polar methyl groups are on the other side.[2][3][4] The dihedral angles between the planes of the three pyridine rings are 58.09(3)°, 66.64(4)°, and 71.5(3)°.[2][3][4]
The crystal packing is stabilized by a network of weak intermolecular interactions. Notably, weak C—H⋯O hydrogen bonds are observed, which link two of the independent molecules into dimers.[2][3][4] Additionally, short I⋯N contacts with a distance of 4.046(3) Å are present.[2][3][4] While longer than a typical covalent bond, this distance is shorter than the sum of the van der Waals radii of iodine and nitrogen, suggesting a weak halogen bonding interaction. Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a σ-hole) and interacts with a nucleophile, in this case, the nitrogen atom of an adjacent pyridine ring.[5]
Caption: Intermolecular interactions in the crystal lattice.
Table 2: Key Intermolecular Contacts
| Interaction Type | Donor-Acceptor | Distance (Å) |
| Halogen Bond | I⋯N | 4.046(3)[2][4] |
| Hydrogen Bond | C—H⋯O | (details not specified in source)[2][4] |
Conclusion
The single-crystal X-ray diffraction analysis of 2-iodo-3-methoxy-6-methylpyridine provides a detailed and unambiguous determination of its molecular and crystal structure. The presence of three independent, nearly planar molecules in the asymmetric unit is a notable feature. The crystal packing is governed by a combination of weak C—H⋯O hydrogen bonds, leading to the formation of dimers, and short I⋯N contacts indicative of halogen bonding.
This structural information is invaluable for researchers in drug development and materials science. The defined geometry can be used for in silico studies such as molecular docking to predict binding affinities with biological targets.[1] Furthermore, understanding the intermolecular interactions that dictate the crystal packing is crucial for solid-state chemistry, including polymorphism studies and the design of crystalline materials with specific properties. The reactive iodine at the 2-position solidifies the role of this compound as a versatile intermediate for the synthesis of more complex and potentially bioactive molecules.[1]
References
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Guo, W., Liu, X., Li, L., & Deng, D. (2009). 2-Iodo-3-methoxy-6-methylpyridine. Acta Crystallographica Section E: Structure Reports Online, 65(12), o3269. [Link]
-
ResearchGate. (2025, August 10). 2-Iodo-3-methoxy-6-methylpyridine | Request PDF. [Link]
-
Guo, W., Liu, X., Li, L., & Deng, D. (2009). 2-Iodo-3-meth-oxy-6-methyl-pyridine. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 12), o3269. [Link]
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Hendricks, S. B., Maxwell, L. R., Mosley, V. L., & Jefferson, M. E. (1933). X‐Ray and Electron Diffraction of Iodine and the Diiodobenzenes. The Journal of Chemical Physics, 1(8), 549-565. [Link]
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Cambridge Crystallographic Data Centre (CCDC). The Largest Curated Crystal Structure Database. [Link]
-
Weng, Z., Jiang, L., Wu, T., Wang, Y., Yuan, B., & Feng, X. (2021). Recent discoveries on the structure of iodine(iii) reagents and their use in cross-nucleophile coupling. Chemical Science, 12(2), 540-556. [Link]
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Navigating the Solvent Maze: A Technical Guide to the Solubility of 2-Bromo-6-iodo-3-methoxypyridine
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate world of pharmaceutical development and organic synthesis, understanding the solubility of a compound is paramount. It is a critical parameter that dictates everything from reaction kinetics to bioavailability. This guide provides a comprehensive exploration of the solubility of 2-Bromo-6-iodo-3-methoxypyridine, a versatile building block in medicinal chemistry.[1] As a Senior Application Scientist, this document is crafted to not only present data but to also offer insights into the underlying principles and practical methodologies for determining and predicting solubility.
The Molecular Profile of 2-Bromo-6-iodo-3-methoxypyridine: A Prelude to its Solubility
Before delving into its behavior in various solvents, it is crucial to understand the structural and physicochemical properties of 2-Bromo-6-iodo-3-methoxypyridine. These characteristics are the primary determinants of its solubility.
Table 1: Physicochemical Properties of 2-Bromo-6-iodo-3-methoxypyridine
| Property | Value | Source |
| CAS Number | 321535-37-9 | [2][3][4][5][6][7] |
| Molecular Formula | C₆H₅BrINO | [2][3][4] |
| Molecular Weight | 313.92 g/mol | [3][4][6][8] |
| Appearance | Solid | [3][6] |
| Density | 2.166 g/cm³ | [2] |
| Boiling Point | 315.7°C at 760 mmHg | [2] |
| XLogP3 | 2.5 | [2] |
The presence of a pyridine ring, a methoxy group, a bromine atom, and an iodine atom imparts a unique electronic and steric profile to the molecule. The pyridine nitrogen and the methoxy oxygen are capable of acting as hydrogen bond acceptors, while the overall large, halogenated structure contributes to its lipophilicity, as indicated by the XLogP3 value. This duality suggests a nuanced solubility profile, with potential for dissolution in a range of organic solvents.
Theoretical Underpinnings of Solubility: "Like Dissolves Like"
The age-old adage "like dissolves like" remains a fundamental principle in predicting solubility.[9][10] This concept is rooted in the polarity of both the solute and the solvent.
-
Polar Solvents: These solvents, such as water, methanol, and ethanol, have large dipole moments and are effective at dissolving polar solutes through dipole-dipole interactions and hydrogen bonding.
-
Nonpolar Solvents: Solvents like hexane, toluene, and diethyl ether have low dipole moments and primarily interact with nonpolar solutes through weaker van der Waals forces.
-
Aprotic Polar Solvents: Solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) have large dipole moments but lack acidic protons. They are excellent at dissolving a wide range of compounds.
Given the structure of 2-Bromo-6-iodo-3-methoxypyridine, we can anticipate its solubility behavior. The presence of the polar pyridine and methoxy groups suggests some affinity for polar solvents. However, the bulky and nonpolar bromo and iodo substituents, along with the aromatic ring, indicate a significant nonpolar character. Therefore, it is expected to exhibit greater solubility in moderately polar to nonpolar organic solvents.
A Predictive Framework for Solubility
Based on these principles, we can construct a qualitative prediction of the solubility of 2-Bromo-6-iodo-3-methoxypyridine in a selection of common organic solvents.
Table 2: Predicted Solubility of 2-Bromo-6-iodo-3-methoxypyridine
| Solvent | Polarity | Predicted Solubility | Rationale |
| Hexane | Nonpolar | Low to Moderate | The molecule's polarity will likely limit solubility in a purely nonpolar solvent. |
| Toluene | Nonpolar (Aromatic) | Moderate to High | Pi-pi stacking interactions between the aromatic rings of toluene and the pyridine ring could enhance solubility. |
| Diethyl Ether | Slightly Polar | Moderate | The ether's slight polarity may accommodate both the polar and nonpolar features of the solute. |
| Dichloromethane | Polar Aprotic | High | Its polarity is well-suited to dissolve molecules with mixed polarity characteristics. |
| Ethyl Acetate | Moderately Polar | High | A good balance of polarity to interact with the pyridine and methoxy groups while accommodating the nonpolar halogens. |
| Acetone | Polar Aprotic | High | A strong polar aprotic solvent capable of dissolving a wide range of organic compounds. |
| Isopropanol | Polar Protic | Moderate | The alcohol's hydrogen bonding capability may be less effective due to the steric hindrance around the nitrogen and oxygen atoms. |
| Methanol | Polar Protic | Low to Moderate | Similar to isopropanol, but its higher polarity may be less favorable for the nonpolar portions of the molecule. |
| Dimethyl Sulfoxide (DMSO) | Highly Polar Aprotic | Very High | Known as a universal organic solvent, it is expected to readily dissolve the compound. |
| Dimethylformamide (DMF) | Highly Polar Aprotic | Very High | Similar to DMSO, it is a powerful solvent for a wide array of organic molecules. |
Experimental Verification: A Protocol for Determining Solubility
Theoretical predictions provide a valuable starting point, but empirical testing is essential for accurate solubility data. The following is a standardized protocol for determining the solubility of 2-Bromo-6-iodo-3-methoxypyridine.
Materials and Equipment
-
2-Bromo-6-iodo-3-methoxypyridine
-
Selected organic solvents (analytical grade)
-
Analytical balance (± 0.1 mg)
-
Vortex mixer
-
Thermostatic shaker bath
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
Experimental Workflow
The following diagram illustrates the systematic process for determining the solubility of the target compound.
Caption: Workflow for experimental solubility determination.
Step-by-Step Methodology
-
Preparation of Saturated Solutions:
-
Accurately weigh an excess amount of 2-Bromo-6-iodo-3-methoxypyridine (e.g., 10 mg) into a series of glass vials.
-
Add a precise volume (e.g., 1.0 mL) of each selected organic solvent to the respective vials.
-
-
Equilibration:
-
Vortex the vials vigorously for 1 minute to ensure initial dispersion.
-
Place the vials in a thermostatic shaker bath set to a constant temperature (e.g., 25°C) and shake for a predetermined period (e.g., 24 hours) to allow the system to reach equilibrium.
-
-
Sample Processing:
-
After equilibration, centrifuge the vials at a high speed (e.g., 10,000 rpm) for 15 minutes to pellet the undissolved solid.
-
Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm syringe filter to remove any remaining particulate matter.
-
-
Quantitative Analysis:
-
Prepare a series of standard solutions of 2-Bromo-6-iodo-3-methoxypyridine of known concentrations in a suitable solvent (e.g., acetonitrile).
-
Analyze the standard solutions and the filtered supernatant from each solvent by HPLC to determine the concentration of the dissolved compound.
-
Construct a calibration curve from the standard solutions to accurately quantify the concentration in the experimental samples. The concentration of the saturated solution represents the solubility of the compound in that solvent at the specified temperature.
-
The Significance of Solubility in Drug Development
The solubility of a lead compound like 2-Bromo-6-iodo-3-methoxypyridine is a critical determinant of its therapeutic potential. This versatile compound serves as a key building block in the synthesis of a wide array of complex molecules, particularly those targeting critical signaling pathways in various diseases.[1] Its utility lies in its role as a scaffold for constructing substituted pyridine derivatives through carbon-carbon and carbon-nitrogen bond-forming reactions.[1]
-
Synthetic Chemistry: Solubility dictates the choice of reaction solvents and can influence reaction rates and yields. Poor solubility can lead to heterogeneous reaction mixtures, making purification and scale-up challenging.
-
Formulation Development: For a drug to be effective, it must be formulated in a manner that allows for its dissolution in physiological fluids. Understanding its solubility in various excipients and solvent systems is crucial for developing stable and bioavailable drug products.
-
Pharmacokinetics: The absorption, distribution, metabolism, and excretion (ADME) profile of a drug is heavily influenced by its solubility. A compound with poor aqueous solubility will likely have low oral bioavailability, limiting its therapeutic efficacy.
The following diagram illustrates the logical relationship between solubility and key stages of drug development.
Caption: Impact of solubility on drug development stages.
Conclusion
The solubility of 2-Bromo-6-iodo-3-methoxypyridine is a multifaceted property governed by its unique molecular structure. While theoretical predictions based on the "like dissolves like" principle provide a solid foundation for estimating its behavior, rigorous experimental determination is indispensable for obtaining accurate and reliable data. This technical guide has provided both a predictive framework and a detailed experimental protocol to empower researchers in their synthetic and drug development endeavors. A thorough understanding and characterization of solubility are not merely academic exercises; they are critical steps in the journey of transforming a promising molecule into a life-saving therapeutic.
References
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CHEMISTRY FOR EVERYONE. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. Retrieved from [Link]
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- Solubility of Organic Compounds. (2023, August 31).
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1.27: Experiment_727_Organic Compound Functional Groups__1_2_0 - Chemistry LibreTexts. (2024, November 19). Retrieved from [Link]
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2-BROMO-6-IODO-3-METHOXYPYRIDINE (1 x 5 g) | Reagentia. (n.d.). Retrieved from [Link]
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An In-Depth Technical Guide to 2-Bromo-6-iodo-3-methoxypyridine (CAS 321535-37-9)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-6-iodo-3-methoxypyridine, identified by CAS number 321535-37-9, is a halogenated pyridine derivative that serves as a versatile and strategic building block in modern organic synthesis.[1] Its unique substitution pattern, featuring a methoxy group and two different halogen atoms on the pyridine core, offers a rich platform for the construction of complex molecular architectures. This guide provides a comprehensive overview of its chemical and physical properties, detailed safety and handling protocols, and an exploration of its applications in medicinal chemistry, particularly in the synthesis of kinase inhibitors.
The strategic placement of both a bromine and an iodine atom allows for selective, sequential cross-coupling reactions, a feature of significant interest to medicinal chemists.[2] The differential reactivity of the carbon-iodine and carbon-bromine bonds enables the controlled introduction of various substituents, facilitating the synthesis of diverse compound libraries for drug discovery programs.[2] This guide aims to equip researchers with the necessary knowledge to effectively and safely utilize this valuable synthetic intermediate.
Physicochemical Properties
2-Bromo-6-iodo-3-methoxypyridine is a white to yellow solid at room temperature.[3] A summary of its key physicochemical properties is presented in the table below.
| Property | Value | Reference(s) |
| CAS Number | 321535-37-9 | |
| Molecular Formula | C₆H₅BrINO | |
| Molecular Weight | 313.92 g/mol | |
| Appearance | White to yellow solid | [3] |
| Density | 2.166 g/cm³ | [4] |
| Boiling Point | 315.7°C at 760 mmHg | [4] |
| Flash Point | 144.7°C | [4] |
| InChI Key | LHDNVVCKJSWJKM-UHFFFAOYSA-N | |
| SMILES | COc1ccc(I)nc1Br |
Reactivity and Synthetic Applications
The synthetic utility of 2-bromo-6-iodo-3-methoxypyridine lies in the differential reactivity of the C-I and C-Br bonds in palladium-catalyzed cross-coupling reactions. The carbon-iodine bond is more reactive and will typically undergo oxidative addition to a palladium(0) catalyst under milder conditions than the carbon-bromine bond.[2] This allows for a stepwise functionalization of the pyridine ring.
This building block is particularly valuable in the synthesis of kinase inhibitors, which are a major class of therapeutic agents, especially in oncology.[5][6] The pyridine core can act as a scaffold that mimics the hinge-binding region of ATP in the kinase active site.[1]
Key Reactions:
-
Suzuki-Miyaura Coupling: This reaction is widely used to form carbon-carbon bonds. By carefully selecting the reaction conditions, it is possible to selectively couple a boronic acid at the 6-position (iodine) while leaving the 2-position (bromine) intact for subsequent transformations.[1]
-
Buchwald-Hartwig Amination: This reaction is a powerful tool for forming carbon-nitrogen bonds, which are prevalent in many pharmaceutical compounds.[1] Similar to the Suzuki coupling, the greater reactivity of the C-I bond allows for the selective introduction of an amine at the 6-position.
The following diagram illustrates the general workflow for the sequential functionalization of 2-bromo-6-iodo-3-methoxypyridine.
Caption: Safe handling and disposal workflow.
Toxicological Information
Analytical Methods
Specific, validated analytical methods for the quality control of 2-bromo-6-iodo-3-methoxypyridine are not widely published. Some suppliers state that they do not collect analytical data for this product. However, standard analytical techniques can be applied for its characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to confirm the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern. A published synthesis reports ESI+MS data. [3]* Chromatography (HPLC, GC): To determine the purity of the compound.
It is the responsibility of the user to verify the identity and purity of this reagent before use.
Conclusion
2-Bromo-6-iodo-3-methoxypyridine is a valuable and versatile building block for organic synthesis, particularly in the field of medicinal chemistry. Its differential reactivity allows for the strategic and sequential introduction of substituents, making it a powerful tool for the synthesis of complex molecules such as kinase inhibitors. While it offers significant synthetic advantages, it is also a hazardous substance that requires careful handling and adherence to strict safety protocols. The lack of extensive toxicological and analytical data in the public domain necessitates that researchers and drug development professionals exercise due diligence in its use and characterization.
References
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- Guillon, J., et al. (2000). Reactivity of 3-Iodoimidazo[1,2-a]pyridines Using a Suzuki-Type Cross-Coupling Reaction. The Journal of Organic Chemistry, 65(20), 6572-6575.
- The Study of 4-Bromo-2-Methylpyridine and Its Derivatives Synthesis Process Optimization. (2014).
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Enfanos. (n.d.). Purity of Reagents. Retrieved from [Link]
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Amerigo Scientific. (n.d.). 2-Bromo-6-iodo-3,4-dimethoxypyridine. Retrieved from [Link]
- Singh, G. P., et al. (2013). 2-Bromo-3-hydroxy-6-methylpyridine. Acta Crystallographica Section E: Structure Reports Online, 69(11), o1729.
- de L. F. de C. Gomes, M. N., et al. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry, 64(20), 14833-14915.
- Google Patents. (n.d.). CN103483247B - Preparation method of 2-bromo-3-methoxypyridine.
- D'Cruz, O. J., et al. (2002). Two-year toxicity and carcinogenicity studies in B(6)C(3)F(1) mice with 5-bromo-6-methoxy-5,6-dihydro-3'-azidothymidine-5'-(p-bromophenyl) methoxyalaninyl phosphate (WHI-07), a novel anti-HIV and contraceptive agent. Toxicology, 176(1-2), 113-127.
- Meng, F., et al. (2013). Genotoxicity of 2-bromo-3'-chloropropiophenone. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 755(2), 117-123.
-
Reagentia. (n.d.). 2-BROMO-6-IODO-3-METHOXYPYRIDINE (1 x 5 g). Retrieved from [Link]
- da Silva, G. P., et al. (2023). Aqueous-Phase Multicomponent Reaction Mechanism for the Synthesis of Pyrido[2,3‑d]pyrimidines: A Theoretical Perspective. ACS Omega, 8(30), 27173-27183.
- U.S. Environmental Protection Agency. (2017). Provisional Peer-Reviewed Toxicity Values for 2,3-Toluenediamine (CASRN 2687-25-4).
- Wiebe, A., et al. (2018). Exploring Mechanisms in Ni Terpyridine Catalyzed C–C Cross-Coupling Reactions—A Review. Inorganics, 6(1), 18.
- Dvořáková, H., et al. (2007). Palladium-catalyzed cross-coupling reactions in c6 modifications of purine nucleosides. Current Protocols in Nucleic Acid Chemistry, Chapter 1, Unit 1.16.
- U.S. Environmental Protection Agency. (2020). Provisional Peer-Reviewed Toxicity Values for 1-Bromo-2-Chloroethane (CASRN 107-04-0).
- RIVM. (2015). An overview of the available data on the mutagenicity and carcinogenicity of 1-bromopropane.
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An In-depth Technical Guide to 2-Bromo-6-iodo-3-methoxypyridine: A Key Intermediate in Pharmaceutical Research
This guide provides a comprehensive technical overview of 2-Bromo-6-iodo-3-methoxypyridine, a halogenated pyridine derivative of significant interest to researchers and professionals in drug development and medicinal chemistry. While the initial query specified "2-Bromo-3-iodo-6-methoxypyridine," extensive database searches consistently identify the subject of relevant research and commercial availability as 2-Bromo-6-iodo-3-methoxypyridine . This document will focus on the latter, providing detailed information on its molecular characteristics, synthesis, and applications.
Core Molecular and Physicochemical Properties
2-Bromo-6-iodo-3-methoxypyridine is a solid chemical compound that serves as a versatile building block in organic synthesis. Its distinct structural features, including a pyridine core with bromine, iodine, and methoxy substituents, offer multiple reactive sites for constructing complex molecular architectures.
Molecular Formula and Weight
The empirical and molecular formula for this compound is C₆H₅BrINO.[1][2] This composition gives it a molecular weight of approximately 313.92 g/mol .[2][3]
Key Identifiers and Properties
A summary of the key identifiers and physicochemical properties for 2-Bromo-6-iodo-3-methoxypyridine is presented in the table below for easy reference.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₅BrINO | [1][2] |
| Molecular Weight | 313.92 g/mol | [2][3] |
| CAS Number | 321535-37-9 | [1] |
| Appearance | Solid | |
| Density | 2.166 g/cm³ | [1] |
| Boiling Point | 315.7°C at 760 mmHg | [1] |
| Flash Point | 144.7°C | [1] |
| InChI Key | LHDNVVCKJSWJKM-UHFFFAOYSA-N | [3] |
Synthesis of 2-Bromo-6-iodo-3-methoxypyridine
The synthesis of 2-Bromo-6-iodo-3-methoxypyridine is typically achieved through the methylation of its precursor, 2-bromo-3-hydroxy-6-iodopyridine. This reaction is a critical step in making the title compound available for further synthetic applications.
Synthetic Workflow Overview
The following diagram illustrates the general workflow for the synthesis of 2-Bromo-6-iodo-3-methoxypyridine.
Caption: Synthesis workflow for 2-Bromo-6-iodo-3-methoxypyridine.
Detailed Experimental Protocol
The following protocol is based on established methodologies for the synthesis of 2-Bromo-6-iodo-3-methoxypyridine.[3]
Materials:
-
2-bromo-3-hydroxy-6-iodopyridine (40 g, 133 mmol)
-
Potassium Carbonate (K₂CO₃) (16.77 g, 121 mmol)
-
Methyl Iodide (66.3 g, 467 mmol)
-
Dimethylformamide (DMF) (80 ml)
-
Water (650 mL)
Procedure:
-
A solution of 2-bromo-3-hydroxy-6-iodopyridine is prepared in DMF.[3]
-
Potassium carbonate and methyl iodide are added to the solution.[3]
-
The reaction mixture is stirred for 45 minutes at a temperature of 100°C.[3]
-
After the reaction is complete, the mixture is cooled to room temperature.[3]
-
Water is added to the cooled mixture, which is then stirred for an additional 30 minutes.[3]
-
The resulting solid precipitate is isolated by filtration.[3]
-
The isolated solid is dried to yield the final product, 2-Bromo-6-iodo-3-methoxypyridine.[3]
Applications in Drug Discovery and Medicinal Chemistry
2-Bromo-6-iodo-3-methoxypyridine is a valuable intermediate in the synthesis of more complex molecules, particularly for pharmaceutical applications. Its utility stems from the presence of two different halogen atoms, bromine and iodine, which can be selectively functionalized through various cross-coupling reactions. This allows for the sequential introduction of different molecular fragments, a key strategy in the construction of diverse compound libraries for drug discovery.
The pyridine core itself is a common scaffold in many biologically active compounds. The methoxy group can also influence the molecule's electronic properties and binding interactions with biological targets. While specific applications for 2-Bromo-6-iodo-3-methoxypyridine are often proprietary, related structures like 2-Bromo-3-methoxypyridine are known to be instrumental in synthesizing compounds targeting critical signaling pathways in diseases such as cancer and neurological disorders.[4] The ability to undergo reactions like Suzuki-Miyaura coupling makes these types of molecules excellent starting materials for novel pharmaceutical agents.[4]
Safety and Handling
Proper handling of 2-Bromo-6-iodo-3-methoxypyridine is essential in a laboratory setting.
Hazard Identification
According to safety data sheets, this compound is classified with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, or be harmful if swallowed. The signal word associated with this compound is "Warning".
Storage Recommendations
It is recommended to store 2-Bromo-6-iodo-3-methoxypyridine in a tightly closed container in a dry, cool, and well-ventilated place.[1] For long-term stability, storage at -20°C is advised.[2]
Conclusion
2-Bromo-6-iodo-3-methoxypyridine is a key chemical intermediate with significant potential in the field of drug discovery and development. Its well-defined physicochemical properties and established synthetic routes make it a valuable tool for medicinal chemists. The strategic placement of its functional groups allows for versatile chemical modifications, enabling the synthesis of novel compounds for biological screening. As research into new therapeutic agents continues, the demand for such versatile building blocks is likely to grow.
References
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2-bromo-6-iodo-3-methoxypyridine. Echemi.
-
Synthesis routes of 2-Bromo-6-iodo-3-methoxypyridine. Benchchem.
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2-Bromo-6-iodo-3-methoxypyridine AldrichCPR 321535-37-9. Sigma-Aldrich.
-
416194 2-Bromo-6-iodo-3-methoxypyridine CAS: 321535-37-9. United States Biological.
-
2-Bromo-6-iodo-3-methoxypyridine AldrichCPR 321535-37-9. Sigma-Aldrich.
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2-Bromo-3-methoxypyridine 97 24100-18-3. Sigma-Aldrich.
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2-Bromo-3-methoxy-6-methylpyridine synthesis. ChemicalBook.
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Application Notes and Protocols for 2-Bromo-3-methoxypyridine in Medicinal Chemistry Research. Benchchem.
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Synthesis of 2-bromo-3-methoxypyridine. PrepChem.com.
-
Synthesis process of 2-bromo-4-iodo-3-methylpyridine. Eureka | Patsnap.
-
3-Bromo-5-iodo-2-methoxy-6-methylpyridine. Benchchem.
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2-Bromo-3-iodohexane | C6H12BrI | CID 54541295. PubChem - NIH.
-
Molecular Structure, Spectral Analysis, Molecular Docking and Physicochemical Studies of 3-Bromo-2-hydroxypyridine Monomer and Dimer as Bromodomain Inhibitors. MDPI.
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Navigating the Landscape of a Niche Pyridine Intermediate: A Technical Guide to 2-Bromo-6-iodo-3-methoxypyridine for Advanced Research
An Important Note on Isomeric Specificity: Initial inquiries for "2-Bromo-3-iodo-6-methoxypyridine" have revealed a significant challenge in sourcing this specific isomer. Extensive searches for a corresponding CAS number, commercial suppliers, and dedicated synthesis literature have been unfruitful. In contrast, the isomeric compound, 2-Bromo-6-iodo-3-methoxypyridine (CAS No. 321535-37-9) , is readily available commercially and is well-documented. This guide will therefore focus on the latter, providing a comprehensive overview of its commercial availability, purity, and analytical methods, as it is highly probable that this is the compound of interest for researchers and developers in the field.
Commercial Availability and Supplier Overview
2-Bromo-6-iodo-3-methoxypyridine is a key building block in medicinal chemistry and drug discovery, valued for its unique substitution pattern that allows for diverse synthetic transformations. A range of chemical suppliers offer this compound, typically for research and development purposes.
| Supplier Category | Representative Companies | Typical Purity | Notes |
| Major Global Suppliers | Sigma-Aldrich (AldrichCPR) | Varies; some listings do not specify analytical data collection. | Often supplied for early-stage discovery research where the buyer assumes responsibility for purity confirmation. |
| Specialty Chemical Suppliers | Santa Cruz Biotechnology, Alfa Chemistry, Fluorochem | 95.0% - 97%[1] | Often provide more detailed specifications and may offer different grades. |
| Chemical Marketplaces | Echemi, BenchChem | Varies by listing | Connects buyers with various manufacturers and traders, primarily based in China.[2][3] |
| Regional and Niche Suppliers | United States Biological, Reagentia, Novasyn Organics | "Highly Purified"[4] | May offer specialized packaging or quantities. |
It is imperative for researchers to scrutinize the certificate of analysis (CoA) from any supplier to confirm the identity and purity of the purchased material. Some suppliers, particularly those catering to early discovery, explicitly state that they do not collect analytical data, placing the onus of quality control on the end-user.
Synthesis, Potential Impurities, and Quality Control
Understanding the synthetic route to 2-Bromo-6-iodo-3-methoxypyridine is crucial for anticipating potential impurities that may impact downstream applications. A common synthetic pathway involves the methylation of a hydroxyl precursor.[5]
Caption: A generalized workflow for the synthesis of 2-Bromo-6-iodo-3-methoxypyridine.
Key Reagents and Their Implications for Purity:
-
Starting Material: Incomplete reaction can lead to the presence of unreacted 2-bromo-3-hydroxy-6-iodopyridine in the final product.
-
Methylating Agent: Methyl iodide is a common methylating agent used in this synthesis.[5]
-
Base and Solvent: Potassium carbonate (K2CO3) and dimethylformamide (DMF) are typically used.[5] Residual solvent can be a common impurity if not adequately removed during purification.
Potential Impurities:
Based on the synthetic route, the following impurities should be considered during quality control analysis:
-
Unreacted Starting Material: 2-Bromo-3-hydroxy-6-iodopyridine.
-
Over-methylated Byproducts: While less common for a pyridine nitrogen, methylation at other positions could theoretically occur under harsh conditions.
-
Positional Isomers: Depending on the synthetic strategy for the starting material, other isomers of bromo-iodo-methoxypyridine could be present.
-
Residual Solvents: DMF from the reaction or other solvents used in purification.
-
Inorganic Salts: Residual potassium carbonate or other salts from the work-up.
Purity Determination and Analytical Methods
A multi-pronged analytical approach is recommended to ensure the purity and identity of 2-Bromo-6-iodo-3-methoxypyridine.
Caption: A workflow for the comprehensive purity analysis of 2-Bromo-6-iodo-3-methoxypyridine.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for separating the main component from structurally similar impurities.
Experimental Protocol: Reversed-Phase HPLC
-
Instrumentation: HPLC system equipped with a UV detector.
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% trifluoroacetic acid.
-
Gradient Program:
-
Start with 95% A, 5% B.
-
Ramp to 5% A, 95% B over 20 minutes.
-
Hold for 5 minutes.
-
Return to initial conditions and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve an accurately weighed sample in the mobile phase.
This method should effectively separate the non-polar 2-Bromo-6-iodo-3-methoxypyridine from more polar impurities like the unreacted hydroxyl starting material.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is suitable for analyzing volatile and thermally stable compounds. Given the boiling point of the related 2-bromo-6-methoxypyridine is 206 °C, GC-MS is a viable method for purity assessment of 2-Bromo-6-iodo-3-methoxypyridine.[6]
Experimental Protocol: GC-MS Analysis
-
Instrumentation: GC-MS system with a capillary column.
-
Column: A non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate.
-
Temperature Program:
-
Initial temperature of 100 °C, hold for 2 minutes.
-
Ramp to 280 °C at 15 °C/min.
-
Hold at 280 °C for 10 minutes.
-
-
Injection: Splitless injection of a sample dissolved in a suitable solvent (e.g., dichloromethane).
-
MS Detection: Electron ionization (EI) with a scan range of m/z 50-500.
The mass spectrum will confirm the molecular weight (313.92 g/mol ) and fragmentation pattern, aiding in identity confirmation and impurity identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are indispensable for confirming the chemical structure and identifying impurities. For 2-Bromo-6-iodo-3-methoxypyridine, the proton NMR should show characteristic signals for the methoxy group and the two aromatic protons on the pyridine ring. The integration of these signals can be used for a semi-quantitative purity assessment.
Handling and Storage
2-Bromo-6-iodo-3-methoxypyridine is classified as an acute toxicant (oral) and an irritant.[7] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. It should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials. Some suppliers recommend storage at -20°C for long-term stability.[4]
References
-
Reagentia. (n.d.). 2-BROMO-6-IODO-3-METHOXYPYRIDINE (1 x 5 g). Retrieved from [Link]
-
Amerigo Scientific. (n.d.). 2-Bromo-6-iodo-3,4-dimethoxypyridine. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 2-bromo-3-methoxypyridine. Retrieved from [Link]
Sources
- 1. 2-Bromo-6-iodo-3-methoxypyridine, 95.0%, 25g [scisupplies.eu]
- 2. 2-BROMO-6-IODO-3-METHOXYPYRIDINE suppliers & manufacturers in China [m.chemicalbook.com]
- 3. echemi.com [echemi.com]
- 4. usbio.net [usbio.net]
- 5. benchchem.com [benchchem.com]
- 6. 2-溴-6-甲氧基吡啶 97% | Sigma-Aldrich [sigmaaldrich.com]
- 7. 2-Bromo-6-iodo-3-methoxypyridine AldrichCPR 321535-37-9 [sigmaaldrich.com]
A Guide to the Spectroscopic Characterization of 2-Bromo-6-iodo-3-methoxypyridine
Foreword
In the field of medicinal chemistry and materials science, the precise structural confirmation of novel heterocyclic compounds is paramount. Halogenated methoxypyridines serve as versatile scaffolds and key intermediates in the synthesis of complex molecular architectures. While a vast number of derivatives are conceivable, the public availability of comprehensive analytical data for each specific isomer can be limited.
This guide addresses the spectroscopic characterization of 2-Bromo-3-iodo-6-methoxypyridine. However, a thorough search of scientific literature and spectral databases reveals a scarcity of published data for this specific compound. In contrast, verifiable data exists for its constitutional isomer, 2-Bromo-6-iodo-3-methoxypyridine (CAS No. 321535-37-9).[1]
Therefore, this document will use 2-Bromo-6-iodo-3-methoxypyridine as a primary case study. The principles, protocols, and interpretive logic detailed herein are directly applicable to the originally requested compound and provide researchers with a robust framework for the characterization of similarly substituted pyridine rings. We will proceed by detailing the gold-standard spectroscopic workflows required for unambiguous structural elucidation, providing expert interpretation based on established principles and data from closely related analogues.
Molecular Structure and Analysis Rationale
The unequivocal identification of a molecule like 2-Bromo-6-iodo-3-methoxypyridine requires a multi-technique spectroscopic approach. Each method provides a unique piece of the structural puzzle, and their combined data serves as a self-validating system.
-
Mass Spectrometry (MS) confirms the molecular weight and elemental composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) elucidates the carbon-hydrogen framework and the connectivity of atoms.
-
Infrared (IR) Spectroscopy identifies the functional groups present in the molecule.
The structure and standard numbering for our case-study compound, 2-Bromo-6-iodo-3-methoxypyridine, are shown below. This numbering is critical for the correct assignment of NMR signals.
Figure 1: Structure of 2-Bromo-6-iodo-3-methoxypyridine
Caption: Workflow for unambiguous structural characterization.
Summary of Spectroscopic Data
The following table summarizes the key analytical data for 2-Bromo-6-iodo-3-methoxypyridine .
| Technique | Parameter | Observed / Predicted Value |
| Identity | Molecular Formula | C₆H₅BrINO [1] |
| Molecular Weight | 313.92 g/mol | |
| Mass Spec. (ESI) | [M]⁺ (⁷⁹Br) | m/z 312.8600 |
| [M+2]⁺ (⁸¹Br) | m/z 314.8580 | |
| ¹H NMR (Predicted) | -OCH₃ | ~3.9-4.1 ppm (s, 3H) |
| H-4 | ~7.0-7.2 ppm (d, 1H, J ≈ 8-9 Hz) | |
| H-5 | ~7.4-7.6 ppm (d, 1H, J ≈ 8-9 Hz) | |
| ¹³C NMR (Predicted) | -OCH₃ | ~55-60 ppm |
| C-6 (C-I) | ~85-95 ppm | |
| Pyridine Ring Carbons | 4 signals in the 110-145 ppm range | |
| IR (Predicted) | Aromatic C-H stretch | 3100-3000 cm⁻¹ |
| Aliphatic C-H stretch | 2950-2850 cm⁻¹ | |
| C=C, C=N stretch | ~1600-1450 cm⁻¹ | |
| C-O-C stretch | ~1250 cm⁻¹ and ~1050 cm⁻¹ |
References
-
PubChem. 2-Bromo-6-methoxypyridine. National Center for Biotechnology Information. Available at: [Link]
-
Amerigo Scientific. 2-Bromo-6-iodo-3,4-dimethoxypyridine. Available at: [Link]
-
MOST Wiedzy. DFT study of low-energy electron interaction with pyridine, pyrazine and their halo derivatives. Available at: [Link]
-
Mohamed, K. S., et al. (2018). Synthesis, Characterization and Cytotoxicity Evaluation of Some Novel Pyridine Derivatives. Acta Chimica Slovenica, 65(4), 787-794. Available at: [Link]
-
SpectraBase. 2-Bromo-6-methoxypyridine - Optional[13C NMR]. Wiley-VCH. Available at: [Link]
-
Adhikari, A. V., et al. (2015). Synthesis, Characterization, and Mesomorphic Properties of New Pyridine Derivatives. ChemistryOpen, 4(6), 786–801. Available at: [Link]
-
Royal Society of Chemistry. VI. 1H and 13C NMR Spectra. Supporting Information. Available at: [Link]
-
Lee, S. H., et al. N-oxidation of Pyridine Derivatives - Supporting Information. Royal Society of Chemistry. Available at: [Link]
-
Fadda, A. A., et al. (2019). Design, Synthesis, and Structural Elucidation of New Pyridine and Thienopyridine Derivatives. Journal of Heterocyclic Chemistry, 56(1), 172-181. Available at: [Link]
-
Royal Society of Chemistry. Supporting Information Page No Figure S1. H NMR Spectrum of 2a. Available at: [Link]
-
Adhikari, A. V., et al. (2015). Synthesis, Characterization, and Mesomorphic Properties of New Pyridine Derivatives. ChemistryOpen, 4(6). Available at: [Link]
-
Muthadi, S., et al. IR spectrum of 6-Bromo-2-(4'-methoxyphenyl)-1, 3-dihydroquinoline-4-one (6e). ResearchGate. Available at: [Link]
-
PubChemLite. 2-bromo-4-iodo-6-methoxypyridine (C6H5BrINO). Université du Luxembourg. Available at: [Link]
-
Reagentia. 2-BROMO-6-IODO-3-METHOXYPYRIDINE (1 x 5 g). Available at: [Link]
-
Canvas. (2023, December 2). Bromo pattern in Mass Spectrometry. YouTube. Available at: [Link]
-
ResearchGate. 2-Iodo-3-methoxy-6-methylpyridine | Request PDF. Available at: [Link]
-
Heller, S. R., & Milne, G. W. A. (1978). EPA/NIH Mass Spectral Data Base. U.S. Department of Commerce/National Bureau of Standards. Available at: [Link]
-
SpectraBase. 2-Bromo-3-methoxypyridine - Optional[Raman] - Spectrum. Wiley-VCH. Available at: [Link]
Sources
Methodological & Application
Application Notes and Protocols for the Selective Suzuki-Miyaura Coupling of 2-Bromo-3-iodo-6-methoxypyridine
Introduction: Strategic C-C Bond Formation in Heterocyclic Chemistry
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic chemistry, prized for its robustness, functional group tolerance, and the mild conditions under which it facilitates the formation of carbon-carbon bonds.[1] For researchers and professionals in drug development, the ability to selectively construct complex molecular architectures is paramount. This guide provides an in-depth technical overview and detailed protocols for the selective Suzuki-Miyaura coupling of 2-bromo-3-iodo-6-methoxypyridine. This dihalogenated pyridine derivative offers a unique platform for sequential and site-selective functionalization, enabling the synthesis of novel substituted pyridines with significant potential in medicinal chemistry and materials science.
The strategic advantage of 2-bromo-3-iodo-6-methoxypyridine lies in the differential reactivity of its carbon-halogen bonds. The carbon-iodine bond is significantly more susceptible to oxidative addition by a palladium(0) catalyst than the carbon-bromine bond.[2][3] This inherent reactivity difference allows for highly selective coupling at the 3-position (the site of the iodine atom) while leaving the 2-position (the site of the bromine atom) intact for subsequent transformations. This application note will elucidate the mechanistic underpinnings of this selectivity and provide field-proven protocols to achieve high-yielding, selective arylations.
Mechanistic Rationale for Selectivity
The catalytic cycle of the Suzuki-Miyaura reaction is a well-established sequence of three primary steps: oxidative addition, transmetalation, and reductive elimination.[4][5] The selectivity observed in the coupling of 2-bromo-3-iodo-6-methoxypyridine is determined at the initial, and often rate-determining, oxidative addition step.[4]
The relative reactivity of aryl halides in the oxidative addition to a Pd(0) complex follows the general trend: I > Br > Cl.[6] This is a consequence of the bond dissociation energies of the carbon-halogen bonds, with the C-I bond being the weakest and therefore the most easily cleaved by the palladium catalyst. This principle is the foundation for the selective functionalization of di- and polyhalogenated aromatic and heteroaromatic compounds.[7]
In the case of 2-bromo-3-iodo-6-methoxypyridine, the palladium(0) catalyst will preferentially insert into the C-I bond at the 3-position, initiating the catalytic cycle and leading to the formation of a 2-bromo-6-methoxy-3-arylpyridine. The C-Br bond at the 2-position remains largely unreacted under carefully controlled conditions, providing a handle for further synthetic diversification.
Caption: Figure 1: Simplified Suzuki-Miyaura Catalytic Cycle.
Data Presentation: Comparative Reactivity in Dihalopyridines
The following table summarizes typical reaction conditions and outcomes for the selective Suzuki-Miyaura coupling of various dihalopyridines, illustrating the preferential reactivity at the C-I bond. This data provides a strong basis for the protocol development for 2-bromo-3-iodo-6-methoxypyridine.
| Entry | Substrate | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Product(s) & Yield(s) |
| 1 | 2-Bromo-3-iodopyridine | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | Dioxane/H₂O | 90 | 12 | 2-Bromo-3-phenylpyridine (85%) |
| 2 | 2-Bromo-5-iodopyridine | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (3) | Toluene | 100 | 16 | 2-Bromo-5-(4-methoxyphenyl)pyridine (92%) |
| 3 | 3-Bromo-5-iodopyridine | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ (2.5) | THF | 80 | 18 | 3-Bromo-5-(thiophen-3-yl)pyridine (88%) |
| 4 | 2-Chloro-4-iodopyridine | Pd(PPh₃)₄ (3) | - | Na₂CO₃ (2) | DME/H₂O | 85 | 10 | 2-Chloro-4-phenylpyridine (90%) |
Experimental Protocols
This section provides a detailed, step-by-step methodology for the selective Suzuki-Miyaura coupling of 2-bromo-3-iodo-6-methoxypyridine with an arylboronic acid. This protocol is a robust starting point and may be optimized for specific substrates.
Materials and Reagents
-
2-Bromo-3-iodo-6-methoxypyridine (1.0 equiv.)
-
Arylboronic acid (1.2-1.5 equiv.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃, 2-3 equiv.)
-
Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1 v/v)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
-
Round-bottom flask or Schlenk tube
-
Condenser
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen)
Reaction Setup and Procedure
Caption: Figure 2: Experimental Workflow for Selective Suzuki Coupling.
-
Reaction Setup: To a dry round-bottom flask or Schlenk tube, add 2-bromo-3-iodo-6-methoxypyridine (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), the base (e.g., K₂CO₃, 2.0-3.0 equiv.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%).
-
Inert Atmosphere: The vessel is then sealed with a rubber septum, and the atmosphere is replaced with an inert gas (argon or nitrogen) by evacuating and backfilling the flask three times. This is crucial to prevent the oxidation of the Pd(0) catalyst.
-
Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-Dioxane/Water, 4:1) via syringe.
-
Reaction: Stir the reaction mixture at the desired temperature (typically 80-100 °C). The progress of the reaction should be monitored by a suitable analytical technique such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Upon completion (typically when the starting 2-bromo-3-iodo-6-methoxypyridine is consumed), cool the reaction mixture to room temperature. Dilute the mixture with water and extract with an organic solvent such as ethyl acetate (3 x volume of the reaction solvent).
-
Purification: Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Troubleshooting and Field-Proven Insights
-
Low Yield: If the reaction shows low conversion, consider increasing the temperature or reaction time. The choice of base can also be critical; stronger bases like K₃PO₄ or Cs₂CO₃ may improve yields, particularly with less reactive boronic acids.[7] The quality of the palladium catalyst is also paramount; ensure it has not been deactivated by prolonged exposure to air.
-
Formation of Side Products: The primary side product is often the homocoupling of the boronic acid. This can be minimized by using a slight excess of the dihalopyridine and ensuring a thoroughly deoxygenated reaction environment.
-
Loss of Selectivity: If coupling at the bromine position is observed, it is indicative of overly harsh reaction conditions (e.g., excessively high temperatures or prolonged reaction times). It may be beneficial to use a lower temperature or a more active catalyst/ligand system that allows for shorter reaction times.
-
Catalyst and Ligand Selection: While Pd(PPh₃)₄ is a reliable catalyst, for more challenging couplings, consider using more electron-rich and bulky phosphine ligands such as SPhos or XPhos in combination with a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃. These advanced ligands can often facilitate the reaction at lower temperatures and with lower catalyst loadings.[8]
Conclusion
The selective Suzuki-Miyaura coupling of 2-bromo-3-iodo-6-methoxypyridine is a powerful and reliable method for the synthesis of 2-bromo-6-methoxy-3-arylpyridines. By leveraging the inherent difference in reactivity between the carbon-iodine and carbon-bromine bonds, a high degree of selectivity can be achieved. The protocols and insights provided in this application note offer a solid foundation for researchers to successfully employ this methodology in their synthetic endeavors, paving the way for the discovery of novel compounds in the pharmaceutical and materials science fields.
References
-
Almond-Thynne, J., Blakemore, D. C., Pryde, D. C., & Spivey, A. C. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(10), 6598–6613. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
ResearchGate. (2013). Suzuki reactions of 2-bromopyridine with aryl boronic acids. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
RSC Publishing. (2015). A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. [Link]
-
RSC Publishing. (n.d.). Highly selective Suzuki reaction catalysed by a molecular Pd–P-MOF catalyst under mild conditions: role of ligands and palladium speciation. [Link]
-
National Institutes of Health. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. [Link]
-
National Institutes of Health. (2016). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. [Link]
-
MDPI. (2019). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. [Link]
-
National Institutes of Health. (2022). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. [Link]
-
PubMed. (2009). Use of the SPhos ligand to suppress racemization in arylpinacolboronate ester Suzuki couplings involving alpha-amino acids. Synthesis of biaryl derivatives of 4-hydroxyphenylglycine, tyrosine, and tryptophan. [Link]
-
ResearchGate. (n.d.). SPhos ligand, used to assess the efficacy of the arylresorcinarenyl phosphine ligand 2. [Link]
-
Asian Journal of Research in Chemistry. (n.d.). Theoretical Prediction of Reactive Site of Aryl Halide for Suzuki Coupling Reaction. [Link]
-
ChemRxiv. (2021). The catalytic mechanism of the Suzuki-Miyaura reaction. [Link]
-
Myers, A. (n.d.). The Suzuki Reaction. Harvard University. [Link]
-
National Institutes of Health. (2013). Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids. [Link]
-
University of Liverpool. (2006). Efficient Suzuki cross-coupling reactions using bulky phosphines. [Link]
Sources
- 1. Evidence for Suzuki–Miyaura cross-couplings catalyzed by ligated Pd3-clusters: from cradle to grave - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Use of the SPhos ligand to suppress racemization in arylpinacolboronate ester Suzuki couplings involving alpha-amino acids. Synthesis of biaryl derivatives of 4-hydroxyphenylglycine, tyrosine, and tryptophan - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Selective Buchwald-Hartwig Amination of 2-Bromo-3-iodo-6-methoxypyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, providing a versatile and efficient method for the construction of carbon-nitrogen (C-N) bonds.[1] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of aryl and heteroaryl amines, motifs prevalent in a vast number of pharmaceuticals and biologically active compounds.[2] The reaction's broad substrate scope and functional group tolerance have made it an indispensable tool in drug discovery and development.[1]
This application note provides a detailed experimental protocol for the selective mono-amination of 2-Bromo-3-iodo-6-methoxypyridine. This substrate presents a unique challenge and opportunity due to the presence of two distinct halogen atoms on the pyridine ring. Understanding the principles of regioselectivity in the Buchwald-Hartwig amination is paramount for the successful synthesis of the desired product.
Reaction Principle and Regioselectivity
The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium(0) species. The key steps are oxidative addition of the aryl halide to the Pd(0) complex, coordination and deprotonation of the amine, and finally, reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst.[3]
In the case of dihalogenated substrates like 2-Bromo-3-iodo-6-methoxypyridine, the regioselectivity of the amination is dictated by the relative reactivity of the carbon-halogen bonds towards oxidative addition. The carbon-iodine (C-I) bond has a lower bond dissociation energy than the carbon-bromine (C-Br) bond. Consequently, the oxidative addition of the palladium catalyst occurs preferentially at the C-I bond.[4] This inherent reactivity difference allows for a highly selective mono-amination at the 3-position of the pyridine ring, leaving the bromine atom at the 2-position intact for potential further functionalization.
Experimental Protocol
This protocol provides a general procedure for the selective Buchwald-Hartwig amination of 2-Bromo-3-iodo-6-methoxypyridine with a generic primary or secondary amine. Optimization of the reaction conditions, particularly the choice of ligand and base, may be necessary for specific amine substrates.
Materials and Reagents:
| Reagent/Material | Grade | Supplier | Notes |
| 2-Bromo-3-iodo-6-methoxypyridine | ≥97% | Commercially Available | |
| Amine (Primary or Secondary) | ≥98% | Commercially Available | Must be purified if necessary. |
| Palladium(II) Acetate (Pd(OAc)₂) | Catalyst Grade | Commercially Available | |
| Xantphos | ≥98% | Commercially Available | Air-stable ligand. |
| Cesium Carbonate (Cs₂CO₃) | Anhydrous, ≥99% | Commercially Available | Ensure dryness before use. |
| Toluene | Anhydrous | Solvent Purification System | Degas before use. |
| Magnetic Stir Bars | |||
| Schlenk Flasks | Oven-dried before use. | ||
| Inert Gas (Argon or Nitrogen) | High Purity |
Reaction Setup Workflow:
A schematic of the reaction setup workflow.
Procedure:
-
Catalyst Preparation: In an oven-dried Schlenk flask containing a magnetic stir bar, add palladium(II) acetate (0.02 mmol, 2 mol%) and Xantphos (0.03 mmol, 3 mol%).
-
Inert Atmosphere: Seal the flask with a rubber septum and connect it to a Schlenk line. Evacuate the flask and backfill with a high-purity inert gas (argon or nitrogen). Repeat this cycle three times to ensure an inert atmosphere.
-
Reagent Addition: Under a positive pressure of the inert gas, add cesium carbonate (1.4 mmol, 1.4 equivalents) and 2-Bromo-3-iodo-6-methoxypyridine (1.0 mmol, 1.0 equivalent) to the flask.
-
Solvent and Amine Addition: Add anhydrous, degassed toluene (5 mL) via syringe. Follow with the addition of the amine (1.2 mmol, 1.2 equivalents) via syringe.
-
Reaction: Place the sealed Schlenk flask in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously for 12-24 hours.
-
Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) by taking small aliquots from the reaction mixture under an inert atmosphere.
-
Work-up: Once the reaction is complete (as indicated by the consumption of the starting material), cool the flask to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of celite to remove insoluble salts.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 15 mL) and brine (15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 3-amino-2-bromo-6-methoxypyridine derivative.
Causality Behind Experimental Choices
-
Catalyst System: The combination of a palladium precursor like Pd(OAc)₂ and a bulky, electron-rich phosphine ligand such as Xantphos is a well-established and highly effective catalyst system for the Buchwald-Hartwig amination.[5][6] Xantphos is particularly effective for the amination of heteroaryl halides.[6]
-
Base: Cesium carbonate (Cs₂CO₃) is a moderately strong base that is often effective in Buchwald-Hartwig aminations, particularly with base-sensitive substrates.[5] Its use can sometimes lead to cleaner reactions compared to stronger bases like sodium tert-butoxide.
-
Solvent: Toluene is a common and effective solvent for Buchwald-Hartwig aminations, as it is non-coordinating and has a suitable boiling point for the reaction temperature.[3] It is crucial to use an anhydrous and degassed solvent to prevent catalyst deactivation.
-
Temperature: A reaction temperature of 100 °C is a good starting point for the amination of aryl bromides and iodides and is often sufficient to drive the reaction to completion in a reasonable timeframe.[3]
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst | Ensure all reagents and solvents are anhydrous and that the reaction is set up under a strict inert atmosphere. |
| Insufficiently strong base | Consider using a stronger base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS).[7] | |
| Poor ligand choice | For challenging amine substrates, screen other bulky phosphine ligands like RuPhos or BrettPhos.[7] | |
| Formation of Di-aminated Product | Reaction conditions too harsh | Lower the reaction temperature and/or shorten the reaction time. Use a milder base. |
| Hydrodehalogenation Side Product | Unfavorable reaction kinetics | Employ a bulkier ligand that promotes reductive elimination over β-hydride elimination (if applicable).[8] |
Visualization of the Catalytic Cycle
The catalytic cycle of the Buchwald-Hartwig amination.
Conclusion
The selective Buchwald-Hartwig amination of 2-Bromo-3-iodo-6-methoxypyridine at the 3-position is a highly efficient and predictable transformation. By carefully selecting the catalyst system, base, and reaction conditions, researchers can achieve high yields of the desired mono-aminated product. This protocol provides a robust starting point for the synthesis of a wide range of valuable 3-amino-2-bromo-6-methoxypyridine derivatives, which can serve as versatile intermediates in the development of novel pharmaceuticals and other functional molecules.
References
-
Ullmann-type C-N coupling reactions represent an important alternative to well-established Pd-catalyzed approaches due to the differing reactivity and the lower cost of Cu. While the design of anionic Cu ligands, particularly those by Ma, has enabled the coupling of various classes of aryl halides and alkyl amines, most methods require conditions that can limit their utility on complex substrates. Herein, we disclose the development of anionic N1,N2-diarylbenzene-1,2-diamine ligands that promote the Cu-catalyzed amination of aryl bromides under mild conditions. (Source: Room-Temperature Cu-Catalyzed Amination of Aryl Bromides Enabled by DFT-Guided Ligand Design, PubMed, [Link])
-
The selective C-N cross-coupling of 2-fluoro-4-iodopyridine with aromatic amines is reported. In contrast to conventional substitutions where C-N bond formation takes place at the 2-position (e. g., 2,4-dichloropyridine), the Buchwald-Hartwig cross-coupling was found to be complementary and exclusive for the 4-position. (Source: ChemInform Abstract: Selective and Facile Palladium-Catalyzed Amination of 2-Fluoro-4-iodopyridine in the 4-Position under Microwave Conditions, ResearchGate, [Link])
-
We demonstrated a Ni(acac)2-catalyzed amination that allows rapid access to a wide range of N-aryl aniline derivatives with good to excellent yields. The reaction exhibits very high selectivity for aryl iodides in case of multi-halide-containing substrates. (Source: Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay, ACS Omega, [Link])
-
A useful Buchwald-Hartwig reaction of 2-Br-pyridines 23 and low boiling points amines was reported in 2007. Therefore, Buchwald-Hartwig reaction of amine 2 with 2-halopyridine 23 by using palladium (II) acetate, 1,3-bis(diphenylphosphino)-propane (dppp), in the presence of sodium tert-butoxide in toluene at 80 C was successfully performed affording satisfactory (55%) to nearly quantitative yield (98%) for such volatile amines 2 that has been studied. (Source: A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines, ResearchGate, [Link])
-
Procedure. Toluene (50 mL) was added to a large Schlenk vessel charged with (+/-)-trans‑1,2‑diaminocyclohexane (1.0 g, 8.8 mmol), 2-bromo-6-methyl pyridine (3.0 g, 18 mmol), (±)-BINAP (218 mg, 0.35 mmol), [Pd2(dba)3] (160 mg, 0.18 mmol) and NaOBut (2.4 g, 25 mmol). The resulting deep red/brown mixture was heated for 4 h at 80°C with stirring. (Source: Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine, Royal Society of Chemistry, [Link])
-
The Buchwald–Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms carbon–nitrogen bonds by coupling aryl or heteroaryl halides with amines, providing an efficient route to arylamines and their derivatives. (Source: Buchwald–Hartwig amination, Grokipedia, [Link])
-
Ring walking has been scarcely studied under Buchwald-Hartwig amination conditions despite the importance of such transformations. An in-depth mechanistic study of the Buchwald-Hartwig amination is presented focussing on ligand effects on ring walking behavior. (Source: Ring walking as a regioselectivity control element in Pd-catalyzed C-N cross-coupling, PMC, [Link])
-
Herein we report a simple synthetic route towards both known and novel aminated polypyridyl ligands. The use of tosyl chloride in combination with potassium phthalimide followed by hydrolysis allows for chemo–selective ortho–amination of (poly)pyridyl mono‐ and di‐N‐oxides with good to excellent yield. (Source: Simple and Efficient Method for Mono‐ and Di‐Amination of Polypyridine N‐Oxides, Wiley Online Library, [Link])
-
We disclose the development of anionic N1,N2-diarylbenzene-1,2-diamine ligands that promote the Cu-catalyzed amination of aryl bromides under mild conditions. (Source: Room-Temperature Cu-Catalyzed Amination of Aryl Bromides Enabled by DFT-Guided Ligand Design, PubMed, [Link])
-
In organic chemistry, the Buchwald–Hartwig amination is a chemical reaction for the synthesis of carbon–nitrogen bonds via the palladium-catalyzed coupling reactions of amines with aryl halides. (Source: Buchwald–Hartwig amination, Wikipedia, [Link])
-
Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction of amines and aryl halides that results in formation of C-N bonds. (Source: Buchwald-Hartwig Amination, Chemistry LibreTexts, [Link])
-
The reactions of the multi-halide-substituted aryl iodides exhibited high selectivity for the C–I bond. (Source: Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay, PMC, [Link])
-
A practical and efficient protocol for the syntheses of 6-substituted 2-bromopyridine compounds has been developed by using a selective copper-catalyzed C–N bond-forming reaction between 2,6-dibromopyridine and a range of amines. (Source: Selective Mono- and Diamination of 2,6-Dibromopyridine for the Synthesis of Diaminated Proligands, ResearchGate, [Link])
-
We report a general and functional-group-tolerant method for the Cu-catalyzed amination of base-sensitive aryl bromides including substrates possessing acidic functional groups and small five-membered heteroarenes. (Source: Cu-Catalyzed Amination of Base-Sensitive Aryl Bromides and the Chemoselective N- and O-Arylation of Amino Alcohols, PMC, [Link])
-
Under optimized conditions, structurally diverse aryl and heteroaryl bromides and a broad range of alkyl amine nucleophiles, including pharmaceuticals bearing multiple functional groups, were efficiently coupled at room temperature. (Source: Room Temperature Cu-Catalyzed Amination of Aryl Bromides Enabled by DFT-Guided Ligand Design, ResearchGate, [Link])
-
To enable a more efficient synthesis of alternate-CRBN binders, we developed a Buchwald-Hartwig amination reaction that is tolerant of the unprotected glutarimide without concomitant glutarimide hydrolysis. (Source: Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders, PMC, [Link])
-
This presents a catalyst for the Buchwald-Hartwig amination of chloropyridines. (Source: ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions, ResearchGate, [Link])
-
Palladium-catalyzed C-N bond forming reactions of 6-bromo- as well as 6-chloropurine ribonucleosides and the 2'-deoxy analogues with aryl amines are described. (Source: Palladium-Catalyzed Aryl Amination Reactions of 6-Bromo- and 6-Chloropurine Nucleosides, PubMed, [Link])
-
A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines is developed in sealed tubes. (Source: A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines, PubMed, [Link])
-
The B-H amination follows the usual pathway of oxidative insertion of a Pd(0) catalyst into an aryl halide/sulfonate followed by coordination of the amine followed by reductive elimination to give the product. (Source: Preparation of sec and tert amines by Buchwald-Hartwig Amination, Organic Chemistry Data, [Link])
-
An effective ligand for the Ullmann-type C–N coupling reaction in water has been obtained using a novel tactic, namely, introducing a third group into the ligand to both improve the ligand's water solubility and enhance the ligand's coordinating ability. (Source: Design and application of a novel and effective ligand for the Cu-catalyzed amination of aryl halides in water, ResearchGate, [Link])
-
Amination and amidation of bromoindole, 6-bromo-1,2,3,4-tetrahydrocarbazol-1-one, and 8-bromo-2,4,5,6-tetrahydro-1H-pyrazino[3,2,1-jk]carbazole derivatives was effected in the presence of palladium complexes. (Source: (PDF) Palladium-Catalyzed Amination and Amidation of Benzo-Fused Bromine-Containing Heterocycles, ResearchGate, [Link])
-
Palladium catalysed coupling of the 2-iodoBODIPY 3 with a range of anilines and a primary alkylamine succeeds in generating the corresponding 2-aminoBODIPYs. (Source: Synthesis of 2-aminoBODIPYs by palladium catalysed amination, ResearchGate, [Link])
-
The Buckwald Hartwick amination is a way to make carbon to nitrogen bonds using palladium catalysis. (Source: The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!, YouTube, [Link])
-
Mechanism of the Buchwald-Hartwig Coupling. (Source: Buchwald-Hartwig Cross Coupling Reaction, Organic Chemistry Portal, [Link])
-
Efficient conversions were observed with palladium(II) acetate/Xantphos/cesium carbonate, in toluene at 100 °C. (Source: Palladium‐Catalyzed Aryl Amination Reactions of 6‐Bromo‐ and 6‐Chloropurine Nucleosides, PMC, [Link])
-
New N-aryl-4-(pyridin-3-yl)pyrimidin-2-amine derivatives were synthesized from the corresponding amines, applying optimized Buchwald-Hartwig amination conditions using dichlorobis(triphenylphosphine)Pd(II), xantphos and sodium tert-butoxide in refluxing toluene under a nitrogen atmosphere. (Source: Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst, NIH, [Link])
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- 5. Palladium‐Catalyzed Aryl Amination Reactions of 6‐Bromo‐ and 6‐Chloropurine Nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. Development of a Ligand for Cu-Catalyzed Amination of Base-Sensitive (Hetero)aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Regioselective Sonogashira Coupling of 2-Bromo-3-iodo-6-methoxypyridine
Introduction: Strategic Alkynylation of Dihalogenated Pyridines
The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1] Catalyzed by palladium and copper complexes, this reaction is celebrated for its mild conditions and broad functional group tolerance, making it an indispensable tool in the synthesis of pharmaceuticals, natural products, and advanced organic materials.[1][2]
For dihalogenated substrates such as 2-Bromo-3-iodo-6-methoxypyridine, the Sonogashira coupling offers a pathway for selective functionalization. The well-established reactivity trend for halogens in palladium-catalyzed cross-coupling reactions is C-I > C-Br > C-Cl.[1][3] This inherent difference in bond lability allows for the preferential activation of the carbon-iodine bond over the carbon-bromine bond. By carefully tuning the reaction conditions, it is possible to achieve a highly regioselective mono-alkynylation at the C-3 position, leaving the C-2 bromine atom untouched for subsequent orthogonal transformations. This targeted approach is of significant value in the synthesis of complex, multi-substituted pyridine scaffolds, which are prevalent in medicinal chemistry.
This document provides a comprehensive guide to the Sonogashira coupling of 2-Bromo-3-iodo-6-methoxypyridine, detailing the underlying mechanistic principles, offering optimized experimental protocols, and presenting expected outcomes for researchers in synthetic chemistry and drug development.
Mechanistic Insight: The Key to Selectivity
The high regioselectivity observed in the Sonogashira coupling of 2-Bromo-3-iodo-6-methoxypyridine is a direct consequence of the disparate bond dissociation energies of the C-I and C-Br bonds. The C-I bond is weaker and therefore more susceptible to oxidative addition by the palladium(0) catalyst, which is the rate-determining step of the catalytic cycle.[1]
The reaction proceeds via two interconnected catalytic cycles: a palladium cycle and a copper cycle.[4]
The Palladium Cycle:
-
Oxidative Addition: A low-valent palladium(0) complex, typically generated in situ, undergoes oxidative addition into the C-I bond of the pyridine substrate to form a palladium(II) intermediate. This step is significantly faster for the C-I bond than the C-Br bond, establishing the regioselectivity.
-
Transmetalation: A copper(I) acetylide, formed in the copper cycle, transfers the alkyne group to the palladium(II) complex.
-
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to furnish the 3-alkynyl-2-bromo-6-methoxypyridine product and regenerate the palladium(0) catalyst.
The Copper Cycle:
-
Coordination and Deprotonation: Copper(I) iodide coordinates with the terminal alkyne. In the presence of a base (typically an amine), the acidic terminal proton of the alkyne is removed to form a copper(I) acetylide.
-
Transmetalation: This copper acetylide then participates in the transmetalation step with the palladium(II) intermediate.
This dual-catalyst system allows the reaction to proceed under mild conditions, often at room temperature.[2]
Experimental Protocols
An inert atmosphere (Argon or Nitrogen) is crucial for both protocols to prevent oxidative homocoupling of the alkyne (Glaser coupling) and degradation of the catalyst.[1]
Protocol 1: Standard Copper-Catalyzed Sonogashira Coupling
This protocol is a robust and widely applicable method for the selective alkynylation of 2-Bromo-3-iodo-6-methoxypyridine.
Materials:
-
2-Bromo-3-iodo-6-methoxypyridine (1.0 equiv)
-
Terminal alkyne (1.1-1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) (1-5 mol%)
-
Copper(I) iodide (CuI) (2-10 mol%)
-
Amine base (e.g., Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)) (2-3 equiv)
-
Anhydrous, degassed solvent (e.g., THF or DMF)
Procedure:
-
To a dry Schlenk flask, add 2-Bromo-3-iodo-6-methoxypyridine, the palladium catalyst, and copper(I) iodide.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add the anhydrous and degassed solvent, followed by the amine base via syringe.
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add the terminal alkyne dropwise to the reaction mixture.
-
Stir the reaction at room temperature. For less reactive alkynes, gentle heating (40-60 °C) may be required.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Copper-Free Sonogashira Coupling
This protocol is advantageous when the substrate or product is sensitive to copper, or to completely avoid the risk of alkyne homocoupling.
Materials:
-
2-Bromo-3-iodo-6-methoxypyridine (1.0 equiv)
-
Terminal alkyne (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(P(t-Bu)₃)₂) (2 mol%)
-
Inorganic base (e.g., K₂CO₃ or Cs₂CO₃) (2.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
Procedure:
-
To a dry Schlenk flask, add 2-Bromo-3-iodo-6-methoxypyridine, the palladium catalyst, and the base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous and degassed solvent.
-
Add the terminal alkyne to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Wash the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation: Summary of Reaction Conditions
The following table summarizes typical reaction parameters for the regioselective Sonogashira coupling of dihalopyridines. These conditions serve as a starting point for the optimization of the reaction with 2-Bromo-3-iodo-6-methoxypyridine.
| Parameter | Copper-Catalyzed Conditions | Copper-Free Conditions | Notes |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | Pd(OAc)₂, Pd(P(t-Bu)₃)₂ | 1-5 mol% loading is typical.[1] |
| Copper Co-catalyst | CuI | N/A | 2-10 mol% loading. |
| Ligand | PPh₃ (often integral to catalyst) | P(t-Bu)₃, XPhos | Often required for copper-free systems.[1] |
| Base | Et₃N, DIPEA, Piperidine | K₂CO₃, Cs₂CO₃ | Amine bases can often serve as co-solvents.[1] |
| Solvent | THF, DMF, Acetonitrile | Toluene, Dioxane | Anhydrous and degassed solvents are essential.[1] |
| Temperature | Room Temperature to 60 °C | 80 °C to 100 °C | Milder temperatures favor higher selectivity.[1][3] |
| Atmosphere | Inert (Argon or Nitrogen) | Inert (Argon or Nitrogen) | Prevents catalyst degradation and side reactions.[1] |
Representative Yields: While specific yield data for 2-Bromo-3-iodo-6-methoxypyridine is not extensively reported in readily available literature, analogous couplings on bromo-iodopyridines and other dihalopyridines typically proceed in good to excellent yields, often ranging from 70% to over 95%, depending on the specific alkyne and reaction conditions used.[5] For example, the Sonogashira coupling of 2-amino-3-bromopyridines with various terminal alkynes has been reported to give yields of 72-96%.[5]
Troubleshooting and Optimization
-
Low Yield: Ensure all reagents and solvents are anhydrous and that the reaction is maintained under a strictly inert atmosphere. The quality of the palladium catalyst and the base is critical.
-
Formation of Di-alkynylated Product: This occurs if the reaction conditions are too harsh, leading to the activation of the C-Br bond. To favor mono-alkynylation, use a slight excess (1.1-1.2 equivalents) of the terminal alkyne, lower the reaction temperature, and shorten the reaction time.[3]
-
Alkyne Homocoupling (Glaser Product): This side reaction is promoted by oxygen in copper-catalyzed systems. Thoroughly degassing all solvents and maintaining a positive pressure of inert gas is essential to minimize this. Alternatively, a copper-free protocol can be employed.
-
No Reaction: If no product is formed, consider a more active catalyst system (e.g., using a more electron-rich phosphine ligand) or increasing the reaction temperature. Ensure the copper(I) iodide is of high purity.
Conclusion
The Sonogashira coupling of 2-Bromo-3-iodo-6-methoxypyridine is a highly efficient and regioselective method for the synthesis of 2-bromo-3-alkynyl-6-methoxypyridines. The predictable selectivity, governed by the differential reactivity of the C-I and C-Br bonds, allows for the creation of valuable synthetic intermediates. By following the detailed protocols and considering the optimization strategies outlined in these application notes, researchers can reliably access a diverse range of substituted pyridine derivatives for applications in drug discovery and materials science.
References
-
NROChemistry. (2025). Sonogashira Coupling. [Link]
-
Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6, 121-133. [Link]
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. [Link]
-
ResearchGate. (2017). Coupling scope of palladium-catalyzed 2-amino-3-bromopyridines with various terminal alkynes. [Link]
-
Wikipedia. (2023). Sonogashira coupling. [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
Sources
Application Notes and Protocols for the Regioselective Heck Coupling of 2-Bromo-3-iodo-6-methoxypyridine with Alkenes
Introduction: Strategic Functionalization of Dihalogenated Pyridines
Substituted pyridines are ubiquitous scaffolds in pharmaceuticals and functional materials, making the development of efficient and selective methods for their synthesis a cornerstone of modern medicinal and materials chemistry.[1][2] Among the various techniques for carbon-carbon bond formation, the Mizoroki-Heck reaction stands out as a powerful tool for the arylation of alkenes.[3][4] This palladium-catalyzed cross-coupling reaction offers a direct and versatile route to substituted alkenes from aryl halides.[5]
This guide focuses on the Heck coupling of 2-Bromo-3-iodo-6-methoxypyridine, a dihalogenated pyridine derivative with significant potential as a versatile building block. The presence of two different halogen atoms on the pyridine ring introduces a critical question of regioselectivity. The primary determinant for this selectivity in palladium-catalyzed cross-coupling reactions is the relative reactivity of the carbon-halogen bonds.[1] It is well-established that the reactivity order is C-I > C-Br > C-Cl, a trend governed by the bond dissociation energies.[2][6] Consequently, oxidative addition to the palladium(0) catalyst is expected to occur preferentially at the more labile carbon-iodine bond.[7]
These application notes provide a detailed protocol for the regioselective Heck coupling of 2-Bromo-3-iodo-6-methoxypyridine with various alkenes, leveraging the differential reactivity of the C-I and C-Br bonds to achieve selective functionalization at the C-3 position. The resulting 2-bromo-3-vinyl-6-methoxypyridine derivatives are valuable intermediates, retaining a bromine atom for subsequent orthogonal cross-coupling reactions, thus enabling the synthesis of complex, multi-substituted pyridine scaffolds.
Principle of the Method: The Heck-Mizoroki Catalytic Cycle
The Heck reaction proceeds via a well-established catalytic cycle involving a palladium(0) species. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition into the carbon-iodine bond of 2-Bromo-3-iodo-6-methoxypyridine to form a Pd(II) intermediate. This step is rate-determining and dictates the regioselectivity of the reaction.
-
Olefin Coordination and Migratory Insertion: The alkene coordinates to the palladium center, followed by migratory insertion of the alkene into the aryl-palladium bond.
-
β-Hydride Elimination: A hydrogen atom from the β-carbon of the alkyl-palladium intermediate is eliminated, forming the vinylated pyridine product and a palladium-hydride species.
-
Reductive Elimination: The palladium-hydride species, in the presence of a base, undergoes reductive elimination to regenerate the active Pd(0) catalyst, which then re-enters the catalytic cycle.[8][9]
Visualization of the Heck Coupling Workflow
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Heck Reaction [organic-chemistry.org]
- 4. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. books.rsc.org [books.rsc.org]
- 6. Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond [mdpi.com]
- 7. m.youtube.com [m.youtube.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
Introduction: Unlocking Molecular Complexity with a Dihalogenated Pyridine Scaffold
An In-Depth Guide to Palladium-Catalyzed Cross-Coupling Reactions of 2-Bromo-3-iodo-6-methoxypyridine
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science research, the strategic construction of complex molecular architectures is paramount. Heterocyclic compounds, especially functionalized pyridines, form the backbone of countless biologically active molecules and advanced materials.[1][2] Among these, 2-bromo-3-iodo-6-methoxypyridine stands out as a uniquely versatile and powerful building block. Its value lies in the presence of two distinct halogen atoms—iodine and bromine—at specific positions on the pyridine ring.
This differential halogenation is not a redundancy; it is a strategic advantage. The carbon-iodine (C-I) bond and the carbon-bromine (C-Br) bond exhibit different reactivity profiles in palladium-catalyzed cross-coupling reactions.[3] This allows for a programmed, regioselective functionalization of the pyridine core. By carefully selecting reaction conditions, a chemist can selectively address the more reactive C-I bond at the 3-position while leaving the C-Br bond at the 2-position untouched for a subsequent, different transformation. This orthogonal reactivity opens the door to creating diverse and highly substituted pyridine derivatives that would be challenging to synthesize through other means.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on leveraging palladium-catalyzed cross-coupling reactions—specifically the Suzuki-Miyaura, Sonogashira, and Heck reactions—for the selective functionalization of 2-bromo-3-iodo-6-methoxypyridine. We will delve into the mechanistic basis for selectivity, provide detailed experimental protocols, and offer field-proven insights to ensure successful and reproducible outcomes.
The Principle of Regioselectivity: Exploiting Halogen Reactivity
The success of sequential cross-coupling on dihalogenated substrates hinges on the inherent differences in the rates of oxidative addition to the palladium(0) catalyst. For organohalides, the general order of reactivity is I > OTf > Br >> Cl.[3][4] The C-I bond is weaker and more polarizable than the C-Br bond, making it significantly more susceptible to oxidative addition by a Pd(0) complex. This is the crucial first step in the catalytic cycles of most cross-coupling reactions.[5][6]
Therefore, by employing mild reaction conditions—such as lower temperatures, shorter reaction times, and carefully chosen catalyst systems—it is possible to selectively activate the C-3 iodine position for coupling.[3] The less reactive C-2 bromine position remains dormant, ready to be engaged in a second coupling reaction under more forcing conditions (e.g., higher temperatures, more active catalysts).[3]
Caption: Sequential functionalization workflow for 2-bromo-3-iodo-6-methoxypyridine.
Application 1: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for forming carbon-carbon bonds between sp2-hybridized carbons, owing to its mild conditions, functional group tolerance, and the commercial availability of a vast array of boronic acids and esters.[4][5][7]
Core Mechanism: The Suzuki-Miyaura Catalytic Cycle
The reaction proceeds through a well-established catalytic cycle involving three key steps:
-
Oxidative Addition: The Pd(0) catalyst inserts into the aryl-halide bond (preferentially C-I) to form a Pd(II) complex.
-
Transmetalation: The organic group from the boronic acid (activated by a base) is transferred to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic fragments on the palladium complex couple and are expelled, forming the new C-C bond and regenerating the Pd(0) catalyst.[4][5]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Protocol: Selective Suzuki Coupling at the C-3 (Iodo) Position
This protocol is designed as a robust starting point and may require optimization for specific boronic acids.
Materials & Equipment:
-
2-Bromo-3-iodo-6-methoxypyridine (1.0 equiv.)
-
Arylboronic acid (1.1-1.2 equiv.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv.)
-
Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1 v/v)
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Inert atmosphere supply (Argon or Nitrogen)
-
Standard glassware for workup and purification (silica gel chromatography)
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add 2-bromo-3-iodo-6-methoxypyridine, the arylboronic acid, the base, and the palladium catalyst.
-
Solvent Addition: Add the degassed solvent mixture via syringe. The reaction mixture is typically a suspension.
-
Degassing (Optional but Recommended): Further degas the reaction mixture by bubbling argon through the suspension for 5-10 minutes.
-
Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS, checking for the consumption of the starting material (typically 4-12 hours).
-
Workup: Upon completion, cool the mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate, 3x).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.
Data Presentation: Representative Suzuki Reaction Conditions
| Catalyst (mol%) | Ligand (mol%) | Base (Equiv.) | Solvent | Temp (°C) | Time (h) | Yield | Notes |
| Pd(PPh₃)₄ (2-5) | - | Na₂CO₃ (2) | DME/H₂O | 80-90 | 12 | Good-Excellent | A reliable and common catalyst for selective C-I coupling.[7] |
| Pd(OAc)₂ (1-2) | SPhos (2-4) | K₃PO₄ (2-3) | Dioxane/H₂O | 100-110 | 4-12 | Good-Excellent | Buchwald ligands often improve yields, especially for challenging substrates.[7] |
| PdCl₂(dppf) (2-3) | - | Cs₂CO₃ (2) | DMF | 100 | 8-16 | Good-Excellent | Effective for a broad range of substrates.[7] |
Table adapted from typical conditions for dihalogenated pyridines.[3][7]
Application 2: Sonogashira Coupling for C-Csp Bond Formation
The Sonogashira reaction is the premier method for coupling terminal alkynes with aryl or vinyl halides, forming C(sp²)-C(sp) bonds.[8] The reaction is notable for its mild conditions, often proceeding at room temperature, which further enhances the selectivity for the C-I bond.[8][9]
Core Mechanism: A Dual Catalytic System
The Sonogashira coupling uniquely employs a dual catalytic system: a palladium complex and a copper(I) salt co-catalyst.
-
Palladium Cycle: Similar to the Suzuki reaction, it involves oxidative addition of the aryl halide to Pd(0) and reductive elimination.
-
Copper Cycle: The copper(I) salt reacts with the terminal alkyne in the presence of an amine base to form a copper(I) acetylide intermediate. This species then undergoes transmetalation with the Pd(II)-aryl complex.[10]
Caption: Simplified dual catalytic cycle of the Sonogashira reaction.
Protocol: Selective Sonogashira Coupling at the C-3 (Iodo) Position
Materials & Equipment:
-
3-Bromo-2-iodo-5-methoxypyridine (1.0 equiv.)
-
Terminal Alkyne (1.2-1.5 equiv.)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol% or PdCl₂(PPh₃)₂, 2-3 mol%)
-
Copper(I) Iodide (CuI, 5-10 mol%)
-
Amine Base/Solvent (e.g., Triethylamine (Et₃N) or Diisopropylamine (DIPA))
-
Optional Co-solvent (e.g., THF, DMF)
-
Schlenk flask and standard inert atmosphere setup
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add 2-bromo-3-iodo-6-methoxypyridine, the palladium catalyst, and copper(I) iodide.
-
Solvent/Base Addition: Add the amine (e.g., Et₃N) and any co-solvent (e.g., THF).
-
Alkyne Addition: Add the terminal alkyne dropwise via syringe.
-
Reaction: Stir the reaction mixture at room temperature. Gentle heating (40-50 °C) may be required for less reactive alkynes, but room temperature is often sufficient for coupling with the C-I bond.[8]
-
Monitoring: Monitor the reaction by TLC or LC-MS (typically 2-16 hours).
-
Workup: Once complete, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with an organic solvent. Concentrate the filtrate.
-
Purification: Dissolve the residue in a suitable solvent (e.g., ethyl acetate), wash with water and brine, dry over Na₂SO₄, and purify by silica gel column chromatography.
Application 3: Heck-Mizoroki Coupling for Alkene Substitution
The Heck reaction forms a C-C bond between an aryl halide and an alkene, creating a substituted alkene.[11][12] It is a powerful tool for vinylation. The reaction typically favors the formation of the E (trans) isomer.[11]
Core Mechanism: The Heck Catalytic Cycle
The Heck reaction follows a distinct catalytic cycle:
-
Oxidative Addition: Pd(0) inserts into the Ar-X bond.
-
Olefin Coordination & Insertion: The alkene coordinates to the Pd(II) complex, followed by migratory insertion of the alkene into the Pd-Aryl bond.
-
Syn β-Hydride Elimination: A hydrogen atom from the adjacent carbon is eliminated, forming the new C=C double bond in the product and a palladium-hydride species.
-
Reductive Elimination/Base Regeneration: A base removes the hydrogen from the palladium and regenerates the Pd(0) catalyst.[13]
Caption: Catalytic cycle of the Heck-Mizoroki reaction.
Protocol: Selective Heck Coupling at the C-3 (Iodo) Position
Materials & Equipment:
-
2-Bromo-3-iodo-6-methoxypyridine (1.0 equiv.)
-
Alkene (e.g., n-butyl acrylate, styrene) (1.2-2.0 equiv.)
-
Palladium Catalyst (e.g., Pd(OAc)₂, 2-5 mol%)
-
Ligand (e.g., PPh₃, P(o-tolyl)₃, 4-10 mol%)
-
Base (e.g., NaOAc or Et₃N, 1.2-2.5 equiv.)
-
Solvent (e.g., DMF, Acetonitrile)
-
Optional: Phase Transfer Catalyst (e.g., n-Bu₄NBr)
-
Standard reaction and purification setup
Procedure:
-
Reaction Setup: To a reaction vessel, add 2-bromo-3-iodo-6-methoxypyridine, the palladium catalyst, ligand (if used), and base.
-
Solvent and Reagent Addition: Add the solvent, followed by the alkene.
-
Reaction: Heat the mixture to 80-120 °C under an inert atmosphere. The optimal temperature depends on the specific substrates.
-
Monitoring: Monitor the reaction by TLC or GC-MS.
-
Workup: After cooling, dilute the reaction mixture with water and extract with an organic solvent.
-
Purification: Wash the combined organic extracts with water and brine, dry over Na₂SO₄, concentrate, and purify the product by silica gel column chromatography.
Troubleshooting and Key Considerations
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Lack of Selectivity (Reaction at both C-I and C-Br) | Reaction temperature too high; reaction time too long; excess of coupling partner. | Lower the reaction temperature. Monitor the reaction closely by TLC/LCMS and stop it once the starting material is consumed. Use a stoichiometric amount (1.0-1.1 equiv.) of the coupling partner.[3] |
| Low or No Conversion | Inactive catalyst; insufficient degassing (oxygen poisoning); incorrect base or solvent. | Use a fresh batch of catalyst. Ensure all solvents are thoroughly degassed and the reaction is maintained under a positive pressure of inert gas. Screen a different base or ligand system; sometimes a stronger base or a more electron-rich ligand is required. |
| Protodeboronation (Suzuki Reaction) | Degradation of the boronic acid by the base/solvent system before transmetalation can occur. | Use K₃PO₄ or Cs₂CO₃ as the base, which are often less harsh than alkoxides. Minimize the amount of water in the reaction or use anhydrous conditions if the substrates are stable. |
| Alkyne Dimerization (Sonogashira Reaction) | The copper-catalyzed homocoupling of the terminal alkyne (Glaser coupling) is a common side reaction. | Run the reaction at a higher dilution. Add the alkyne slowly to the reaction mixture. Consider using a copper-free Sonogashira protocol if homocoupling is a persistent issue. |
Conclusion
2-Bromo-3-iodo-6-methoxypyridine is a powerful and strategically designed building block for complex molecule synthesis. The differential reactivity of its carbon-halogen bonds provides a reliable handle for regioselective, sequential palladium-catalyzed cross-coupling reactions. By carefully controlling reaction conditions, chemists can functionalize the C-3 (iodo) position using mild protocols for Suzuki, Sonogashira, or Heck reactions, while preserving the C-2 (bromo) position for subsequent transformations. This guide provides the foundational protocols and mechanistic understanding necessary for researchers to confidently employ this versatile substrate in their synthetic campaigns, accelerating the discovery and development of novel chemical entities.
References
- Benchchem. Synthesis routes of 2-Bromo-6-iodo-3-methoxypyridine.
- Benchchem. Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions with 2-Bromo-3-methoxypyridine.
- Nobel Prize Outreach. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS.
- Benchchem. 3-Bromo-5-iodo-2-methoxy-6-methylpyridine.
- ACS Publications. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development.
- Wikipedia. Sonogashira coupling.
- Organic Chemistry Portal. Heck Reaction.
- National Institutes of Health. Palladium-Catalyzed Cross-Coupling Reactions of Organosilanols and their Salts: Practical Alternatives to Boron- and Tin-based Methods.
- Benchchem. Application Notes and Protocols for the Synthesis of 2-Bromo-3-methoxypyridine.
- Benchchem. Technical Support Center: Catalyst Selection for Selective Cross-Coupling of 2-Bromo-4-iodopyridine.
- Wikipedia. Suzuki reaction.
- Wikipedia. Heck reaction.
- Harvard University. The Suzuki Reaction.
- Common Organic Chemistry. Suzuki Reaction - Palladium Catalyzed Cross Coupling.
- Springer. (2018). Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations.
- Organic Chemistry Portal. Sonogashira Coupling.
- University of Windsor. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.
- University of Southampton. Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes.
- Chemistry LibreTexts. (2024). Sonogashira Coupling.
- Chemistry LibreTexts. (2023). Heck Reaction.
- National Institutes of Health. (2011). Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids.
- ScienceDirect. Sonogashira cross-coupling of 3-bromo-1,2-diones.
- ResearchGate. (2025). Activation of CX (=Cl, Br) bond in aryl halides toward the palladium-catalyzed Heck reaction using 2,6-bis(diphenylphosphino)pyridine.
- ResearchGate. Convenient protocols for Mizoroki-Heck reactions of aromatic bromides and polybromides with fluorous alkenes of the formula H2C[double bond, length as m-dash]CH(CF2)n-1CF3 (n = 8, 10).
- Google Patents. Preparation method of 2-bromo-3-methoxypyridine.
- National Institutes of Health. (2021). Negishi Cross‐Coupling Provides Alkylated Tryptophans and Tryptophan Regioisomers.
- ResearchGate. (PDF) 2-Bromo-3-hydroxy-6-methylpyridine.
- PubMed Central. Highly selective cross-coupling reactions of 1,1-dibromoethylenes with alkynylaluminums for the synthesis of aryl substituted conjugated enediynes and unsymmetrical 1,3-diynes.
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Application Notes and Protocols for the Regioselective Cross-Coupling of 2-Bromo-3-iodo-6-methoxypyridine
Abstract
This comprehensive guide details the strategic, regioselective functionalization of 2-bromo-3-iodo-6-methoxypyridine, a versatile heterocyclic building block pivotal in medicinal chemistry and materials science. By exploiting the inherent differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds, this document provides researchers, scientists, and drug development professionals with the foundational principles and actionable protocols for achieving highly selective cross-coupling reactions. We delve into the mechanistic underpinnings of this selectivity, focusing on palladium-catalyzed Suzuki-Miyaura and Sonogashira couplings as exemplary transformations. Detailed, step-by-step protocols, comparative data tables, and explanatory diagrams are provided to ensure reproducible and efficient synthesis of selectively functionalized 6-methoxypyridine derivatives, thereby enabling the rapid construction of complex molecular architectures.
Introduction: The Strategic Value of Substituted Pyridines
Substituted pyridine scaffolds are ubiquitous in pharmaceuticals, agrochemicals, and functional materials. Their unique electronic properties and ability to engage in hydrogen bonding make them privileged structures in drug design.[1][2] Specifically, the 6-methoxypyridine moiety is a key component in a variety of biologically active compounds, where it can serve as a surrogate for piperidine or pyridone cores and modulate basicity.[2][3]
The synthesis of polysubstituted pyridines often requires a modular approach, introducing different substituents in a controlled, stepwise manner. Dihalogenated pyridines, such as 2-bromo-3-iodo-6-methoxypyridine, are exceptionally valuable synthons in this context. They offer two distinct reactive handles for sequential cross-coupling reactions, provided that one site can be functionalized with high selectivity while leaving the other intact for subsequent elaboration. This guide focuses on achieving such regioselectivity.
The Principle of Regioselective Cross-Coupling: A Mechanistic Perspective
The cornerstone of selectively functionalizing 2-bromo-3-iodo-6-methoxypyridine lies in the differential reactivity of its carbon-halogen bonds within the catalytic cycle of palladium-catalyzed cross-coupling reactions.
The Critical Step: Oxidative Addition
The universally accepted mechanism for reactions like Suzuki-Miyaura and Sonogashira coupling involves a sequence of oxidative addition, transmetalation, and reductive elimination.[4] The initial and often rate-determining step, oxidative addition, involves the insertion of the palladium(0) catalyst into the carbon-halogen bond. The activation energy for this step is highly dependent on the halogen, following the well-established trend based on bond dissociation energies: C-I < C-Br < C-Cl .[2][4]
The C-I bond (at the 3-position) is significantly weaker than the C-Br bond (at the 2-position), making it kinetically and thermodynamically more favorable for the Pd(0) complex to insert into the C-I bond.[4] By carefully controlling reaction conditions—particularly temperature and reaction time—chemists can exploit this kinetic difference to achieve highly efficient and selective coupling at the C-3 iodo-position, leaving the more robust C-2 bromo-position untouched.
Caption: Logical workflow for regioselective coupling.
Comparative Data for Catalytic Systems
While a direct head-to-head comparison for 2-bromo-3-iodo-6-methoxypyridine is not extensively documented in a single source, data from analogous dihalopyridine systems provides a strong predictive framework.[4][5] The following tables summarize typical conditions and expected outcomes for achieving selective C-I functionalization.
Table 1: Suzuki-Miyaura Coupling Conditions for Selective C-I Arylation
| Catalyst (mol%) | Ligand (mol%) | Base (Equiv.) | Solvent | Temp. (°C) | Time (h) | Est. Yield (%) | Notes |
| Pd(PPh₃)₄ (3-5) | - | K₂CO₃ (2) | Dioxane/H₂O | 80-90 | 8-16 | 85-95 | Standard, reliable conditions for aryl iodides.[6] |
| Pd(OAc)₂ (1-2) | SPhos (2-4) | K₃PO₄ (2-3) | Toluene/H₂O | 80-100 | 4-12 | >90 | Highly active catalyst system, good for challenging substrates.[6] |
| PdCl₂(dppf) (2-3) | - | Cs₂CO₃ (2) | DMF | 90-100 | 12-18 | 88-98 | Effective for a broad range of boronic acids.[4] |
Data is representative and based on general knowledge of Suzuki couplings on analogous halopyridine substrates.[4][6]
Table 2: Sonogashira Coupling Conditions for Selective C-I Alkynylation
| Palladium Catalyst (mol%) | Copper Co-catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Est. Yield (%) | Notes |
| PdCl₂(PPh₃)₂ (2-4) | CuI (4-8) | Et₃N | THF/DMF | RT - 50 | 4-12 | 85-95 | Classic and highly effective system.[3][7] |
| Pd(PPh₃)₄ (3-5) | CuI (5-10) | DIPEA | DMF | RT - 60 | 6-16 | >90 | Robust for a wide variety of terminal alkynes.[3] |
| Pd(OAc)₂ (2) / XPhos (4) | - | Cs₂CO₃ | Dioxane | 60-80 | 8-18 | >85 | Effective copper-free conditions to avoid alkyne homocoupling. |
Data is representative and based on general knowledge of Sonogashira couplings on analogous halopyridine substrates.[3][8]
Experimental Protocols
The following protocols provide a detailed, generalized starting point for the regioselective cross-coupling of 2-bromo-3-iodo-6-methoxypyridine. Optimization may be required for specific coupling partners.
Protocol 1: Regioselective Suzuki-Miyaura Coupling
This protocol details the selective coupling of an arylboronic acid at the C-3 position.
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Materials & Reagents:
-
2-Bromo-3-iodo-6-methoxypyridine (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane, anhydrous
-
Deionized Water, degassed
-
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add 2-bromo-3-iodo-6-methoxypyridine, the arylboronic acid, K₂CO₃, and Pd(PPh₃)₄.
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane and degassed water (typically a 4:1 to 5:1 ratio) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 80-90 °C and stir vigorously. Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS, checking for the consumption of the starting material.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and wash it sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired 3-aryl-2-bromo-6-methoxypyridine.
Protocol 2: Regioselective Sonogashira Coupling
This protocol details the selective coupling of a terminal alkyne at the C-3 position.
Caption: Experimental workflow for Sonogashira coupling.
Materials & Reagents:
-
2-Bromo-3-iodo-6-methoxypyridine (1.0 equiv)
-
Terminal alkyne (1.1 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (2 mol%)
-
Copper(I) iodide (CuI) (4 mol%)
-
Triethylamine (Et₃N), anhydrous
-
Tetrahydrofuran (THF), anhydrous
-
Standard glassware for inert atmosphere reactions (Schlenk flask)
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Catalyst Setup: To a dry Schlenk flask under an inert atmosphere, add 2-bromo-3-iodo-6-methoxypyridine, PdCl₂(PPh₃)₂, and CuI.
-
Solvent and Reagent Addition: Add anhydrous THF and anhydrous Et₃N (typically a 2:1 to 3:1 ratio). Degas the solution by bubbling argon through it for 15-20 minutes. Finally, add the terminal alkyne via syringe.
-
Reaction: Stir the reaction mixture at room temperature or warm gently to 40-50 °C. The reaction is typically complete within 4-12 hours. Monitor progress by TLC or LC-MS.
-
Workup: Upon completion, dilute the reaction mixture with diethyl ether and filter it through a pad of Celite® to remove precipitated salts and catalyst residues.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude oil or solid by flash column chromatography on silica gel to afford the pure 3-alkynyl-2-bromo-6-methoxypyridine.
Trustworthiness and Validation: Self-Validating Systems
The protocols described are designed to be self-validating. The high regioselectivity is the expected and primary outcome based on fundamental chemical principles.[4] Validation of a successful selective coupling can be confirmed through:
-
Chromatographic Analysis (TLC/LC-MS): A successful reaction will show a clean conversion from the starting material to a single major, less polar product spot/peak, with minimal formation of di-substituted byproducts.
-
NMR Spectroscopy: ¹H and ¹³C NMR of the purified product will confirm the introduction of the new substituent and, crucially, the retention of the bromine atom. For example, in ¹H NMR, the characteristic signals for the pyridine ring protons will shift upon substitution, while the overall integration and coupling patterns will be consistent with the mono-substituted product.
Conclusion
The regioselective functionalization of 2-bromo-3-iodo-6-methoxypyridine is a highly achievable and powerful strategy for the synthesis of complex, polysubstituted pyridines. The pronounced reactivity difference between the C-I and C-Br bonds allows for predictable and high-yielding Suzuki-Miyaura and Sonogashira couplings at the C-3 position. The protocols and principles outlined in this guide provide a robust framework for researchers to leverage this valuable building block in their synthetic campaigns, accelerating discovery in drug development and materials science.
References
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Gulevskaya, A. V., & Gusev, A. N. (2012). Palladium-Catalyzed Arylation and Heteroarylation of Indolizines. The Journal of Organic Chemistry, 77(10), 4687–4696. Available at: [Link]
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Li, P., et al. (2022). Selective C-O Coupling Reaction of N-Methoxy Arylamides and Arylboronic Acids Catalyzed by Copper Salt. Molecules, 27(19), 6529. Available at: [Link]
-
Li, H. L., & Kuninobu, Y. (2021). Palladium‐Catalyzed Secondary C (sp)− H Arylation of 2‐Alkylpyridines. Advanced Synthesis & Catalysis, 363(11), 2895-2899. Available at: [Link]
-
Palani, V., et al. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Chemical Reviews, 121(21), 13382-13433. Available at: [Link]
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Casademont, M., et al. (2022). Palladium-Catalyzed Ortho C–H Arylation of Unprotected Anilines: Chemo- and Regioselectivity Enabled by the Cooperating Ligand. ACS Catalysis, 12(22), 14197-14205. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
-
Maimone, T. J., et al. (2014). Stereospecific Pd-Catalyzed Cross-Coupling Reactions of Secondary Alkylboron Nucleophiles and Aryl Chlorides. Journal of the American Chemical Society, 136(38), 13162-13165. Available at: [Link]
-
Naz, S., et al. (2018). Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. Chemistry Central Journal, 12(1), 53. Available at: [Link]
-
Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6(3), 121-133. Available at: [Link]
-
Wang, A., et al. (2021). Modular synthesis of aryl amines from 3-alkynyl-2-pyrones. Chemical Science, 12(34), 11463-11469. Available at: [Link]
-
Daugulis, O., et al. (2010). Palladium-Catalyzed, Ring-Forming Aromatic C–H Alkylations with Unactivated Alkyl Halides. Angewandte Chemie International Edition, 49(5), 986-989. Available at: [Link]
-
Li, H. L., & Kuninobu, Y. (2021). Corrigendum: Palladium‐Catalyzed Secondary C (sp)− H Arylation of 2‐Alkylpyridines. Advanced Synthesis & Catalysis, 363(11), 2909-2909. Available at: [Link]
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Application Notes and Protocols: The Strategic Use of 2-Bromo-6-iodo-3-methoxypyridine in Medicinal Chemistry
Abstract
This guide provides an in-depth exploration of 2-Bromo-6-iodo-3-methoxypyridine, a highly versatile and strategic building block in modern medicinal chemistry. Its utility stems from the differential reactivity of its two halogen atoms—the C6-iodo and C2-bromo positions—which allows for selective, sequential functionalization through palladium-catalyzed cross-coupling reactions. We present the scientific rationale behind this orthogonal reactivity, detailed step-by-step protocols for key transformations including Suzuki-Miyaura and Sonogashira couplings, and a discussion of its application in constructing complex molecular scaffolds for drug discovery, particularly in the domain of kinase inhibitors.
Introduction: The Principle of Orthogonal Reactivity
Substituted pyridine scaffolds are ubiquitous in pharmaceuticals due to their ability to engage in critical hydrogen bonding interactions and serve as bioisosteres for other aromatic systems.[1] 2-Bromo-6-iodo-3-methoxypyridine is particularly valuable because it offers two distinct reactive centers for diversification. The foundational principle governing its use is the difference in bond strength and reactivity between the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds in palladium-catalyzed cross-coupling reactions.
The oxidative addition of a Pd(0) catalyst to the aryl halide is the first and often rate-determining step in catalytic cycles like Suzuki or Sonogashira.[2][3] The C-I bond is weaker and more polarized than the C-Br bond, making it significantly more susceptible to oxidative addition. This reactivity differential (C-I > C-Br) allows for the selective functionalization of the C6-iodo position under milder conditions, while leaving the C2-bromo position intact for a subsequent, distinct transformation. This one-pot or stepwise sequential coupling strategy is a powerful tool for efficiently building molecular complexity.[4]
Synthesis of the Building Block
The starting material, 2-Bromo-6-iodo-3-methoxypyridine, is typically synthesized from a more readily available precursor, 2-bromo-3-hydroxy-6-iodopyridine. The following protocol describes a standard O-methylation.
Protocol 1: Synthesis of 2-Bromo-6-iodo-3-methoxypyridine
This protocol is based on a well-established Williamson ether synthesis methodology.[5]
Materials:
-
2-bromo-3-hydroxy-6-iodopyridine (1.0 equiv., e.g., 40 g, 133 mmol)
-
Potassium carbonate (K₂CO₃) (0.91 equiv., e.g., 16.77 g, 121 mmol)
-
Methyl iodide (CH₃I) (3.5 equiv., e.g., 66.3 g, 467 mmol)
-
Dimethylformamide (DMF), anhydrous (2 mL per g of starting material)
-
Water (H₂O)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-bromo-3-hydroxy-6-iodopyridine (40 g) and DMF (80 mL).
-
Add potassium carbonate (16.77 g) to the solution.
-
Carefully add methyl iodide (66.3 g). Caution: Methyl iodide is toxic and volatile; handle in a fume hood.
-
Heat the reaction mixture to 100°C and stir for 45-60 minutes. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature.
-
Slowly add water (650 mL) to the reaction mixture while stirring. A precipitate will form.
-
Continue stirring for 30 minutes to ensure complete precipitation.
-
Isolate the solid product by vacuum filtration, washing the filter cake with additional water.
-
Dry the isolated pale brown solid under vacuum to yield 2-Bromo-6-iodo-3-methoxypyridine.[5]
Core Applications: Sequential Cross-Coupling Protocols
The primary application of this building block is as a substrate for sequential, site-selective cross-coupling reactions. We present protocols for two common and powerful transformations.
Protocol 2: Selective Sonogashira Coupling at the C6-Iodo Position
The Sonogashira reaction forms a C-C bond between an aryl halide and a terminal alkyne, a valuable transformation for introducing linear fragments into a molecule.[6][7] This protocol is optimized for selectivity at the more reactive C-I bond.
Rationale for Experimental Choices:
-
Catalyst System: A combination of a palladium(0) source (like Pd(PPh₃)₄) and a copper(I) co-catalyst (CuI) is classic for the Sonogashira reaction. The copper co-catalyst facilitates the formation of a copper-acetylide intermediate, which then undergoes transmetalation to the palladium center.[4]
-
Base: An amine base like triethylamine (Et₃N) or diisopropylamine (DIPA) is used to neutralize the HX generated during the reaction and to deprotonate the terminal alkyne.
-
Temperature: Room temperature to slightly elevated temperatures are typically sufficient for coupling with an aryl iodide, thus preserving the less reactive aryl bromide.[4]
Materials:
-
2-Bromo-6-iodo-3-methoxypyridine (1.0 equiv.)
-
Terminal Alkyne (1.1 - 1.2 equiv.)
-
Pd(PPh₃)₄ (2-5 mol%)
-
Copper(I) Iodide (CuI) (3-10 mol%)
-
Triethylamine (Et₃N) or Diisopropylamine (DIPA) (as solvent or co-solvent)
-
Anhydrous, degassed solvent (e.g., THF or DMF)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Pd(PPh₃)₄ (e.g., 3 mol%) and CuI (e.g., 5 mol%).
-
Add 2-Bromo-6-iodo-3-methoxypyridine (1.0 equiv.).
-
Dissolve the solids in anhydrous, degassed THF and Et₃N (e.g., 2:1 v/v).
-
Add the terminal alkyne (1.1 equiv.) dropwise via syringe.
-
Stir the reaction at room temperature for 4-12 hours. Monitor progress by TLC or LC-MS until the starting material is consumed.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Resuspend the residue in an organic solvent like ethyl acetate and wash with saturated aqueous NH₄Cl solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel to yield the 2-bromo-6-alkynyl-3-methoxypyridine intermediate.
Protocol 3: Subsequent Suzuki-Miyaura Coupling at the C2-Bromo Position
With the C6 position functionalized, the C2-bromo position can be targeted. The Suzuki-Miyaura coupling is a robust method for forming C-C bonds by reacting an organohalide with an organoboron compound.[2][8]
Rationale for Experimental Choices:
-
Catalyst/Ligand: Coupling at the less reactive C-Br bond may require a more active catalyst system. Systems based on Pd₂(dba)₃ with electron-rich, bulky phosphine ligands like SPhos or XPhos are highly effective for challenging substrates.[9][10]
-
Base: A stronger base, such as K₃PO₄ or Cs₂CO₃, is often required to facilitate the transmetalation step with the boronic acid.[8]
-
Temperature: Higher temperatures (e.g., 80-110 °C) are typically needed to achieve a reasonable reaction rate for the C-Br bond activation.
Materials:
-
2-Bromo-6-(R1)-3-methoxypyridine intermediate (from Protocol 2 or similar) (1.0 equiv.)
-
Aryl- or Heteroarylboronic Acid or Ester (1.2 - 1.5 equiv.)
-
Palladium Precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine Ligand (e.g., SPhos, 2-4 mol%)
-
Base (e.g., K₃PO₄, 2-3 equiv.)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O, Toluene)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the 2-bromo-6-(R1)-3-methoxypyridine intermediate (1.0 equiv.), the boronic acid (1.2 equiv.), the base (K₃PO₄, 2.0 equiv.), the palladium precatalyst (Pd₂(dba)₃, 1.5 mol%), and the ligand (SPhos, 3 mol%).
-
Add the degassed solvent (e.g., 1,4-Dioxane with 10-20% water) via syringe.
-
Seal the flask and heat the mixture to 100-110 °C with vigorous stirring for 4-16 hours. Monitor progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography to yield the final disubstituted pyridine derivative.[8]
Data Presentation: Representative Reaction Conditions
The choice of catalyst, ligand, base, and solvent is critical for success. The following table summarizes typical conditions for the two key cross-coupling reactions discussed.
| Reaction Type | Position | Catalyst (mol%) | Ligand (mol%) | Base (Equiv.) | Solvent | Temp (°C) | Typical Yield | Reference |
| Sonogashira | C6-Iodo | Pd(PPh₃)₄ (2-5) | - | Et₃N (2-3) | THF/Et₃N | 25-50 | Good-Excellent | [7],[11] |
| Suzuki | C6-Iodo | Pd(OAc)₂ (2) | PPh₃ (4) | Na₂CO₃ (2) | DME/H₂O | 80 | Good-Excellent | [8] |
| Suzuki | C2-Bromo | Pd₂(dba)₃ (1.5) | SPhos (3) | K₃PO₄ (2-3) | Toluene or Dioxane/H₂O | 100-110 | Good-Excellent | [9],[10] |
| Buchwald-Hartwig | C2-Bromo | Pd₂(dba)₃ (1-2) | BINAP (1-3) | NaOt-Bu (1.5-2) | Toluene | 80-110 | Good-Excellent | [12],[13] |
Application in Kinase Inhibitor Drug Discovery
The 3-methoxy-disubstituted pyridine core is a "privileged scaffold" found in numerous kinase inhibitors targeting critical cell signaling pathways like PI3K/AKT/mTOR, which are often dysregulated in cancer.[9][14] The strategic use of 2-Bromo-6-iodo-3-methoxypyridine allows for the systematic and efficient synthesis of a library of potential inhibitors to explore structure-activity relationships (SAR).
By varying the groups introduced at the C6 position (R1) and the C2 position (R2), medicinal chemists can fine-tune the molecule's properties, such as its potency, selectivity against different kinases, and pharmacokinetic profile (ADME). For instance, an amine introduced via a Buchwald-Hartwig amination at C2 could act as a key hydrogen bond donor to the kinase hinge region, while a larger aryl group introduced via a Suzuki reaction at C6 could occupy a hydrophobic pocket.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Synthesis routes of 2-Bromo-6-iodo-3-methoxypyridine [benchchem.com]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Site-Selective Suzuki-Miyaura Coupling of 2-Bromo-3-iodo-6-methoxypyridine
Introduction: Leveraging Chemoselectivity in Heterocyclic Synthesis
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its capacity to form carbon-carbon bonds with exceptional reliability and functional group tolerance.[1][2] First reported by Akira Suzuki in 1979, this palladium-catalyzed reaction between an organohalide and an organoboron compound is indispensable in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2]
This application note focuses on a particularly valuable substrate: 2-Bromo-3-iodo-6-methoxypyridine. As a dihalogenated pyridine, this building block offers the potential for sequential, site-selective functionalization. The inherent difference in reactivity between the carbon-iodine and carbon-bromine bonds allows for a controlled, stepwise introduction of different aryl or heteroaryl moieties. This guide provides a deep dive into the experimental workflow, mechanistic principles, and practical considerations for achieving a successful and selective Suzuki coupling at the more reactive C3-iodine position.
Core Principle: The Basis of Chemoselectivity
The success of a selective coupling on a dihalogenated substrate hinges on the differential reactivity of the carbon-halogen bonds towards the palladium catalyst. The oxidative addition step, where the Pd(0) catalyst inserts into the carbon-halogen bond, is typically the rate-determining step in the catalytic cycle.[2] The bond strength of C–X decreases in the order C–Cl > C–Br > C–I. Consequently, the rate of oxidative addition follows the reverse trend: C–I > C–Br > C–Cl . This principle is the cornerstone of our experimental design, allowing for the preferential activation of the weaker carbon-iodine bond over the more robust carbon-bromine bond, enabling selective coupling at the C3 position of the pyridine ring.
Experimental Workflow Overview
The following diagram outlines the general laboratory workflow for performing a selective Suzuki-Miyaura coupling reaction.
Caption: General experimental workflow for Suzuki-Miyaura coupling.
Detailed Experimental Protocol
This protocol provides a robust starting point for the selective Suzuki coupling of 2-Bromo-3-iodo-6-methoxypyridine with a generic arylboronic acid. Optimization may be required for specific substrates.
Materials and Reagents
| Reagent/Material | Grade | Purpose | Notes |
| 2-Bromo-3-iodo-6-methoxypyridine | ≥97% | Electrophile | Starting material. |
| Arylboronic Acid | ≥98% | Nucleophile | Coupling partner (1.2 equiv.). |
| Pd(PPh₃)₄ or Pd(OAc)₂/SPhos | Catalyst Grade | Palladium Catalyst | See table below for options. |
| K₂CO₃ or K₃PO₄ | Anhydrous | Base | Activates boronic acid.[3][4] |
| 1,4-Dioxane / Water (4:1) | Anhydrous / Degassed | Solvent | Common solvent system.[5] |
| Argon or Nitrogen | High Purity | Inert Gas | Prevents catalyst degradation. |
| Ethyl Acetate, Hexanes | HPLC Grade | Extraction/Chromatography | |
| Anhydrous Na₂SO₄ or MgSO₄ | Reagent Grade | Drying Agent | |
| Silica Gel | 230-400 mesh | Stationary Phase | For purification. |
Step-by-Step Procedure
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-Bromo-3-iodo-6-methoxypyridine (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill the system with an inert gas (Argon or Nitrogen) three times. This process is critical to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.). If using a pre-catalyst like Pd(OAc)₂, add it along with the appropriate ligand (e.g., SPhos, 0.10 equiv.).
-
Solvent Addition: Prepare a degassed solvent mixture (e.g., 1,4-Dioxane/Water 4:1 v/v) by bubbling argon through it for 20-30 minutes. Add the degassed solvent to the reaction flask via syringe.
-
Reaction Execution: Lower the flask into a pre-heated oil bath and stir the mixture vigorously at 80–100 °C.
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS until the starting 2-Bromo-3-iodo-6-methoxypyridine is consumed (typically 4-16 hours).
-
Work-up: Once complete, cool the reaction mixture to room temperature. Dilute the mixture with water and transfer it to a separatory funnel. Extract the aqueous phase three times with an organic solvent like ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate. Filter the mixture and concentrate the solvent under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to isolate the desired product, 2-bromo-3-aryl-6-methoxypyridine.
Table of Recommended Reaction Conditions
| Catalyst (mol%) | Ligand (mol%) | Base (Equiv.) | Solvent | Temp (°C) | Typical Time (h) | Notes |
| Pd(PPh₃)₄ (3-5) | - | Na₂CO₃ (2) | DME/H₂O | 80-90 | 12-18 | A reliable, classic catalyst for many substrates.[6] |
| Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ (2) | Toluene/H₂O | 100 | 12-24 | A cost-effective system generated in situ. |
| Pd₂(dba)₃ (1-2) | SPhos (2-4) | K₃PO₄ (2-3) | Dioxane/H₂O | 100-110 | 4-12 | Buchwald ligands are excellent for challenging couplings.[5][7] |
| PdCl₂(dppf) (3) | - | Cs₂CO₃ (2) | DMF | 100 | 8-16 | Effective for a broad range of substrates.[8] |
Mechanistic Overview of the Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states.[5][9][10]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[9][10]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond (preferentially C-I) of the 2-Bromo-3-iodo-6-methoxypyridine, forming a Pd(II) intermediate. This is often the rate-limiting step of the cycle.[2][9]
-
Transmetalation: The organoboron species (e.g., arylboronic acid) must be activated by a base.[3] The base converts the boronic acid into a more nucleophilic boronate species, which then transfers its organic group to the palladium(II) complex, displacing the halide.[4][11]
-
Reductive Elimination: The two organic groups on the palladium(II) complex couple and are eliminated from the metal center, forming the new C-C bond of the final product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[9][10]
The Critical Role of Reaction Components
-
Palladium Catalyst: The heart of the reaction, cycling between Pd(0) and Pd(II) states to facilitate bond formation.[12] While Pd(PPh₃)₄ is a common choice, catalyst systems generated in situ from a palladium source (e.g., Pd(OAc)₂) and a ligand often provide higher activity.[13][14]
-
Ligand: Ligands are crucial for stabilizing the palladium center, preventing its decomposition into inactive palladium black, and modulating its reactivity.[10][15] Electron-rich and bulky phosphine ligands (like SPhos or XPhos) or N-heterocyclic carbenes (NHCs) can accelerate the oxidative addition and reductive elimination steps, which is especially important for less reactive halides like aryl chlorides.[1][16]
-
Base: The base plays a multifaceted role. Its primary function is to activate the boronic acid, forming a more reactive boronate complex essential for the transmetalation step.[3][4] Common choices include carbonates (K₂CO₃, Na₂CO₃), phosphates (K₃PO₄), and hydroxides, with the choice often depending on substrate compatibility and desired reaction rate.[17]
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No or Low Conversion | 1. Inactive catalyst due to oxygen exposure. 2. Insufficiently active catalyst/ligand system. 3. Poor solubility of reagents. | 1. Ensure thorough degassing of solvent and maintain a strict inert atmosphere. 2. Switch to a more active ligand system (e.g., a Buchwald ligand like SPhos).[7] 3. Try a different solvent system (e.g., DMF, Toluene/H₂O).[18] |
| Dehalogenation | The palladium catalyst reacts with a hydride source (e.g., solvent, base impurities), leading to the replacement of the halide with hydrogen. | 1. Use high-purity, anhydrous, and thoroughly degassed solvents. 2. Ensure the reaction is strictly under an inert atmosphere. |
| Homocoupling (Boronic Acid) | Oxidation of the Pd(0) catalyst to Pd(II) by residual oxygen can promote the unwanted coupling of two boronic acid molecules. | 1. Improve degassing procedures and maintain a robust inert atmosphere. 2. Use a direct Pd(0) source or ensure conditions fully reduce any Pd(II) precatalyst. |
| Loss of Selectivity (Reaction at C-Br) | Reaction conditions are too harsh (high temperature, long reaction time), allowing the slower oxidative addition at the C-Br bond to occur. | 1. Monitor the reaction closely and stop it as soon as the starting material is consumed. 2. Reduce the reaction temperature. |
Conclusion
The site-selective Suzuki-Miyaura coupling of 2-Bromo-3-iodo-6-methoxypyridine is a powerful strategy for the controlled synthesis of complex, functionalized pyridine derivatives. By leveraging the inherent reactivity difference between the carbon-iodine and carbon-bromine bonds, chemists can selectively functionalize the C3 position. A successful outcome relies on the careful selection of the catalyst system, rigorous exclusion of oxygen, and thoughtful optimization of reaction parameters. The protocols and insights provided herein serve as a comprehensive guide for researchers and drug development professionals to effectively utilize this versatile building block in their synthetic endeavors.
References
- NROChemistry. Suzuki Coupling: Mechanism & Examples.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- Organic Chemistry Portal. Suzuki Coupling.
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
- Wikipedia. Suzuki reaction.
- National Institutes of Health (NIH). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings.
- Wiley Online Library. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction.
- BYJU'S. Merits of the Suzuki Coupling Reaction.
- Hopax. The Role of Suzuki Coupling Ligands in Modern Organic Synthesis.
- Hopax. Exploring Catalyst Options: Suzuki Coupling with Palladium.
- ACS Publications. (2025). Analyzing the Solvent Effects in Palladium/N-Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides.
- ACS Publications. Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction.
- ResearchGate. (2025). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances.
- Wordpress. Use of Base Metals in Suzuki Coupling.
- Semantic Scholar. Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances.
- MDPI. The Use of Palladium on Magnetic Support as Catalyst for Suzuki–Miyaura Cross-Coupling Reactions.
- White Rose Research Online. Solvent effects in palladium catalysed cross-coupling reactions.
- ACS Publications. Highly Active Palladium Catalysts for Suzuki Coupling Reactions.
- ResearchGate. Table 2 : The effect of various bases on the Suzuki coupling reaction a.
- ResearchGate. (2025). Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings | Request PDF.
- AIDIC. Suzuki Cross-coupling in Environmentally Friendly Solvents in a Batch Mode Using Hypercrosslinked Polystyrene-supported Pd.
- BenchChem. Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions with 2-Bromo-3-methoxypyridine.
- PubMed Central. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes.
- BenchChem. Unsuccessful Suzuki coupling with 2-chloro-3-aminopyridine troubleshooting.
- RSC Publishing. Organosulphur and related ligands in Suzuki–Miyaura C–C coupling.
- BenchChem. 3-Bromo-5-iodo-2-methoxy-6-methylpyridine.
- YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
Sources
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- 2. byjus.com [byjus.com]
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- 5. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. m.youtube.com [m.youtube.com]
- 9. chem.libretexts.org [chem.libretexts.org]
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- 15. nbinno.com [nbinno.com]
- 16. Organosulphur and related ligands in Suzuki–Miyaura C–C coupling - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling of 2-Bromo-3-iodo-6-methoxypyridine
Welcome to the technical support center for optimizing the Suzuki-Miyaura coupling of 2-Bromo-3-iodo-6-methoxypyridine. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile dihalogenated pyridine building block. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the complexities of achieving high-yield, selective C-C bond formation.
Introduction to the Challenge
2-Bromo-3-iodo-6-methoxypyridine presents a unique opportunity for sequential, site-selective cross-coupling reactions. The significant difference in the bond dissociation energies of the C-I and C-Br bonds allows for preferential reaction at the more labile C-I position.[1][2] However, achieving high selectivity and yield requires careful optimization of reaction parameters. This guide provides a structured approach to overcoming common experimental hurdles.
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, prized for its functional group tolerance and mild reaction conditions.[3][4] The reaction proceeds through a catalytic cycle involving three main steps: oxidative addition, transmetalation, and reductive elimination.[5][6][7][8] Understanding how each experimental variable influences these steps is key to optimizing the reaction for this specific substrate.
Troubleshooting Guide
This section addresses specific issues that you may encounter during your experiments, providing causal explanations and actionable solutions.
Issue 1: Low or No Product Yield
A low yield is one of the most common frustrations in cross-coupling reactions. Several factors, from catalyst activity to substrate stability, can be at play.
Question: My Suzuki coupling of 2-Bromo-3-iodo-6-methoxypyridine with an arylboronic acid is resulting in a low yield or no product. What are the likely causes and how can I improve it?
Answer: Low yields can stem from several sources. Let's break down the potential culprits and their solutions.
-
Inactive Catalyst: The palladium catalyst is the heart of the reaction. If it's not in its active Pd(0) state, the catalytic cycle cannot begin.[6]
-
Solution: Ensure your palladium source is of good quality. If using a Pd(II) precatalyst like Pd(OAc)₂, the in-situ reduction to Pd(0) may be inefficient. Consider using a pre-formed Pd(0) catalyst such as Pd(PPh₃)₄.[9][10] Also, ensure that all reagents and solvents are properly degassed to prevent oxidation of the active catalyst.[11]
-
-
Poor Ligand Choice: The ligand plays a crucial role in stabilizing the palladium center and facilitating the elementary steps of the catalytic cycle.[4][5]
-
Suboptimal Base and Solvent Combination: The base is critical for the transmetalation step, and its effectiveness is highly dependent on the solvent system.[13][14][15]
-
Solution: A common issue is poor solubility of the base in the reaction solvent.[2] For many Suzuki couplings, a biphasic solvent system like dioxane/water or toluene/water is effective, as it allows the inorganic base (e.g., K₂CO₃, K₃PO₄) to dissolve in the aqueous phase while the organic reactants remain in the organic phase.[16] Experiment with different base-solvent combinations. For instance, Cs₂CO₃ in DMF can be a powerful system for difficult couplings.[9][11]
-
-
Boronic Acid Decomposition: Boronic acids can be unstable under certain reaction conditions, leading to side reactions like protodeboronation (hydrolysis back to the corresponding arene).[2][6]
-
Solution: Use a slight excess (1.2-1.5 equivalents) of the boronic acid to compensate for potential decomposition.[9] Alternatively, consider using more stable boronic esters, such as pinacol esters.[2] Running the reaction under anhydrous conditions, if possible with your chosen base and solvent, can also minimize hydrolysis.
-
Issue 2: Poor Selectivity (Mixture of C-I and C-Br Coupled Products)
The primary goal with a dihalogenated substrate like 2-Bromo-3-iodo-6-methoxypyridine is often to achieve selective coupling at a single position.
Question: My reaction is producing a mixture of the desired C-I coupled product and the C-Br coupled product. How can I improve the selectivity for the C-I bond?
Answer: Achieving high selectivity hinges on exploiting the inherent reactivity difference between the C-I and C-Br bonds. The C-I bond is weaker and thus more susceptible to oxidative addition by the palladium catalyst.[1][2]
-
Reaction Temperature: Higher temperatures can provide enough energy to overcome the activation barrier for C-Br bond cleavage, leading to a loss of selectivity.
-
Solution: Run the reaction at a lower temperature. Start at a milder temperature (e.g., 60-80 °C) and monitor the reaction progress. While the reaction may be slower, the selectivity for the more reactive C-I bond should increase.[2]
-
-
Catalyst System: The choice of catalyst and ligand can influence selectivity. Some highly active catalysts may be less discriminating between the two halogen sites.[17]
-
Solution: A less reactive catalyst system might be beneficial. For instance, a simple Pd(PPh₃)₄ catalyst may offer better selectivity than more active catalysts featuring bulky, electron-rich ligands.[17] The ligand-to-palladium ratio can also play a role in modulating catalyst activity and selectivity.[17]
-
-
Reaction Time: Prolonged reaction times, especially at elevated temperatures, can lead to the slow but steady formation of the C-Br coupled product after the C-I coupling has completed.
Issue 3: Formation of Homocoupled and/or Dehalogenated Byproducts
Side reactions can significantly reduce the yield of your desired product and complicate purification.
Question: I am observing significant amounts of homocoupled boronic acid (biaryl) and/or dehalogenated starting material in my reaction mixture. What is causing this and how can I prevent it?
Answer: These side products arise from distinct pathways that compete with the desired cross-coupling cycle.
-
Homocoupling of Boronic Acid: This occurs when two molecules of the boronic acid couple with each other. It is often promoted by the presence of Pd(II) species and oxygen.[6]
-
Solution: Rigorous degassing of all solvents and the reaction mixture is crucial to minimize oxygen content.[11] Ensuring the efficient reduction of your Pd(II) precatalyst to the active Pd(0) state can also help. The presence of a phosphine ligand can facilitate this reduction.
-
-
Dehalogenation: This side reaction results in the replacement of a halogen atom with a hydrogen atom. It can occur through various mechanisms, including a hydride transfer to the palladium complex.[6]
-
Solution: The source of the hydride can be the solvent (e.g., alcohols) or certain bases.[6] If dehalogenation is a significant issue, consider switching to a non-protic solvent and a non-hydridic base. Optimizing the reaction to be faster can also minimize the time for this side reaction to occur.[16]
-
Frequently Asked Questions (FAQs)
Q1: What is the expected order of reactivity for the halogens in 2-Bromo-3-iodo-6-methoxypyridine in a Suzuki coupling?
A1: The reactivity of halogens in palladium-catalyzed cross-coupling reactions generally follows the order: I > Br > Cl.[2][4][19] This is due to the decreasing bond strength of the carbon-halogen bond down the group, which facilitates the rate-determining oxidative addition step.[2][5] Therefore, you should expect the C-I bond to react preferentially over the C-Br bond.
Q2: What are good starting conditions for a Suzuki coupling with 2-Bromo-3-iodo-6-methoxypyridine?
A2: A reliable set of starting conditions to try for selective mono-arylation at the C-I position would be:
-
Catalyst: Pd(PPh₃)₄ (2-5 mol%)
-
Base: Na₂CO₃ (2 equivalents)
-
Solvent: DME/H₂O (4:1 mixture)
-
Temperature: 80-90 °C These conditions are a classic and often effective starting point for Suzuki couplings of bromopyridines.[9]
Q3: How does the electron-donating methoxy group at the 3-position affect the reaction?
A3: The methoxy group is electron-donating, which can slightly decrease the reactivity of the pyridine ring towards oxidative addition compared to an unsubstituted pyridine.[6] However, its electronic effect is generally less significant than the inherent reactivity difference between the C-I and C-Br bonds, which will still dominate the selectivity.
Q4: Can I perform a sequential Suzuki coupling, first at the iodine and then at the bromine?
A4: Yes, this is a primary application for dihalogenated substrates like this. After performing the first selective coupling at the C-I position under milder conditions, you can isolate the 2-bromo-3-aryl-6-methoxypyridine product. This intermediate can then be subjected to a second Suzuki coupling under more forcing conditions (e.g., higher temperature, more active catalyst system with a bulky ligand) to react at the less reactive C-Br position.[2]
Data and Protocols
Recommended Reaction Conditions for Selective C-I Coupling
| Catalyst (mol%) | Ligand (mol%) | Base (Equiv.) | Solvent | Temp. (°C) | Time (h) | Expected Yield | Notes |
| Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ (2) | Toluene/H₂O | 100 | 12-24 | Moderate to Good | A cost-effective, classic system.[9] |
| Pd(PPh₃)₄ (3-5) | - | Na₂CO₃ (2) | DME/H₂O | 80-90 | 12 | Good to Excellent | A reliable and common catalyst for this transformation.[9] |
| Pd₂(dba)₃ (1-2) | SPhos (2-4) | K₃PO₄ (3) | Dioxane/H₂O | 100-110 | 4-12 | Good to Excellent | Buchwald ligands often improve yields for challenging substrates.[9] |
| PdCl₂(dppf) (2-3) | - | Cs₂CO₃ (2) | DMF | 100 | 8-16 | Good to Excellent | Effective for a broad range of substrates.[9] |
General Experimental Protocol
This protocol is a starting point and may require optimization for your specific boronic acid and desired scale.[8][9][20]
-
Reaction Setup: To a dry round-bottom flask or Schlenk tube, add 2-Bromo-3-iodo-6-methoxypyridine (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), the base (2.0-3.0 equiv.), and the palladium catalyst/ligand.[9]
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes. This is typically done by evacuating and backfilling the flask three times.[8]
-
Solvent Addition: Add the degassed solvent mixture via syringe.[8][9]
-
Reaction: Stir the reaction mixture at the desired temperature (typically 80-110 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).[8][9]
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate.[9][18]
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.[18]
Visualizing the Process
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[9]
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common Suzuki coupling issues.
References
- A Comparative Guide to Palladium Catalysts for Suzuki Coupling of 2,5-Dibromo-3-(trifluoromethyl)pyridine. Benchchem.
- The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. PubMed Central.
- Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions with 2-Bromo-3-methoxypyridine. Benchchem.
- A computational study of phosphine ligand effects in Suzuki-Miyaura coupling. Journal of Molecular Catalysis A: Chemical.
- Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions. Scite.ai.
- Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction Based on Virtual Ligand-Assisted Screening. ChemRxiv.
- Highly chemoselective ligands for Suzuki–Miyaura cross-coupling reaction based on virtual ligand-assisted screening. RSC Publishing.
- Technical Support Center: Achieving Selective Reactions at C-I vs. C-Br Bonds. Benchchem.
- Technical Support Center: Suzuki Reactions with 4-Bromo-2-chloro-6-iodopyridin-3-ol. Benchchem.
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- Regioselective palladium-catalyzed SuzukieMiyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. ResearchGate.
- Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry.
- Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. Comptes Rendus de l'Académie des Sciences.
- Application Notes and Protocols for 2-Bromo-3-methoxypyridine in Medicinal Chemistry Research. Benchchem.
- Application Notes and Protocols for Suzuki Coupling Reactions Using 2,6-Dibromopyridine. Benchchem.
- Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. Wiley Online Library.
- Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-4-methylpyridine. Benchchem.
- Suzuki reaction. Wikipedia.
- Effects on Altering Reaction Conditions in Suzuki Cross Coupling Reactions Using the Microwave. ScholarWorks @ UTRGV.
- Technical Support Center: Solvent Effects in Palladium-Catalyzed Reactions of 2-Bromo-4-methylpyridine. Benchchem.
- Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. ResearchGate.
- Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction.... ResearchGate.
- Why am I getting low yield for my Suzuki coupling reaction?. Reddit.
- Application Notes and Protocols for Suzuki Coupling of 2-bromo-6-methylisonicotinic Acid. Benchchem.
- Effect of solvent and base on Suzuki cross-coupling reaction a. ResearchGate.
- New Trends in C–C Cross-Coupling Reactions: The Use of Unconventional Conditions. MDPI.
- Effect of different bases on the Suzuki-Miyaura coupling a. ResearchGate.
- Why can't I achieve good yields for this Suzuki reaction?. ResearchGate.
- Optimization of the reaction conditions. ResearchGate.
- Optimisation of the reaction conditions a. ResearchGate.
- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. PubMed Central.
- Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids. PubMed Central.
- Optimization of the Suzuki-Miyaura Cross-coupling. ResearchGate.
- Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling. Schroeder Group - University of Illinois.
- Competitive and Selective Csp3 Br versus Csp2 Br Bond Activation in. ElectronicsAndBooks.
- Suzuki Coupling. Organic Chemistry Portal.
- The Suzuki Reaction. Chem 115 Myers.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Yoneda Labs [yonedalabs.com]
- 7. Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. scite.ai [scite.ai]
- 13. researchgate.net [researchgate.net]
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- 15. researchgate.net [researchgate.net]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. New Trends in C–C Cross-Coupling Reactions: The Use of Unconventional Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Cross-Coupling Reactions of 2-Bromo-3-iodo-6-methoxypyridine
Welcome to the technical support center for navigating the complexities of cross-coupling reactions with 2-Bromo-3-iodo-6-methoxypyridine. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile building block. Here, we will dissect common side reactions, provide in-depth troubleshooting strategies, and offer validated protocols to enhance the success of your synthetic endeavors.
Frequently Asked Questions (FAQs)
Q1: What is the expected reactivity order for the halogens in 2-Bromo-3-iodo-6-methoxypyridine?
The reactivity of halogens in palladium-catalyzed cross-coupling reactions generally follows the order: I > Br > Cl.[1] Consequently, the carbon-iodine bond at the C-3 position is significantly more reactive than the carbon-bromine bond at the C-2 position. This inherent difference in reactivity is the cornerstone for achieving selective monofunctionalization at the C-3 position under milder reaction conditions. The C-Br bond can typically be targeted for a subsequent coupling reaction under more forcing conditions.
Q2: What are the most common side reactions I should be aware of?
When working with 2-Bromo-3-iodo-6-methoxypyridine, the primary side reactions of concern are:
-
Hydrodehalogenation: This is the replacement of a halogen atom (iodine or bromine) with a hydrogen atom, leading to the formation of 2-bromo-6-methoxypyridine or 3-iodo-6-methoxypyridine as byproducts.[2][3][4]
-
Homocoupling: This involves the coupling of two molecules of the organometallic coupling partner (e.g., boronic acid in Suzuki reactions) or two molecules of the starting pyridine, resulting in undesired symmetrical biaryl or bipyridine compounds.[5][6]
-
Double Coupling: If the reaction conditions are too harsh or the reaction is run for too long, you may observe the coupling reaction occurring at both the C-3 and C-2 positions, even when targeting monofunctionalization.
Q3: How does the 6-methoxy group influence the reaction?
The methoxy group at the C-6 position is an electron-donating group. This can influence the electronic properties of the pyridine ring, potentially affecting the rate of oxidative addition, which is a key step in the catalytic cycle.[7][8][9] The methoxy group can also impact the basicity of the pyridine nitrogen, which may play a role in catalyst coordination and overall reactivity.[10]
Troubleshooting Guide: Side Reactions and Low Yields
This section provides a structured approach to troubleshooting common issues encountered during cross-coupling reactions with 2-Bromo-3-iodo-6-methoxypyridine.
Issue 1: Significant Formation of Hydrodehalogenated Byproduct
The presence of a significant amount of the hydrodehalogenated product is a common issue that reduces the yield of the desired coupled product.
Causality and Mechanism
Hydrodehalogenation can occur through several pathways. After the initial oxidative addition of the aryl halide to the Pd(0) catalyst, the resulting Pd(II) complex can react with a hydrogen source instead of the intended coupling partner.[11] Common hydrogen sources include:
-
Water: Adventitious water in the solvent or reagents can be a source of protons.[2][12]
-
Solvent: Alcoholic solvents like methanol can undergo oxidation to provide a hydride to the palladium center.[3]
-
Base: Certain amine bases can also act as hydride donors.[11]
-
Phosphine Ligands: Nucleophilic phosphine ligands can react with water to generate a hydrogen source.[2]
Caption: Simplified mechanism of hydrodehalogenation.
Troubleshooting Steps
| Troubleshooting Step | Rationale | Recommended Action |
| Ensure Anhydrous Conditions | To minimize water as a hydrogen source. | Use freshly distilled and degassed solvents. Dry reagents and glassware thoroughly. |
| Choice of Solvent | Avoid protic solvents that can act as hydride donors. | Use aprotic solvents like toluene, dioxane, or THF. |
| Base Selection | Some bases are more prone to promoting hydrodehalogenation. | For Suzuki reactions, consider using K₃PO₄ or Cs₂CO₃ instead of stronger bases like NaOtBu if hydrodehalogenation is an issue. |
| Ligand Selection | Bulky, electron-rich phosphine ligands can sometimes promote this side reaction. | Screen different phosphine ligands. Less nucleophilic ligands may be beneficial. |
| Reaction Temperature | Higher temperatures can increase the rate of side reactions. | Run the reaction at the lowest effective temperature. |
Issue 2: Prominent Homocoupling of the Coupling Partner
The formation of symmetrical biaryls from the coupling partner is another yield-reducing side reaction, particularly in Suzuki and Sonogashira couplings.
Causality and Mechanism
Homocoupling can be promoted by several factors, including the presence of oxygen, the choice of catalyst and base, and the reaction temperature. In Sonogashira reactions, copper-catalyzed homocoupling of terminal alkynes (Glaser coupling) is a well-known side reaction.[13] In Suzuki reactions, homocoupling of boronic acids can occur through various pathways, sometimes involving palladium-catalyzed oxidation.
Caption: Pathways for homocoupling side reactions.
Troubleshooting Steps
| Troubleshooting Step | Rationale | Recommended Action |
| Degas Reaction Mixture Thoroughly | Oxygen can promote homocoupling. | Sparge the solvent with an inert gas (argon or nitrogen) and maintain an inert atmosphere throughout the reaction. |
| Optimize Catalyst System | The choice of palladium source and ligand can influence the rate of homocoupling. | For Sonogashira, consider running the reaction under copper-free conditions if Glaser coupling is a major issue. |
| Control Stoichiometry | Using a large excess of the coupling partner can sometimes lead to increased homocoupling. | Use a stoichiometric amount or a slight excess (1.1-1.5 equivalents) of the coupling partner. |
| Order of Addition | Adding the aryl halide last can sometimes minimize homocoupling. | Prepare the mixture of the coupling partner, base, and catalyst, and then add the 2-Bromo-3-iodo-6-methoxypyridine. |
Issue 3: Lack of Selectivity (Double Coupling)
When attempting to functionalize only the C-3 iodo position, you may observe the formation of the di-substituted product.
Causality and Mechanism
This occurs when the reaction conditions are sufficiently harsh to activate the less reactive C-Br bond. The general catalytic cycle is the same for both positions, but a higher activation energy is required for the oxidative addition of the C-Br bond.
Caption: Influence of reaction conditions on selectivity.
Troubleshooting Steps
| Troubleshooting Step | Rationale | Recommended Action |
| Lower Reaction Temperature | Provides less energy to overcome the activation barrier for C-Br bond cleavage. | Start with room temperature or slightly elevated temperatures (e.g., 40-60 °C) and monitor the reaction. |
| Reduce Reaction Time | Prevents the slower reaction at the C-Br bond from proceeding to a significant extent. | Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed. |
| Choice of Catalyst | Some highly active catalyst systems may be less selective. | Start with a standard catalyst like Pd(PPh₃)₄ or a combination of Pd(OAc)₂ and PPh₃. |
| Control Stoichiometry | Using a large excess of the coupling partner can drive the reaction towards double coupling. | Use close to a 1:1 stoichiometry of the coupling partner to the pyridine. |
Experimental Protocols
Protocol 1: General Procedure for Selective Suzuki-Miyaura Coupling at the C-3 Position
This protocol is a starting point for the selective coupling of an arylboronic acid at the more reactive iodo position.
Materials:
-
2-Bromo-3-iodo-6-methoxypyridine (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (0.05 equiv)
-
K₂CO₃ (2.0 equiv)
-
Toluene/H₂O (4:1 mixture, degassed)
Procedure:
-
To an oven-dried Schlenk flask, add 2-Bromo-3-iodo-6-methoxypyridine, the arylboronic acid, and K₂CO₃.
-
Evacuate and backfill the flask with argon three times.
-
Add Pd(PPh₃)₄ to the flask under a positive pressure of argon.
-
Add the degassed toluene/H₂O solvent mixture via syringe.
-
Stir the reaction mixture at 80 °C and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Troubleshooting Hydrodehalogenation - Ligand Screening
If hydrodehalogenation is a persistent issue, a quick screen of different phosphine ligands can identify a more suitable catalyst system.
Procedure:
-
Set up several small-scale reactions in parallel using the conditions from Protocol 1.
-
In each reaction, replace Pd(PPh₃)₄ with a combination of a palladium precursor (e.g., Pd₂(dba)₃, 0.025 equiv) and a different phosphine ligand (e.g., P(t-Bu)₃, PCy₃, SPhos, XPhos; 0.1 equiv).
-
Run the reactions for a set amount of time and analyze the crude reaction mixtures by LC-MS or ¹H NMR to determine the ratio of the desired product to the hydrodehalogenated byproduct.
-
Select the ligand that provides the best ratio for further optimization and scale-up.
References
-
Pluth, M. D., & Bergman, R. G. (2011). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. Organometallics, 30(23), 6362–6379. [Link]
-
Ahmadi, Z., & McIndoe, J. S. (2013). A mechanistic investigation of hydrodehalogenation using ESI-MS. Chemical Communications, 49(99), 11656-11658. [Link]
- BenchChem. (2025). Technical Support Center: Preventing Dehalogenation in Cross-Coupling Reactions. BenchChem.
- Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
-
Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl−Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359–1470. [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
-
Strotman, N. A., & Chobanian, H. R. (2011). Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids. The Journal of Organic Chemistry, 76(24), 10015–10027. [Link]
-
The Nobel Prize in Chemistry 2010. (2010). Palladium-Catalyzed Cross Couplings in Organic Synthesis. NobelPrize.org. [Link]
-
Corbet, J.-P., & Mignani, G. (2006). Selected Patented Cross-Coupling Reaction Technologies. Chemical Reviews, 106(7), 2651–2710. [Link]
-
Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534–1544. [Link]
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]
- Sigma-Aldrich. (n.d.). Cross-Coupling Reaction Manual: Desk Reference. Sigma-Aldrich.
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
- BenchChem. (2025). Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions with 2-Bromo-3-methoxypyridine. BenchChem.
- BenchChem. (2025). Technical Support Center: Catalyst Selection for Selective Cross-Coupling of 2-Bromo-4-iodopyridine. BenchChem.
-
Wikipedia. (2023). Buchwald–Hartwig amination. Wikipedia. [Link]
-
Navarro, O., Kaur, H., Mahjoor, P., & Nolan, S. P. (2005). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. The Journal of Organic Chemistry, 70(26), 10875–10878. [Link]
- Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49.
- Zhang, Y., & Wu, J. (2012). A Novel Palladium-Catalyzed Homocoupling Reaction Initiated by Transmetalation of Palladium Enolates. Organic Letters, 14(12), 3056–3059.
-
Chemistry LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts. [Link]
-
Elangovan, A., Wang, Y.-F., & Ho, T.-I. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 5(11), 1841–1844. [Link]
- Fiveable. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions | Organic Chemistry II Class Notes. Fiveable.
Sources
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- 2. pubs.acs.org [pubs.acs.org]
- 3. A mechanistic investigation of hydrodehalogenation using ESI-MS - Chemical Communications (RSC Publishing) DOI:10.1039/C3CC46271D [pubs.rsc.org]
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- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. fiveable.me [fiveable.me]
- 8. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 9. nobelprize.org [nobelprize.org]
- 10. Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Yoneda Labs [yonedalabs.com]
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- 13. depts.washington.edu [depts.washington.edu]
Technical Support Center: Purification of 2-Bromo-3-iodo-6-methoxypyridine
Welcome to the technical support center for the purification of 2-Bromo-3-iodo-6-methoxypyridine. This guide is designed for researchers, chemists, and drug development professionals who are working with this key synthetic intermediate. Here, we address common challenges encountered during its purification from reaction mixtures, providing detailed troubleshooting protocols and frequently asked questions in a direct, Q&A format. Our goal is to synthesize technical accuracy with field-proven insights to help you achieve high purity and yield.
Troubleshooting Guide: From Crude Mixture to Pure Compound
This section addresses specific experimental issues you might encounter post-synthesis.
Q1: My initial workup yielded an impure, oily, or discolored crude product. What's the first purification step?
Answer: The most robust and widely applicable method for purifying 2-Bromo-3-iodo-6-methoxypyridine from a complex mixture is flash column chromatography on silica gel. The success of this technique hinges on the correct choice of eluent (solvent system), which you can determine systematically using Thin Layer Chromatography (TLC).
Causality: The crude product often contains unreacted starting materials, reagents (like the iodinating agent), and various side products. An aqueous workup is a prerequisite to remove water-soluble impurities.[1][2] However, organic-soluble impurities with polarities similar to the product require chromatography for effective separation.
Step-by-Step Protocol 1: Flash Column Chromatography
-
Aqueous Workup (Pre-Chromatography):
-
Cool the reaction mixture to room temperature.
-
Dilute with an organic solvent like ethyl acetate or dichloromethane.
-
Transfer to a separatory funnel and wash sequentially with:
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
-
TLC Analysis & Solvent System Selection:
-
Dissolve a small sample of your crude product in a minimal amount of dichloromethane or ethyl acetate.
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate in various solvent systems. A good starting point is a mixture of a non-polar solvent (like hexanes) and a moderately polar solvent (like ethyl acetate).
-
The ideal solvent system will give your desired product an Rf (retention factor) value of approximately 0.2-0.35.
-
| Observation on TLC Plate | Recommended Eluent System | Rationale |
| All spots are at the baseline (Rf ≈ 0) | Increase eluent polarity (e.g., increase % of Ethyl Acetate in Hexanes) | The eluent is not polar enough to move the compounds up the plate. |
| All spots are at the solvent front (Rf ≈ 1) | Decrease eluent polarity (e.g., decrease % of Ethyl Acetate in Hexanes) | The eluent is too polar, causing all compounds to move too quickly without separation. |
| Spots are clustered together | Try a different solvent system (e.g., Dichloromethane/Hexanes or Toluene/Ethyl Acetate) | A different solvent can alter the selectivity and improve separation between closely eluting spots.[4] |
| Product Rf is ~0.3, with good separation | Use this system for the column, often starting with a slightly less polar mixture. | This provides optimal retention on the column for effective separation. |
-
Column Chromatography Procedure:
-
Packing: Prepare a slurry of silica gel in the initial, non-polar eluent and pack the column.
-
Loading: Adsorb the crude product onto a small amount of silica gel ("dry loading") or dissolve it in a minimal amount of the column solvent ("wet loading"). Dry loading is often superior for better resolution.
-
Elution: Begin elution with a low-polarity solvent mixture (e.g., 5% Ethyl Acetate in Hexanes) and gradually increase the polarity (gradient elution).[3] This will elute non-polar impurities first, followed by your product, and finally the more polar impurities.
-
Collection & Analysis: Collect fractions and analyze them by TLC. Combine the fractions containing the pure product.
-
Evaporation: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified 2-Bromo-3-iodo-6-methoxypyridine.
-
Q2: I'm observing product degradation or significant loss on the silica gel column. What is happening and how can I prevent it?
Answer: Halogenated pyridines can be sensitive to the acidic nature of standard silica gel.[4] The pyridine nitrogen is basic and can interact strongly with the acidic silanol groups (Si-OH) on the silica surface, sometimes catalyzing decomposition or leading to irreversible adsorption ("streaking" on the column).
Causality: The lone pair on the pyridine nitrogen makes it a Lewis base. This basicity can lead to strong interactions with the acidic silica surface, potentially causing degradation, especially if the compound is heated on the column by the heat of solvent adsorption.
Step-by-Step Protocol 2: Deactivating Silica Gel
-
Prepare a slurry of your silica gel in the desired column solvent (e.g., hexanes/ethyl acetate).
-
Add a small amount of a basic modifier, typically triethylamine (Et₃N), to the slurry. A common concentration is 0.1-1% by volume.[4]
-
Stir the slurry for 15-20 minutes. This allows the triethylamine to neutralize the most acidic sites on the silica.
-
Pack and run the column as described in Protocol 1, ensuring your eluent also contains the same percentage of triethylamine.
Alternative Strategy: Use a different stationary phase, such as neutral alumina, which is less acidic and can be a better choice for acid-sensitive compounds.
Q3: An impurity is co-eluting with my product. How can I improve the separation?
Answer: Co-elution occurs when the product and an impurity have very similar polarities in the chosen solvent system. This is common with isomeric byproducts.
Causality: Isomers, such as a potential 2-bromo-5-iodo-6-methoxypyridine, often have nearly identical polarities, making them challenging to separate.
Troubleshooting Flowchart for Co-elution
Caption: Decision tree for resolving co-elution issues.
Step-by-Step Protocol 3: Recrystallization
If your purified product is a solid but still contains impurities, recrystallization is a powerful secondary purification technique.
-
Solvent Screening: In small test tubes, test the solubility of your impure solid in various solvents (e.g., hexanes, ethanol, isopropanol, ethyl acetate) at room temperature and upon heating. An ideal solvent will dissolve the product when hot but not when cold, while the impurity remains soluble at all temperatures or is insoluble.
-
Dissolution: Dissolve the impure solid in the minimum amount of the chosen hot solvent.
-
Cooling: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals under vacuum to remove all residual solvent.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in my 2-Bromo-3-iodo-6-methoxypyridine reaction mixture? A1: Impurities are highly dependent on the synthetic route. Assuming a route involving the iodination of 2-bromo-6-methoxypyridine, common impurities include:
-
Unreacted Starting Material: 2-bromo-6-methoxypyridine.
-
Isomeric Byproducts: Depending on the reaction conditions, small amounts of other isomers might form. Halogenated pyridines can sometimes undergo rearrangement ("halogen dance"), though this is less common under typical electrophilic iodination conditions.[5]
-
Di-iodinated Species: Over-iodination could lead to 2-bromo-3,5-diiodo-6-methoxypyridine.
-
Hydrolysis Product: 2-Bromo-3-iodo-pyridin-6-ol, if the methoxy group is cleaved under harsh acidic or basic conditions.
Q2: Is 2-Bromo-3-iodo-6-methoxypyridine UV active? How do I best visualize it on TLC? A2: Yes. The pyridine ring is an aromatic system and will be visible under a UV lamp at 254 nm.[6] This is the easiest and most common method for visualization. If you need to use a chemical stain, a potassium permanganate (KMnO₄) stain can be effective, as it reacts with many functional groups.
Q3: What are the best practices for storing the purified product? A3: Like many poly-halogenated aromatic compounds, 2-Bromo-3-iodo-6-methoxypyridine should be stored with care to maintain its purity.
-
Temperature: Store in a refrigerator or freezer at low temperatures (e.g., <4 °C).
-
Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to prevent slow reaction with oxygen or moisture.
-
Light: Protect from light by storing in an amber vial or a container wrapped in aluminum foil.
Q4: My final product is a pale yellow solid, not perfectly white. Should I be concerned? A4: A pale yellow or off-white color is common for halogenated pyridines and may not indicate significant impurity.[7] Trace amounts of oxidized or polymeric impurities can impart color. If NMR and LC-MS analysis show high purity (>97%), the color is often acceptable for subsequent synthetic steps. If a higher purity is required, consider recrystallization (Protocol 3) or treating a solution of the compound with a small amount of activated carbon, followed by filtration through celite before solvent evaporation.
Purification Workflow Summary
Caption: General workflow for purification and analysis.
References
-
PrepChem. (n.d.). Synthesis of 2-bromo-3-methoxypyridine. [Link]
- Google Patents. (2013). CN103483247B - Preparation method of 2-bromo-3-methoxypyridine.
-
Wikipedia. (n.d.). Pyridine. [Link]
Sources
troubleshooting Buchwald-Hartwig amination with 2-Bromo-3-iodo-6-methoxypyridine
Welcome to the Technical Support Center. As Senior Application Scientists, we understand that navigating the complexities of modern cross-coupling reactions requires both a deep mechanistic understanding and practical, field-tested knowledge. This guide is designed to provide you with in-depth troubleshooting and frequently asked questions for the Buchwald-Hartwig amination of 2-Bromo-3-iodo-6-methoxypyridine, a substrate that presents unique challenges and opportunities in selective C-N bond formation.
Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the reaction setup for 2-Bromo-3-iodo-6-methoxypyridine, providing the causal logic behind key experimental choices.
Q1: Which halogen on 2-Bromo-3-iodo-6-methoxypyridine is expected to react first and why?
The selective amination of the C-3 position (iodo) is expected. The reactivity of halogens in the oxidative addition step of the Buchwald-Hartwig catalytic cycle—the rate-determining step for many cross-couplings—follows a well-established trend based on carbon-halogen bond dissociation energy: C-I > C-Br > C-Cl .[1][2]
-
Mechanistic Rationale: The Palladium(0) catalyst initiates the cycle by inserting itself into the carbon-halogen bond. The weaker C-I bond (approx. 228 kJ/mol) undergoes this oxidative addition much more readily than the stronger C-Br bond (approx. 285 kJ/mol). Therefore, under controlled conditions, you can achieve high chemoselectivity for the substitution of the iodine atom, leaving the bromine atom intact for subsequent transformations.[1]
Q2: How should I select the initial Palladium catalyst and phosphine ligand system?
For challenging heteroaromatic substrates like this pyridine derivative, the choice of ligand is critical for stabilizing the catalyst and promoting the key steps of the catalytic cycle.[3]
-
Catalyst Source: While traditional sources like Pd(OAc)₂ or Pd₂(dba)₃ can be effective, they require an in situ reduction to the active Pd(0) species, which can sometimes be inefficient.[4] For reproducibility and higher activity, we strongly recommend using modern palladacycle pre-catalysts (e.g., G3 or G4 pre-catalysts). These are air-stable Pd(II) complexes that cleanly and rapidly generate the active LPd(0) catalyst upon exposure to the base in your reaction mixture.[4][5]
-
Ligand Selection: The key is to use bulky, electron-rich monophosphine ligands, often referred to as "Buchwald ligands." These ligands promote the crucial reductive elimination step and help prevent catalyst deactivation. For heteroaryl halides, excellent starting points include:
The steric and electronic properties of these ligands are designed to accelerate the catalytic cycle and enhance reaction efficiency.[3]
Q3: What is the optimal base for this reaction, and what are the trade-offs?
The base plays the crucial role of deprotonating the amine nucleophile to form the palladium-amido complex, but its strength can also influence side reactions and functional group compatibility.[3][7]
-
Strong Bases: Strong, non-nucleophilic bases like Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LHMDS) typically provide the fastest reaction rates and allow for lower catalyst loadings.[4][7] However, they are incompatible with base-sensitive functional groups (e.g., esters, some ketones).[7] For your substrate, the methoxy group is stable, but if other sensitive groups were present, caution would be needed.
-
Weaker Bases: Weaker inorganic bases like Cesium carbonate (Cs₂CO₃) or Potassium phosphate (K₃PO₄) offer excellent functional group tolerance.[4][7] They are a safer choice for complex molecules but often require higher reaction temperatures or longer reaction times to achieve full conversion.[4]
The table below summarizes the key considerations:
| Base | Advantages | Disadvantages |
| NaOtBu | Permits highest reaction rates; allows low catalyst loadings.[7] | Incompatible with many electrophilic functional groups.[7] |
| LHMDS | Allows for substrates with protic functional groups; useful for low-temperature reactions.[7] | Air-sensitive; can be incompatible with some functional groups at higher temperatures.[7] |
| Cs₂CO₃ | Excellent functional group tolerance; often the best weak base for high rates.[7] | Expensive; can be difficult to stir on a large scale due to its density.[7] |
| K₃PO₄ | Excellent functional group tolerance; economically attractive.[7] | Can require higher catalyst loadings and longer reaction times.[7] |
Q4: Which solvents are recommended for this amination?
Solvent choice is critical for ensuring all components remain dissolved throughout the reaction.[4] Poor solubility is a common, and often underestimated, cause of reaction failure.[4]
-
Recommended Solvents: Aprotic, non-coordinating solvents are standard.
-
Toluene
-
1,4-Dioxane
-
Tetrahydrofuran (THF)
-
tert-Butanol (t-BuOH) [7]
-
-
Solvents to Avoid: Chlorinated solvents (e.g., chloroform) and coordinating solvents like acetonitrile or pyridine should be avoided as they can bind to the palladium center and inhibit catalysis.[4]
Troubleshooting Guide
This section is formatted to directly address common problems encountered during the Buchwald-Hartwig amination of 2-Bromo-3-iodo-6-methoxypyridine.
Problem 1: Low or No Conversion of Starting Material
Q: My TLC/LCMS shows only starting material, even after several hours. What are the most likely causes and how do I fix it?
This is the most common issue and usually points to a problem with the catalytic system's activity. Let's diagnose it systematically.
-
Check Catalyst Activity: The active catalyst is a ligand-bound Pd(0) species. If you are using a Pd(II) source like Pd(OAc)₂, its reduction may be failing.
-
Solution: Switch to a reliable palladacycle pre-catalyst.[5] This eliminates the variable of inefficient in situ reduction and is often the simplest fix. Also, ensure your reaction is rigorously degassed and maintained under an inert atmosphere (Argon or Nitrogen), as oxygen can oxidize and deactivate the Pd(0) catalyst.[7]
-
-
Verify Ligand Choice: Pyridine substrates can be challenging. A suboptimal ligand will fail to promote the reaction.
-
Solution: Ensure you are using a state-of-the-art, sterically hindered, electron-rich phosphine ligand. If one ligand fails, screen another (e.g., if RuPhos gives low conversion, try BrettPhos).
-
-
Assess the Base: The base must be strong enough to deprotonate the amine.
-
Solution: If using a weak base like K₃PO₄, you may need higher temperatures.[4] For faster results, switch to NaOtBu. If you are using a solid base, its physical properties matter. Clumping can reduce the available surface area for deprotonation.[4] Briefly grinding the base in a mortar and pestle before use can significantly improve reaction rates.[4]
-
-
Optimize Reaction Conditions: The reaction may simply be too slow under your current conditions.
Problem 2: Significant Side Product Formation
Q: My reaction is working, but I'm getting a messy mixture. What are the common side products and how can I minimize them?
With a di-halogenated substrate, controlling side reactions is key to achieving a good yield of the desired mono-aminated product.
-
Hydrodehalogenation (Loss of I or Br): This is the replacement of a halogen with a hydrogen atom, leading to 2-bromo-6-methoxypyridine or 3-iodo-6-methoxypyridine as byproducts.
-
Cause: This often occurs via a competing β-hydride elimination pathway from the palladium-amido intermediate, especially if the amine has β-hydrogens.[8]
-
Solution:
-
Ligand Choice: Bidentate ligands like BINAP or DPPF can sometimes suppress β-hydride elimination by occupying coordination sites on the palladium.[8]
-
Lower Temperature: Running the reaction at the lowest possible temperature that still allows for a reasonable rate can often minimize this pathway.
-
-
-
Double Amination: Reaction at both the C-3 (iodo) and C-2 (bromo) positions.
-
Cause: While the C-I bond is significantly more reactive, the C-Br bond will react under more forcing conditions (prolonged heating, high temperature).
-
Solution:
-
Monitor the Reaction: Use TLC or LCMS to track the consumption of the starting material and the formation of the mono-aminated product. Stop the reaction as soon as the starting material is consumed.
-
Control Stoichiometry: Use only a slight excess of the amine (1.1-1.2 equivalents).
-
Milder Conditions: Use the mildest conditions possible (lower temperature, weaker base if feasible) that still provide a good rate for the C-I amination.
-
-
-
Catalyst Deactivation (Reaction Stalls): The reaction starts but stops before completion.
-
Cause: With aryl iodides, the iodide anion generated during the reaction can sometimes form inactive palladium-iodide bridged dimers, taking the catalyst out of the cycle.[4][8]
-
Solution: Bidentate phosphine ligands (e.g., DPPF, BINAP) are known to prevent the formation of these inactive dimers and can sometimes rescue a stalled reaction involving an aryl iodide.[8]
-
General Experimental Protocol
This protocol provides a robust starting point for the selective mono-amination of 2-Bromo-3-iodo-6-methoxypyridine.
Reagents & Conditions Table
| Component | Stoichiometry | Example | Purpose |
| Aryl Halide | 1.0 eq. | 2-Bromo-3-iodo-6-methoxypyridine | Electrophile |
| Amine | 1.1 - 1.2 eq. | Morpholine | Nucleophile |
| Pd Pre-catalyst | 1-2 mol% | RuPhos Pd G3 | Catalyst Source |
| Ligand | 1.5 - 3 mol% | RuPhos | Active Catalyst Component |
| Base | 1.4 - 2.0 eq. | NaOtBu | Amine Deprotonation |
| Solvent | 0.1 - 0.5 M | Toluene | Reaction Medium |
| Temperature | 80 - 110 °C | 100 °C | Rate Acceleration |
Step-by-Step Procedure:
-
Inert Atmosphere Setup: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add the 2-Bromo-3-iodo-6-methoxypyridine (1.0 eq.), the solid amine (if applicable, 1.1 eq.), the base (e.g., NaOtBu, 1.4 eq.), the Pd pre-catalyst (0.02 eq.), and the ligand (0.03 eq.).
-
Degassing: Seal the vessel and evacuate and backfill with an inert gas (Argon is preferred) three times.[7]
-
Solvent and Reagent Addition: Add anhydrous, degassed solvent (e.g., Toluene) via syringe.[5] If the amine is a liquid, add it via syringe at this stage.[5]
-
Heating and Monitoring: Place the sealed vessel in a preheated oil bath or heating block and stir vigorously.[5] Monitor the reaction's progress by TLC or LC-MS every 1-2 hours.[5]
-
Workup: Once the starting material is consumed, cool the reaction to room temperature.[5] Quench carefully by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).[5] Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate in vacuo.
-
Purification: The crude product can then be purified by flash column chromatography.
Visualizing the Mechanism: The Buchwald-Hartwig Catalytic Cycle
Understanding the core mechanism is essential for rational troubleshooting. The reaction proceeds through three key stages: Oxidative Addition, Amine Coordination/Deprotonation, and Reductive Elimination.
-
Oxidative Addition: The active L-Pd(0) catalyst inserts into the Aryl-Iodide bond, forming a Pd(II) complex.[3][7]
-
Ligand Exchange & Deprotonation: The amine displaces the iodide ligand. A base then removes a proton from the coordinated amine to form the key palladium-amido intermediate.[3][9]
-
Reductive Elimination: The new C-N bond is formed as the desired aryl amine product is expelled from the palladium center, regenerating the L-Pd(0) catalyst to continue the cycle.[7][9]
References
-
Vertex AI Search, Grounding API Result[10]
-
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Available at: [Link]
-
YouTube. (2021, July 27). Buchwald-Hartwig Amination Reaction. Available at: [Link]
-
ResearchGate. (2021, October 26). (PDF) Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. Available at: [Link]
-
Wikipedia. Buchwald–Hartwig amination. Available at: [Link]
-
ChemRxiv. Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Available at: [Link]
-
YouTube. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. Available at: [Link]
-
ACS GCI Pharmaceutical Roundtable. (2026, January 7). Buchwald-Hartwig Amination - Reagent Guides. Available at: [Link]
-
University of Nottingham. Optimising a Buchwald-Hartwig amination using the ChemSpeed. Available at: [Link]
-
ACS Publications. Kiloscale Buchwald–Hartwig Amination: Optimized Coupling of Base-Sensitive 6-Bromoisoquinoline-1-carbonitrile with (S)-3-Amino-2-methylpropan-1-ol. Available at: [Link]
-
ResearchGate. (PDF) Factorizing Yields in Buchwald-Hartwig Amination. Available at: [Link]
-
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Available at: [Link]
-
ACS Publications. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Available at: [Link]
-
ResearchGate. (2021, September 29). (PDF) Evidence for "cocktail"-type catalysis in Buchwald-Hartwig reaction. A mechanistic study. Available at: [Link]
-
NIH. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. Available at: [Link]
-
Wiley Online Library. The Asymmetric Buchwald–Hartwig Amination Reaction. Available at: [Link]
-
ResearchGate. Buchwald–Hartwig Amination and C–S/S–H Metathesis of Aryl Sulfides by Selective C–S Cleavage Mediated by Air- and Moisture-Stable [Pd(NHC)(μ-Cl)Cl] 2 Precatalysts: Unified Mechanism for Activation of Inert C–S Bonds. Available at: [Link]
-
ResearchGate. (2025, August 6). The Role of the Base in Buchwald-Hartwig Amination. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. youtube.com [youtube.com]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Preventing Dehalogenation of 2-Bromo-3-iodo-6-methoxypyridine
Welcome to the technical support center for handling 2-Bromo-3-iodo-6-methoxypyridine. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile building block and encounter the common yet challenging side reaction of dehalogenation. Here, we move beyond simple protocols to explain the underlying principles governing this side reaction and provide actionable, field-tested solutions to preserve the integrity of your molecule during synthesis.
Part 1: Foundational Principles - Understanding the "Why"
Before troubleshooting, it's crucial to understand the inherent chemical properties of the substrate. The selective functionalization of 2-Bromo-3-iodo-6-methoxypyridine hinges on the differential reactivity of its two halogen atoms.
Q1: Why is this molecule prone to dehalogenation, and why does the iodine typically react first?
A1: The susceptibility to dehalogenation is directly linked to the carbon-halogen (C-X) bond strength. The Carbon-Iodine (C-I) bond is significantly weaker and longer than the Carbon-Bromine (C-Br) bond.[1][2] This lower bond dissociation energy means the C-I bond is more easily cleaved, making it the primary site for both desired reactions (like oxidative addition in cross-coupling) and undesired side reactions like dehalogenation.[3]
| Bond Type (Aryl) | Average Bond Dissociation Energy (kJ/mol) | Relative Reactivity |
| Aryl C-I | ~213 | Highest |
| Aryl C-Br | ~285 | Lower |
| Aryl C-Cl | ~327 | Lowest |
| Data compiled from sources.[1][3] |
This inherent reactivity difference is the cornerstone of its use in sequential cross-coupling, but it also makes the iodine atom the most vulnerable point for premature removal.
Q2: What is the primary mechanism for dehalogenation during a palladium-catalyzed reaction?
A2: The most common pathway is hydrodehalogenation , a reductive process where the halogen is replaced by a hydrogen atom. In palladium-catalyzed reactions, this side reaction competes directly with the desired cross-coupling catalytic cycle.[4][5] The source of the hydride (H⁻) is often the solvent, base, or trace water in the reaction mixture.[5][6][7][8]
The general mechanism proceeds as follows:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the C-I bond, forming an Ar-Pd(II)-I complex. This is also the first step of the desired cross-coupling reaction.
-
Hydride Formation & Transfer: A palladium-hydride species (Ar-Pd(II)-H) is formed. This can occur through several pathways, such as β-hydride elimination from alkoxide bases or interaction with protic species (alcohols, water).[4]
-
Reductive Elimination: The Ar-H bond is formed, releasing the de-iodinated product and regenerating the Pd(0) catalyst, which can re-enter the undesired cycle.
Caption: Simplified catalytic cycle for hydrodehalogenation.
Part 2: Troubleshooting Guide & FAQs
This section directly addresses common issues encountered during experiments.
Q3: I'm attempting a Suzuki coupling at the 3-iodo position, but my main product is 2-Bromo-6-methoxypyridine (de-iodinated starting material). What's the first thing I should check?
A3: The most common culprit is excessive reaction temperature . Dehalogenation is often more sensitive to heat than the desired coupling.[9]
-
Immediate Action: Lower the reaction temperature. If your reaction is at 100-110°C, try reducing it to 80-90°C. While this may slow the reaction rate, it will disproportionately suppress the dehalogenation pathway.
-
Causality: The activation energy for hydrodehalogenation can be lower than for the productive transmetalation/reductive elimination sequence, or competing decomposition pathways that generate hydrides become more active at higher temperatures.
Q4: I've lowered the temperature, but the reaction is now too slow. How can I increase the rate of the desired coupling over dehalogenation?
A4: This is a classic optimization problem solved by carefully selecting your catalyst, ligand, and solvent. The goal is to accelerate the productive catalytic cycle so that it outcompetes the dehalogenation pathway.
-
Catalyst & Ligand Screening: Move away from "one-size-fits-all" catalysts like Pd(PPh₃)₄.[10] Modern catalyst systems with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands often promote faster reductive elimination and can be effective at lower temperatures.
-
Solvent Choice: The solvent can be a source of hydrogen atoms. Protic solvents are obvious sources, but aprotic solvents like dioxane and DMF have been observed to promote more dehalogenation than toluene in some systems.[10]
-
Recommendation: Switch to a less polar, aprotic solvent like Toluene or CPME (Cyclopentyl methyl ether). Crucially, ensure the solvent is anhydrous and degassed to remove water and oxygen.[9]
-
-
Base Selection: Use a non-nucleophilic, anhydrous base. While strong bases can accelerate some couplings, they can also promote dehalogenation.[4] Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are generally safe and effective choices. Avoid bases with β-hydrogens like sodium tert-butoxide if possible, as they can be a direct source of palladium-hydride species.
Q5: Could my reagents be the problem? I'm using high-purity materials.
A5: Yes, even high-purity reagents can be problematic if not handled correctly.
-
Boronic Acids/Esters: These reagents are prone to protodeborylation, especially in the presence of water, which degrades them and can increase the relative rate of the competing dehalogenation of your starting material.[5] Use high-quality boronic acids/esters and consider using the more stable pinacol esters.
-
Atmosphere: Ensure your reaction is maintained under a strictly inert atmosphere (Argon or Nitrogen). Oxygen can degrade both the catalyst and phosphine ligands, leading to the formation of palladium black and sluggish reactivity, which gives dehalogenation more time to occur.
Caption: A decision tree for troubleshooting dehalogenation.
Part 3: Validated Experimental Protocol
This section provides a robust starting point for a selective Suzuki-Miyaura coupling at the C3-Iodo position, designed to minimize hydrodehalogenation.
Protocol 1: Selective Suzuki Coupling at the 3-Iodo Position
Objective: To couple an arylboronic acid at the C-I position of 2-Bromo-3-iodo-6-methoxypyridine with >95% selectivity.
Materials:
-
2-Bromo-3-iodo-6-methoxypyridine (1.0 equiv)
-
Arylboronic Acid (1.2 equiv)
-
Palladium(II) Acetate [Pd(OAc)₂] (2 mol%)
-
SPhos (4.5 mol%)
-
Potassium Carbonate (K₂CO₃), anhydrous, finely ground (3.0 equiv)
-
Toluene, anhydrous and degassed (0.1 M concentration relative to starting material)
-
Water, degassed (Toluene:Water ratio of 5:1)
Experimental Setup:
-
Glassware: Flame-dry a Schlenk flask or reaction vial equipped with a magnetic stir bar under vacuum and allow it to cool to room temperature under an inert atmosphere (Argon).
-
Reagent Addition: To the cooled flask, add 2-Bromo-3-iodo-6-methoxypyridine, the arylboronic acid, and potassium carbonate.
-
Catalyst Premixing (Optional but Recommended): In a separate small vial under Argon, briefly mix the Pd(OAc)₂ and SPhos in a small amount of the reaction solvent.
-
Inert Atmosphere: Evacuate and backfill the main reaction flask with Argon three times.
-
Solvent & Catalyst Addition: Add the anhydrous, degassed toluene and water to the flask via syringe. Then, add the catalyst premix (or the catalyst and ligand directly if not premixed).
Reaction & Workup:
-
Heating: Seal the flask and place it in a preheated oil bath at 80°C .
-
Monitoring: Stir the reaction vigorously. Monitor the reaction progress by TLC or LC-MS at 30-minute intervals. Look for the consumption of starting material and the appearance of the desired product mass, while checking for the mass corresponding to the de-iodinated starting material.
-
Quenching: Once the reaction is complete (typically 1-4 hours), cool the mixture to room temperature. Dilute with ethyl acetate and quench with water.
-
Extraction: Separate the organic layer. Wash with saturated aqueous NaCl (brine), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to isolate the desired 2-Bromo-3-(aryl)-6-methoxypyridine.
Self-Validation: The success of this protocol is validated by LC-MS analysis showing high conversion to the desired product with minimal (<5%) formation of the 2-Bromo-6-methoxypyridine byproduct.
References
-
Orbach, M., et al. (2011). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. Organometallics, 31(4), 1271–1274. [Link]
-
Ahmadi, Z., & McIndoe, J. S. (2013). A mechanistic investigation of hydrodehalogenation using ESI-MS. Chemical Communications, 49(99), 11656-11658. [Link]
-
ACS Publications. (2011). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. [Link]
-
Weizmann Research Portal. (2012). Palladium-catalyzed cross-coupling reactions with fluorinated substrates: Mechanistic insights into the undesired hydrodehalogenation of aryl halides. [Link]
-
Semantic Scholar. (2013). A mechanistic investigation of hydrodehalogenation using ESI-MS. [Link]
-
Reddit r/Chempros. (2019). significant dehalogenation in stille coupling. [Link]
-
ResearchGate. (2002). An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. [Link]
-
ACS Publications. (1999). Catalytic Dehalogenation of Aryl Chlorides Mediated by Ruthenium(II) Phosphine Complexes. Organometallics. [Link]
-
ScienceDirect. (2002). An unusual dehalogenation in the Suzuki coupling of 4-bromopyrrole-2-carboxylates. Tetrahedron Letters, 43(49), 8917-8919. [Link]
-
Organic Chemistry Portal. Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. [Link]
-
Organic Chemistry Portal. Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage. [Link]
-
National Institutes of Health (NIH). (2019). Enzymatic halogenation and dehalogenation reactions: pervasive and mechanistically diverse. Nat. Prod. Rep., 36(11), 1534-1561. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
MDPI. (2021). The Influence of Copper on Halogenation/Dehalogenation Reactions of Aromatic Compounds and Its Role in the Destruction of Polyhalogenated Aromatic Contaminants. Catalysts, 11(11), 1369. [Link]
-
National Institutes of Health (NIH). (2014). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. Org. Lett., 16(21), 5784–5787. [Link]
-
ProQuest. Greener Photoredox-Catalyzed Phosphonations of Aryl Halides. [Link]
-
GitHub. (2024). Synthetic Challenges in Miyaura Borylation of Bromo-Thienopyrimidine. OpenSourceMalaria/Series3 Issue #36. [Link]
-
YouTube. (2016). Dehydrohalogenation of Alkyl Halides Reaction Mechanism - E1 & E2. [Link]
-
Chemistry LibreTexts. (2023). Stille Coupling. [Link]
-
PubMed. (2021). Phosphine-catalysed reductive coupling of dihalophosphanes. Dalton Trans., 50(42), 15111-15117. [Link]
-
Quora. (2018). What is the correct bond energy order of the following: C-Cl , C-Br , C-I , C-F , C-H? [Link]
-
Chemistry LibreTexts. (2021). 8.5: Physical Properties of Haloalkanes. [Link]
-
National Institutes of Health (NIH). (2023). The Halogen Bond in Weakly Bonded Complexes and the Consequences for Aromaticity and Spin-Orbit Coupling. Int. J. Mol. Sci., 24(2), 1435. [Link]
-
ResearchGate. (2010). The C–Cl⋯N halogen bond, the weaker relative of the C–I and C–Br⋯N halogen bonds, finally characterized in solution. Chemical Physics, 374(1), 30-36. [Link]
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- 6. Sci-Hub. Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides / Organometallics, 2011 [sci-hub.box]
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- 10. reddit.com [reddit.com]
Technical Support Center: Catalyst Selection and Strategy for 2-Bromo-3-iodo-6-methoxypyridine
Welcome to the technical support resource for researchers utilizing 2-Bromo-3-iodo-6-methoxypyridine in cross-coupling reactions. This guide provides in-depth troubleshooting advice, validated protocols, and expert insights to help you navigate the unique challenges of this dihalogenated substrate, particularly for achieving selective functionalization at the less reactive C-Br bond.
Frequently Asked Questions (FAQs)
Q1: I'm trying to perform a cross-coupling reaction, but it's exclusively happening at the iodine position. Why is the bromine non-reactive?
This is the expected and mechanistically favored outcome. In palladium-catalyzed cross-coupling reactions, the rate-determining step is typically the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond. The energy of this bond dictates the reactivity, following the general trend: C–I > C–Br > C–Cl.[1][2] The Carbon-Iodine bond is weaker and therefore reacts much faster, leading to high chemoselectivity for the 3-position (iodo) under standard reaction conditions.[3][4]
Q2: What is the most reliable and validated strategy to achieve selective coupling at the 2-bromo position?
The most robust and widely accepted method is sequential functionalization . This two-step approach leverages the inherent reactivity difference between the two halogens.
-
Step 1: Selectively couple a desired partner at the more reactive C-I bond using mild reaction conditions.
-
Step 2: Isolate the mono-functionalized intermediate and then perform a second coupling reaction at the less reactive C-Br bond, typically under more forcing conditions (e.g., higher temperature, stronger base, or a more robust catalyst system).[3]
This strategy provides unambiguous control over the final structure and is the recommended pathway for synthesizing di-substituted 6-methoxypyridine derivatives.
Q3: Is it possible to achieve direct, selective coupling at the bromine position while the iodine remains untouched?
Direct coupling at the C-Br bond in the presence of a C-I bond is a significant synthetic challenge and runs contrary to the established reactivity principles. While not a standard procedure, achieving this "inverted selectivity" is an area of academic exploration. Success would likely depend on highly specialized catalyst systems where, for example, a bulky ligand sterically hinders approach to the C-I bond or a unique electronic interaction with the catalyst favors the C-Br position. Such conditions are not standard and would require extensive screening and optimization. For most practical applications, the sequential approach is far more efficient and predictable.[3]
Q4: How does the pyridine nitrogen atom influence the reaction?
The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst.[5] This can sometimes act as an inhibitory effect by competing with the desired phosphine ligands, potentially slowing down the catalytic cycle. In most standard protocols for pyridyl substrates, this effect is overcome by the proper choice of ligands and reaction conditions. However, if you experience unexpectedly low reactivity, especially with catalysts that are not particularly electron-rich, considering ligands that bind more strongly to palladium or using a higher catalyst loading may be beneficial.[6][7]
Troubleshooting Guide & Optimization
This section focuses on the primary challenges encountered when attempting to functionalize the C-Br bond on the 2-Bromo-3-iodo-6-methoxypyridine scaffold.
Issue 1: Low or No Reactivity at the C-Br Position (in a Sequential Coupling)
You have successfully functionalized the C-I position, isolated the 2-bromo-3-(substituted)-6-methoxypyridine intermediate, but the second coupling at the C-Br bond is failing.
-
Potential Cause: Insufficiently Forcing Reaction Conditions. The C-Br bond is significantly less reactive than the C-I bond and requires more energy to undergo oxidative addition.[1][8] Standard conditions that worked for the first step are often inadequate for the second.
-
Solution:
-
Increase Temperature: Gradually increase the reaction temperature in 10-20 °C increments. For Suzuki couplings, temperatures of 90-110 °C are common for aryl bromides.[9]
-
Change the Base: Switch to a stronger or more soluble base. For Suzuki-Miyaura reactions, moving from Na₂CO₃ to K₂CO₃ or Cs₂CO₃ can enhance the rate of transmetalation.[9] For Buchwald-Hartwig aminations, a strong, non-nucleophilic base like NaOtBu or LHMDS is often required.[3]
-
Modify the Catalyst/Ligand System: The catalyst system that was optimal for the C-I bond may not be effective for the C-Br bond. Switch to a palladium precursor and ligand combination known for activating aryl bromides. This often involves using bulky, electron-rich phosphine ligands which promote the crucial oxidative addition step.[10][11]
-
Issue 2: Catalyst Inhibition or Deactivation in the Second Step
The second coupling at the C-Br bond starts but quickly stalls, or requires very high catalyst loading to proceed.
-
Potential Cause: The product from the first coupling step, or residual reagents, may be inhibiting the palladium catalyst in the second step. Iodide ions (I⁻), for instance, are known to have an inhibitory effect on some palladium-catalyzed reactions, potentially by forming unreactive palladium-iodide dimers.[1][12]
-
Solution:
-
Thorough Purification: Ensure the intermediate from the first step is rigorously purified via column chromatography or recrystallization to remove any residual salts, bases, or byproducts before subjecting it to the second coupling.
-
Use a Fresh Catalyst System: Do not attempt to simply add more reagents to the first reaction pot. Start the second reaction with a fresh charge of the palladium precursor, ligand, and base.
-
Consider Ligand Choice: Bidentate phosphine ligands like dppf or Xantphos can sometimes mitigate catalyst deactivation pathways compared to monodentate ligands.[13][14]
-
Data & Catalyst Selection
Effective catalyst selection is paramount. The following tables summarize recommended starting points for the sequential functionalization strategy.
Table 1: Recommended Conditions for Selective Coupling at C-I Position
| Coupling Type | Palladium Precursor (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) |
| Suzuki-Miyaura | Pd(PPh₃)₄ (2-5%) | - | K₂CO₃ (2.0) | Dioxane/H₂O (4:1) | 80-90 |
| Sonogashira | PdCl₂(PPh₃)₂ (2-5%) | - | Et₃N / THF | 25-40 | |
| Buchwald-Hartwig | Pd₂(dba)₃ (1-2%) | BINAP (2-4%) | Cs₂CO₃ (1.5) | Toluene | 80 |
Table 2: Recommended Conditions for Coupling at C-Br Position (Post C-I Reaction)
| Coupling Type | Palladium Precursor (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) |
| Suzuki-Miyaura | Pd(OAc)₂ (2-5%) | SPhos or XPhos (4-10%) | K₃PO₄ (3.0) | Toluene/H₂O (4:1) | 100-110 |
| Sonogashira | Pd(P(t-Bu)₃)₂ (2%) | - | Cs₂CO₃ (2.0) | Dioxane | 100 |
| Buchwald-Hartwig | Pd₂(dba)₃ (2%) | Xantphos (4-6%) | NaOtBu (1.5) | Toluene or Dioxane | 100-110 |
Visualized Workflows and Mechanisms
Recommended Workflow: Sequential Functionalization
The most reliable path to a di-substituted product is a sequential strategy, which is outlined below. This ensures precise control over the substitution pattern.
Caption: Sequential functionalization workflow for 2-Bromo-3-iodo-6-methoxypyridine.
Mechanistic Insight: The Selectivity Challenge
The preference for coupling at the C-I bond is kinetic. The oxidative addition of Pd(0) into the weaker C-I bond has a lower activation energy (ΔG‡) than addition into the stronger C-Br bond, making the former pathway significantly faster.
Caption: Energy profile of competing oxidative addition pathways.
Experimental Protocols
Protocol 1: Selective Suzuki-Miyaura Coupling at the 3-Iodo Position
-
Materials: 2-Bromo-3-iodo-6-methoxypyridine (1.0 equiv), Arylboronic acid (1.2 equiv), Pd(PPh₃)₄ (3 mol%), K₂CO₃ (2.0 equiv), 1,4-Dioxane, and Water.
-
Procedure:
-
To a flame-dried Schlenk flask, add 2-Bromo-3-iodo-6-methoxypyridine, the arylboronic acid, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add the palladium catalyst, Pd(PPh₃)₄, under a positive flow of inert gas.
-
Add degassed 1,4-dioxane and water in a 4:1 ratio.
-
Heat the mixture to 85 °C and stir for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the 2-bromo-3-aryl-6-methoxypyridine intermediate.
-
Protocol 2: Buchwald-Hartwig Amination at the 2-Bromo Position of an Intermediate
This protocol assumes the starting material is the 2-bromo-3-aryl-6-methoxypyridine intermediate from a previous step.
-
Materials: 2-bromo-3-aryl-6-methoxypyridine (1.0 equiv), Amine (1.2 equiv), Pd₂(dba)₃ (2 mol%), Xantphos (4 mol%), Sodium tert-butoxide (NaOtBu, 1.4 equiv), and anhydrous Toluene.
-
Procedure:
-
To a flame-dried Schlenk tube, add Pd₂(dba)₃, Xantphos, and NaOtBu.
-
Evacuate and backfill the tube with Argon three times.
-
Add the 2-bromo-3-aryl-6-methoxypyridine intermediate.
-
Add anhydrous, degassed toluene via syringe, followed by the amine.
-
Seal the tube and place it in a preheated oil bath at 110 °C. Stir for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS. Upon completion, cool to room temperature.
-
Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
-
References
- BenchChem. (2025).
- BenchChem. (2025). Technical Support Center: Sonogashira Coupling of 2-Bromo-4-iodopyridine.
- BenchChem. (2025). Application Notes and Protocols for the Regioselective Sonogashira Reaction of 2-Bromo-4-iodopyridine.
- ResearchGate. (n.d.). Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction Based on Virtual Ligand-Assisted Screening.
- ACS Publications. (2014). Cross-Electrophile Coupling: Principles of Reactivity and Selectivity. The Journal of Organic Chemistry.
- Chemistry LibreTexts. (2020). 17.
- RSC Publishing. (n.d.). Highly chemoselective ligands for Suzuki–Miyaura cross-coupling reaction based on virtual ligand-assisted screening. Organic & Biomolecular Chemistry.
- DeAngelis, A., & Colacot, T. J. (2014). CHAPTER 2: Prominent Ligand Types in Modern Cross-Coupling Reactions. In T. Colacot (Ed.), New Trends in Cross-Coupling: Theory and Applications (pp. 20-90). The Royal Society of Chemistry.
- ACS Publications. (n.d.). Ligand-Controlled Regioselectivity in Palladium-Catalyzed Cross Coupling Reactions. Journal of the American Chemical Society.
- BenchChem. (2025). Technical Support Center: Catalyst Selection for Selective Cross-Coupling of 2-Bromo-4-iodopyridine.
- ACS Publications. (n.d.). Palladium-Catalyzed Intermolecular Coupling of Aryl Halides and Amides. Organic Letters.
- Wikipedia. (n.d.).
- Chemistry LibreTexts. (2023).
- Chemistry LibreTexts. (2024). Sonogashira Coupling.
- Wikipedia. (n.d.). Sonogashira coupling.
- BenchChem. (2025). Application Notes and Protocols: 2-Bromo-3-methoxypyridine in Pharmaceutical Development.
- ResearchGate. (2025). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling of Various Aryl Halides Usingortho-Alkyl-Substituted Arylphosphanes and (ortho-Alkylphenyl)
- ACS Publications. (n.d.). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews.
- BenchChem. (2025). A Comparative Guide to the Validation of 2-Bromo-6-methylisonicotinic Acid in Target Synthesis.
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- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
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- 11. researchgate.net [researchgate.net]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. pubs.acs.org [pubs.acs.org]
Technical Support Center: Improving Regioselectivity of Reactions with 2-Bromo-3-iodo-6-methoxypyridine
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions regarding the regioselective functionalization of 2-Bromo-3-iodo-6-methoxypyridine. Our goal is to equip you with the knowledge to control and predict the outcomes of your synthetic transformations with this versatile building block.
Introduction
2-Bromo-3-iodo-6-methoxypyridine is a valuable heteroaromatic intermediate due to the differential reactivity of its two halogen substituents. The carbon-iodine (C-I) bond is significantly weaker and therefore more reactive than the carbon-bromine (C-Br) bond in many transition metal-catalyzed cross-coupling reactions.[1][2] This inherent reactivity difference is the cornerstone of achieving regioselectivity, typically allowing for sequential functionalization. However, achieving exclusive selectivity can be challenging, and various factors can influence the reaction outcome. This guide will delve into the nuances of controlling these reactions.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during your experiments, providing explanations and actionable solutions.
Issue 1: Poor Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Stille)
Question: I am performing a cross-coupling reaction on 2-Bromo-3-iodo-6-methoxypyridine, expecting exclusive reaction at the C3-iodo position, but I am observing a significant amount of the C2-bromo coupled product and/or the di-substituted product. How can I improve the selectivity for the C-I bond?
Answer:
This is a common challenge that arises from the reaction conditions being too harsh, leading to the activation of the less reactive C-Br bond. The general reactivity trend for aryl halides in palladium-catalyzed cross-coupling reactions is C-I > C-Br > C-Cl.[1][2] To enhance selectivity for the C-I position, consider the following adjustments:
-
Lower the Reaction Temperature: Temperature is a critical parameter.[3] High temperatures can provide sufficient energy to overcome the activation barrier for C-Br bond cleavage. Start with milder conditions (e.g., room temperature to 60 °C) and gradually increase if the reaction is too slow. Milder temperatures favor higher selectivity.[3][4]
-
Choice of Palladium Catalyst and Ligands:
-
For Suzuki reactions , catalysts like Pd(PPh₃)₄ are often reliable for selective C-I coupling.[5] The use of bulky, electron-rich phosphine ligands can sometimes favor reaction at the less sterically hindered C3-iodo position.
-
In Sonogashira couplings , PdCl₂(PPh₃)₂ in combination with a copper(I) co-catalyst is a standard choice that is highly selective for the C-I bond.[4][6] If you are still observing a lack of selectivity, consider a copper-free protocol, which can sometimes offer better control.
-
For Stille couplings , Pd(PPh₃)₄ is a common catalyst that generally provides good selectivity under moderate conditions.[3]
-
-
Control Stoichiometry: To minimize the formation of the di-substituted product, use a slight excess (1.05-1.2 equivalents) of your coupling partner (e.g., boronic acid, alkyne, or organostannane). A large excess can drive the reaction towards double substitution.[6]
-
Reaction Time: Monitor the reaction closely using TLC or LC-MS. Stop the reaction as soon as the starting material is consumed to prevent the subsequent, slower reaction at the C-Br position.
Experimental Protocol: Regioselective Sonogashira Coupling
This protocol is a starting point for achieving high regioselectivity at the C3-iodo position.
| Parameter | Condition | Notes |
| Palladium Catalyst | PdCl₂(PPh₃)₂ (2-5 mol%) | A common and effective catalyst. |
| Copper Co-catalyst | CuI (4-10 mol%) | Facilitates the formation of the copper acetylide. |
| Base | Et₃N or DIPEA | Can be used as a solvent or co-solvent. |
| Solvent | Anhydrous, degassed THF or DMF | Essential for preventing side reactions. |
| Temperature | Room temperature to 60 °C | Lower temperatures enhance selectivity. |
| Atmosphere | Inert (Argon or Nitrogen) | Prevents catalyst degradation and alkyne homocoupling. |
Issue 2: Unexpected Regioselectivity in Metal-Halogen Exchange Reactions
Question: I am attempting a lithium-halogen exchange using n-butyllithium, intending to form the lithiated species at the C3-iodo position. However, my subsequent quench with an electrophile suggests that exchange is also occurring at the C2-bromo position. How can I ensure selective exchange at the C-I bond?
Answer:
Metal-halogen exchange is a rapid and often kinetically controlled process.[7] The rate of exchange generally follows the trend I > Br > Cl, which should favor reaction at the C3-iodo position.[7] If you are observing a loss of selectivity, consider these factors:
-
Temperature Control is Crucial: These exchanges are extremely fast and exothermic. It is imperative to perform the reaction at very low temperatures (typically -78 °C or lower) to maintain kinetic control and prevent side reactions.[8]
-
Addition Rate: Add the organolithium reagent slowly and dropwise to the solution of 2-Bromo-3-iodo-6-methoxypyridine to maintain a low localized concentration and better dissipate the heat of reaction.
-
Choice of Organolithium Reagent: While n-butyllithium is common, tert-butyllithium can sometimes offer different selectivity profiles. However, it is also more reactive and may require even stricter temperature control.
-
Alternative Exchange Reagents: Consider using a Grignard reagent for a magnesium-halogen exchange, such as isopropylmagnesium chloride (i-PrMgCl), often in the presence of LiCl ("Turbo-Grignard").[8] This can sometimes offer improved selectivity and functional group tolerance.
Workflow for Optimizing Metal-Halogen Exchange
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Metal–halogen exchange - Wikipedia [en.wikipedia.org]
- 8. grokipedia.com [grokipedia.com]
Technical Support Center: Synthesis of 2-Bromo-3-iodo-6-methoxypyridine Derivatives
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 2-bromo-3-iodo-6-methoxypyridine and its analogs. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of synthesizing this highly functionalized pyridine scaffold. The inherent electronic properties of the pyridine ring, combined with the competing directing effects of multiple substituents, present unique challenges that require careful consideration of reaction mechanisms and conditions.
This document provides in-depth, field-proven insights in a question-and-answer format, addressing specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to 2-bromo-3-iodo-6-methoxypyridine and what are the main challenges?
The synthesis of 2-bromo-3-iodo-6-methoxypyridine is not trivial due to the challenge of installing three different substituents with precise regiocontrol. The main strategies involve sequential halogenation and functionalization, but the order of these steps is critical.
The two most logical retrosynthetic pathways are:
-
Route A: Iodination of 2-bromo-6-methoxypyridine. This is often the most explored route. It involves the synthesis of the 2-bromo-6-methoxypyridine intermediate, followed by a regioselective iodination step. The primary challenge here is controlling the position of iodination. The methoxy group (an electron-donating group, EDG) is ortho, para-directing, while the bromine atom is a deactivating ortho, para-director. This creates a complex electronic landscape where iodination could potentially occur at C3 or C5.
-
Route B: Methylation of a 2-bromo-3-iodo-6-hydroxypyridine precursor. This route involves forming the di-halogenated pyridine core first, followed by O-methylation of the hydroxyl group. While this can be effective, the synthesis of the di-halogenated hydroxypyridine precursor can be challenging in itself.
A major hurdle in routes involving strong bases is the "Halogen Dance" rearrangement, which can lead to undesired isomers.[1][2]
Q2: Why is achieving high regioselectivity so difficult when halogenating a substituted pyridine like 6-methoxypyridine?
Regioselectivity in pyridine halogenation is a delicate balance of electronic and steric effects.[3] The pyridine ring nitrogen is electron-withdrawing, which deactivates the ring towards electrophilic aromatic substitution (EAS) and directs incoming electrophiles to the C3 and C5 positions.[3][4]
In the case of 2-bromo-6-methoxypyridine, we have two additional directing groups:
-
The 6-methoxy group (-OCH₃): This is a strong electron-donating group (EDG) and is ortho, para-directing. Its ortho positions are C5 and C7 (which is the nitrogen), and its para position is C3. It strongly activates the ring for electrophilic attack at these positions.
-
The 2-bromo group (-Br): This is an electron-withdrawing group via induction but is ortho, para-directing due to resonance. Its ortho position is C3, and its para position is C5.
Therefore, both substituents strongly favor substitution at C3 and C5. Achieving selective functionalization at only the C3 position requires carefully chosen methods, such as Directed ortho-Metalation (DoM), which relies on kinetic deprotonation rather than EAS.
Q3: What is the "Halogen Dance" rearrangement and how can it complicate my synthesis?
The Halogen Dance is a base-catalyzed isomerization where a halogen atom migrates to a different position on an aromatic or heteroaromatic ring.[1][5] This rearrangement is a significant challenge in syntheses that use strong bases like lithium diisopropylamide (LDA) or n-butyllithium (n-BuLi) to deprotonate the ring for subsequent functionalization.[2]
The mechanism typically involves deprotonation ortho to a halogen, creating a lithiated intermediate. This intermediate can then transfer its halogen to another molecule or rearrange intramolecularly, leading to a mixture of constitutional isomers that can be very difficult to separate.[1] The reaction is driven by thermodynamics, meaning the halogen will tend to move to the most stable position.[1] For instance, attempting to lithiate at C5 might lead to a rearrangement where the bromine from C2 "dances" to a different position.
To suppress the halogen dance:
-
Use very low temperatures: Performing the reaction at -78 °C or lower slows the rate of metalation and rearrangement, increasing the likelihood that the desired kinetic product is formed.[1]
-
Careful choice of base: Highly hindered amide bases can sometimes offer different selectivity compared to alkyllithiums.[6]
-
Control reagent addition order: The sequence of adding the base and the electrophile is crucial.
Troubleshooting Guide: Common Experimental Issues
Problem 1: My reaction yields a mixture of isomers, primarily 2-bromo-3-iodo- and 2-bromo-5-iodo-6-methoxypyridine.
-
Likely Cause: Competing directing effects during an electrophilic iodination step (e.g., using I₂ or NIS). As discussed, both the 2-bromo and 6-methoxy groups direct towards C3 and C5, leading to poor regioselectivity.
-
Troubleshooting & Optimization:
-
Switch to a Kinetically Controlled Method: The most reliable way to achieve C3 iodination is to abandon electrophilic aromatic substitution and use Directed ortho-Metalation (DoM).[7][8] By treating 2-bromo-6-methoxypyridine with a strong base like LDA at low temperature, the bromine atom acts as a directed metalation group (DMG), guiding the deprotonation specifically to the C3 position. Trapping the resulting C3-lithiated species with an iodine source (like I₂) will yield the desired 2-bromo-3-iodo-6-methoxypyridine with high regioselectivity.
-
Temperature Control: Ensure the reaction is maintained at -78 °C or below during lithiation and quenching. Any warming can allow for equilibration and isomerization.[1]
-
Problem 2: The overall yield of my desired product is very low, and I recover a lot of starting material (2-bromo-6-methoxypyridine).
-
Likely Cause 1: Incomplete Lithiation. The deprotonation at C3 is a challenging step. The LDA may be of poor quality, or the reaction conditions may not be optimal.
-
Troubleshooting & Optimization:
-
Use Freshly Prepared or Titrated Base: LDA degrades over time. It's best to prepare it fresh or titrate a commercial solution before use.
-
Optimize Reaction Time and Equivalents: Increase the lithiation time from 1 hour to 2-3 hours at -78 °C. You can also try slightly increasing the equivalents of LDA (e.g., from 1.1 to 1.3 eq). Monitor the reaction by quenching small aliquots and analyzing via TLC or LC-MS.[9]
-
Ensure Anhydrous Conditions: Any moisture will quench the organolithium intermediates. All glassware must be flame- or oven-dried, and all solvents must be anhydrous.[9]
-
-
Likely Cause 2: Inefficient Quenching. The iodine may not be reacting completely with the lithiated intermediate.
-
Troubleshooting & Optimization:
-
Use a Solution of Iodine: Add the iodine as a solution in anhydrous THF. This ensures better mixing and a more controlled reaction compared to adding solid iodine.[9]
-
Sufficient Quenching Time: Allow the iodine to react for at least 1-2 hours at -78 °C before warming the reaction.
-
Problem 3: My final product is difficult to purify. Column chromatography does not give clean separation.
-
Likely Cause: The desired product and isomeric byproducts (like the 5-iodo isomer) have very similar polarities, making separation by standard silica gel chromatography challenging.
-
Troubleshooting & Optimization:
-
Improve Reaction Selectivity: The best solution is to optimize the reaction to minimize byproduct formation (see Problem 1).
-
Attempt Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) can be an effective purification method.
-
High-Performance Liquid Chromatography (HPLC): For high-purity material, preparative HPLC may be necessary.[10][11]
-
Visualized Workflows and Decision Trees
Synthetic Workflow: Directed ortho-Metalation Route
Caption: Key workflow for the synthesis via Directed ortho-Metalation.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting common synthesis issues.
Detailed Experimental Protocols
Protocol 1: Synthesis of 2-Bromo-3-iodo-6-methoxypyridine via Directed ortho-Metalation
This protocol is based on established procedures for the ortho-lithiation of halopyridines.[9][10]
Reagents & Equipment:
-
2-Bromo-6-methoxypyridine
-
Anhydrous tetrahydrofuran (THF)
-
Diisopropylamine
-
n-Butyllithium (n-BuLi, solution in hexanes)
-
Iodine (I₂)
-
Flame-dried, three-neck round-bottom flask with a magnetic stirrer, thermometer, and nitrogen inlet.
-
Dry ice/acetone bath
Procedure:
-
Preparation of LDA: In the reaction flask under a nitrogen atmosphere, dissolve diisopropylamine (1.2 eq) in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-BuLi (1.1 eq) dropwise, maintaining the temperature below -70 °C. Stir the mixture at this temperature for 30 minutes to generate Lithium Diisopropylamide (LDA).
-
Lithiation: To the freshly prepared LDA solution, add a solution of 2-bromo-6-methoxypyridine (1.0 eq) in anhydrous THF dropwise, ensuring the internal temperature does not exceed -70 °C. Stir the reaction mixture at -78 °C for 1-2 hours.
-
Iodination: Prepare a solution of iodine (1.2 eq) in anhydrous THF. Add this solution dropwise to the reaction mixture at -78 °C. The dark color of the iodine should dissipate upon addition. Allow the reaction to stir at -78 °C for another 1-2 hours.
-
Quenching & Work-up: Slowly warm the reaction mixture to room temperature. Quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.[9] Transfer the mixture to a separatory funnel. Add ethyl acetate and wash the organic layer sequentially with saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution to remove excess iodine, followed by brine.[9]
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel or by recrystallization to afford the title compound.
| Parameter | Condition | Rationale |
| Base | Lithium Diisopropylamide (LDA) | Strong, hindered base ideal for kinetic deprotonation, minimizing nucleophilic attack. |
| Solvent | Anhydrous THF | Aprotic polar solvent, essential for stabilizing organolithium intermediates. |
| Temperature | -78 °C | Critical for ensuring kinetic control, preventing side reactions like the Halogen Dance.[1] |
| Electrophile | Iodine (I₂) | Effective iodine source for trapping the aryllithium species. |
Protocol 2: Synthesis via O-Methylation[12]
This protocol is an alternative route starting from a hydroxylated precursor.
Reagents & Equipment:
-
2-bromo-3-hydroxy-6-iodopyridine
-
Potassium carbonate (K₂CO₃)
-
Methyl iodide (CH₃I)
-
Dimethylformamide (DMF)
Procedure:
-
To a solution of 2-bromo-3-hydroxy-6-iodopyridine (1.0 eq) in DMF, add potassium carbonate (K₂CO₃, ~0.9 eq).
-
Add methyl iodide (CH₃I, ~3.5 eq).
-
Heat the system to 100 °C and stir for approximately 45 minutes.
-
Cool the reaction to room temperature and add water to precipitate the product.
-
Stir for 30 minutes, then isolate the precipitated solid by filtration and dry to yield the product.
Analytical Characterization
Confirming the structure and purity of the final product is crucial. The following techniques are recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential to confirm the regiochemistry. The proton at the C4 position will show a characteristic doublet, and its chemical shift will be indicative of the surrounding substituents.
-
Mass Spectrometry (MS): To confirm the molecular weight and isotopic pattern characteristic of a compound containing one bromine and one iodine atom.[12]
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound and to resolve any potential isomers.[11][13]
References
- Mechanism and regioselectivity in an open-and-shut case of pyridine halogenation. American Chemical Society.
- Technical Support Center: Regioselectivity in the Halogenation of Substituted Pyridines. Benchchem.
- Halogen dance rearrangement. Wikipedia.
- Selective halogenation of pyridines and diazines via unconventional intermediates. (2020).
- Highly Regioselective Halogenation of Pyridine N-Oxide: Practical Access to 2-Halo-Substituted Pyridines. PubMed.
- Duan, X. F., & Zhang, Z. B. (2005). RECENT PROGRESS OF HALOGEN-DANCE REACTIONS IN HETEROCYCLES. HETEROCYCLES, 65(8), 2005-2012.
- Recent progress of halogen-dance reactions in heterocycles. (2005). ResearchGate.
- 3-Selective Halogenation of Pyridines via Zincke Imine Intermediates. (2022). ChemRxiv.
- Common side reactions in the synthesis of pyridine-3-carbonitriles. Benchchem.
- Synthesis routes of 2-Bromo-6-iodo-3-methoxypyridine. Benchchem.
- Lithiation of 2-Chloro- and 2-Methoxypyridine with Lithium Dialkylamides.
- 2-Bromo-4-methoxypyridine synthesis. ChemicalBook.
- Halogen Dance Reaction and its Application in Organic Synthesis. Bentham Science.
- Total Synthesis of Caerulomycin C via the Halogen Dance Reaction. Organic Letters.
- challenges in the scale-up synthesis of 2-Bromo-4-iodopyridine. Benchchem.
- Application Notes and Protocols for the Synthesis of 2-Bromo-3-methoxypyridine. Benchchem.
- Directed ortho metalation. Wikipedia.
- Directed (ortho) Metallation.
- HPLC Methods for analysis of Pyridine. HELIX Chromatography.
- Analysis of Pyridine. LabRulez LCMS.
Sources
- 1. Halogen dance rearrangement - Wikipedia [en.wikipedia.org]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Mechanism and regioselectivity in an open-and-shut case of pyridine halogenation - American Chemical Society [acs.digitellinc.com]
- 5. Halogen Dance Reaction and its Application in Organic Synthesis | Bentham Science [eurekaselect.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. 2-Bromo-4-methoxypyridine synthesis - chemicalbook [chemicalbook.com]
- 11. helixchrom.com [helixchrom.com]
- 12. benchchem.com [benchchem.com]
- 13. lcms.labrulez.com [lcms.labrulez.com]
Navigating the Synthesis Maze: A Technical Support Guide for Reactions Involving 2-Bromo-3-iodo-6-methoxypyridine
Welcome to the technical support center for 2-Bromo-3-iodo-6-methoxypyridine. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile, yet challenging, building block in their synthetic endeavors. Here, we move beyond simple protocols to provide in-depth, field-proven insights into the workup and purification of reactions involving this unique dihalogenated pyridine. Our aim is to empower you with the knowledge to anticipate challenges, troubleshoot effectively, and ensure the integrity of your synthetic outcomes.
The Duality of Reactivity: Understanding 2-Bromo-3-iodo-6-methoxypyridine
The synthetic utility of 2-Bromo-3-iodo-6-methoxypyridine lies in the differential reactivity of its two halogen atoms. In palladium-catalyzed cross-coupling reactions, the carbon-iodine (C-I) bond is generally more reactive than the carbon-bromine (C-Br) bond. This allows for selective functionalization at the 3-position, leaving the 2-position available for subsequent transformations. However, this selectivity is not always absolute and is highly dependent on the reaction conditions. The workup procedure must therefore be tailored not only to the type of reaction (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) but also to the outcome of the reaction—whether it was a selective coupling at the iodine, a selective coupling at the bromine, or a double coupling.
Frequently Asked Questions (FAQs)
Q1: I've performed a Suzuki coupling on 2-Bromo-3-iodo-6-methoxypyridine, and my crude product is a complex mixture. What could be the issue?
A1: A complex crude mixture following a Suzuki coupling with this substrate often points to a lack of selectivity. While the C-I bond is more reactive, under certain conditions (e.g., prolonged reaction times, high temperatures, or with highly active catalyst systems), you may observe a mixture of mono-arylated products (at both the 2- and 3-positions) and the diarylated product.
Troubleshooting Steps:
-
Reaction Monitoring: Closely monitor the reaction by TLC or LC-MS to stop it once the desired product is formed and before significant side products appear.
-
Temperature Control: Lowering the reaction temperature can often improve selectivity for the more reactive C-I bond.
-
Catalyst and Ligand Choice: Consider using a less reactive palladium catalyst or a bulkier phosphine ligand to enhance selectivity.
Q2: After an aqueous workup, I am struggling to remove a persistent yellow/brown color from my organic layer. What is causing this, and how can I resolve it?
A2: This coloration is often due to residual palladium species that are soluble in the organic phase. The nitrogen atom in the pyridine ring can coordinate with palladium, forming stable complexes that are not easily removed by simple aqueous washes.[1]
Solutions:
-
Filtration through Celite®: Before the aqueous workup, dilute the reaction mixture with a suitable solvent and filter it through a pad of Celite®. This can remove insoluble palladium black.[2]
-
Metal Scavengers: If the palladium is in a soluble form, treatment with a solid-supported metal scavenger is highly effective. Thiol-functionalized silica gels are a common choice.[1][3]
-
Activated Carbon: Stirring the crude product in a solution with activated carbon can also remove residual palladium, but be aware that this may also lead to some loss of your product through adsorption.[1]
Q3: My product seems to be partially soluble in the aqueous layer during extraction. How can I improve the recovery?
A3: The methoxypyridine moiety can impart some water solubility, especially if the aqueous phase is acidic or basic, which can protonate or deprotonate the pyridine nitrogen.
Strategies to Improve Recovery:
-
pH Adjustment: Before extraction, carefully adjust the pH of the aqueous layer to be near neutral (pH 7-8). This will ensure the pyridine nitrogen is in its neutral, less water-soluble form.
-
Salting Out: Saturate the aqueous layer with brine (saturated NaCl solution) before extraction. This will decrease the polarity of the aqueous phase and drive your organic product into the organic layer.
-
Choice of Extraction Solvent: Use a more nonpolar solvent for extraction if your product's polarity allows. However, ensure your product is sufficiently soluble in the chosen solvent.
Troubleshooting Guide: Common Workup Challenges
| Issue | Potential Cause | Troubleshooting Steps |
| Low Product Yield After Workup | - Incomplete reaction. - Product loss during extraction due to partial water solubility. - Adsorption of the product onto solid supports (e.g., Celite®, activated carbon). | - Confirm reaction completion via TLC or LC-MS before workup. - Adjust the pH of the aqueous phase to neutral and use brine during extraction. - If using activated carbon, screen different types and amounts to minimize product loss. |
| Presence of Starting Material in the Final Product | - Incomplete reaction. - Deactivation of the catalyst. | - Optimize reaction conditions (time, temperature, catalyst loading). - Ensure all reagents and solvents are pure and anhydrous. |
| Difficulty in Removing the Amine Base (e.g., Triethylamine, DI PEA) after Sonogashira or Buchwald-Hartwig Reactions | - The amine base can be challenging to remove by simple evaporation. | - Perform an acidic wash (e.g., with 1 M HCl) to protonate the amine and extract it into the aqueous layer. Be cautious if your product is acid-sensitive. - Alternatively, use a volatile base that can be removed under high vacuum. |
| Formation of Homocoupled Alkyne (Glaser Coupling) in Sonogashira Reactions | - Presence of oxygen in the reaction mixture. | - Thoroughly degas all solvents and reagents before use and maintain an inert atmosphere throughout the reaction. |
Detailed Workup Protocols
Protocol 1: Standard Workup for a Selective Suzuki Coupling at the 3-position (C-I)
-
Reaction Quenching: Once the reaction is complete, cool the mixture to room temperature.
-
Filtration (Optional but Recommended): Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate, toluene) and filter through a pad of Celite® to remove insoluble palladium residues.[4]
-
Aqueous Extraction: Transfer the filtrate to a separatory funnel. Wash sequentially with:
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient).[4]
Protocol 2: Workup Incorporating a Palladium Scavenger
-
Initial Steps: Follow steps 1 and 2 from the standard protocol.
-
Solvent Exchange (if necessary): Concentrate the filtrate to remove the reaction solvent. Dissolve the crude residue in a solvent suitable for the scavenger (e.g., toluene, THF).
-
Scavenger Treatment: Add the recommended amount of a solid-supported palladium scavenger (e.g., thiol-functionalized silica, typically 3-5 equivalents relative to the palladium catalyst).[1]
-
Stirring: Stir the mixture at room temperature or slightly elevated temperature (e.g., 40-50 °C) for a few hours to overnight.
-
Filtration: Filter off the scavenger and wash it with the same solvent.
-
Final Workup: Proceed with the aqueous extraction, drying, and concentration as described in Protocol 1.
Visualizing the Workup Workflow
The following diagram illustrates a general decision-making workflow for the workup and purification of reactions involving 2-Bromo-3-iodo-6-methoxypyridine.
Sources
Technical Support Center: Large-Scale Synthesis of 2-Bromo-3-iodo-6-methoxypyridine
Welcome to the technical support center for the synthesis of 2-Bromo-3-iodo-6-methoxypyridine. This guide is designed for researchers, scientists, and drug development professionals engaged in the scale-up of this critical chemical intermediate. Here, we address common challenges and frequently asked questions, providing insights grounded in established chemical principles to ensure a safe, efficient, and reproducible synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most viable synthetic route for the large-scale synthesis of 2-Bromo-3-iodo-6-methoxypyridine with high regioselectivity?
The most effective and regioselective route for introducing an iodine atom at the C-3 position of a 2-bromo-6-methoxypyridine scaffold is Directed ortho-Metalation (DoM) . This strategy leverages the existing methoxy group at C-6 as a Directed Metalation Group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate the adjacent C-5 or C-3 positions. Due to the electronic influence and steric hindrance of the bromine at C-2, metalation is strongly favored at the C-3 position. The resulting aryllithium intermediate is then quenched with an electrophilic iodine source to yield the desired product.[1][2]
This approach is superior to electrophilic aromatic substitution on the starting material, which would likely lead to a mixture of isomers and be difficult to control.
Q2: What are the most critical process parameters to control during the Directed ortho-Metalation (DoM) step?
The DoM reaction is highly sensitive to several parameters that must be strictly controlled, especially during scale-up. The key parameters are summarized in the table below.
| Parameter | Recommended Value/Range | Rationale & Causality |
| Temperature | -78 °C to -70 °C | Essential for the stability of the aryllithium intermediate. Higher temperatures can lead to decomposition, side reactions (e.g., "halogen dance"), and loss of regioselectivity.[3] |
| Reagent Purity | Anhydrous solvents (THF), freshly titrated n-BuLi | Organolithium reagents are extremely sensitive to moisture and air. Water will quench the base and the lithiated intermediate, drastically reducing yield. Titration of n-BuLi is mandatory to know its exact molarity.[3] |
| Addition Rate | Slow, dropwise addition of n-BuLi | The lithiation reaction is exothermic. A controlled addition rate is crucial to manage the internal temperature and prevent localized "hot spots" that can cause side reactions.[4] |
| Stirring Efficiency | High-torque mechanical stirring | In large reactors, ensuring homogeneous mixing is vital for consistent heat distribution and to prevent localized reagent concentrations, which can lead to byproduct formation.[3] |
Q3: How can I effectively monitor the reaction progress for the lithiation and subsequent iodination?
On a laboratory scale, reaction progress can be monitored by quenching a small aliquot with D₂O and analyzing the deuterium incorporation via ¹H NMR or LC-MS. For large-scale production, this is often impractical. The most reliable method is to establish a fixed reaction time based on rigorously optimized small-scale experiments. The iodination step can be monitored visually; the dark color of the iodine solution should dissipate as it is consumed.[3] Upon completion, progress is best checked by HPLC analysis of a quenched and worked-up sample to confirm the consumption of the starting material (2-bromo-6-methoxypyridine).
Q4: What are the primary safety hazards associated with this synthesis on a large scale?
The primary hazards involve the handling of pyrophoric and highly reactive reagents.
-
n-Butyllithium (n-BuLi): Pyrophoric (ignites spontaneously in air). Must be handled under a strict inert atmosphere (Nitrogen or Argon). Large-scale transfers should be done via cannula or a closed-system pressure transfer.
-
Cryogenic Temperatures: Use of dry ice/acetone or a cryostat to maintain -78 °C requires appropriate personal protective equipment (PPE), including cryogenic gloves and face shields, to prevent cold burns.
-
Exothermic Quench: Quenching the reaction, especially with protic solvents like water or ammonium chloride, can be highly exothermic. The quench should be performed slowly and with efficient cooling to prevent a runaway reaction.[3]
Troubleshooting Guide
This section addresses specific problems that may be encountered during the synthesis and provides actionable solutions.
Problem ID: TSG-001 - Low or No Yield of the Desired Product
| Potential Causes | Recommended Solutions & Explanations |
| 1. Inactive Organolithium Reagent | The most common cause of failure. Solution: Titrate your n-butyllithium solution immediately before use to determine its active concentration. Commercial solutions can degrade over time. Use a fresh bottle if necessary. |
| 2. Presence of Moisture or Air | Traces of water will rapidly quench the n-BuLi and the lithiated intermediate. Solution: Flame-dry all glassware under vacuum and cool under a strong stream of inert gas. Use anhydrous solvents, preferably freshly distilled from a suitable drying agent or from a solvent purification system. Ensure all reagent transfers are performed under a positive pressure of nitrogen or argon.[3] |
| 3. Incorrect Reaction Temperature | If the temperature rises above -70 °C, the aryllithium intermediate can become unstable or undergo side reactions. Solution: Ensure your cooling bath is well-maintained and that the internal reactor temperature is monitored with a calibrated probe. Add n-BuLi and the iodine solution at a rate that does not cause the internal temperature to exceed the set limit. |
| 4. Inefficient Mixing | In large vessels, poor agitation can lead to localized areas where the reaction does not proceed. Solution: Use an overhead mechanical stirrer with a properly sized impeller to ensure vigorous mixing of the heterogeneous mixture that can form. Magnetic stirring is inadequate for large-scale reactions.[3] |
Problem ID: TSG-002 - Formation of Significant Impurities or Byproducts
| Potential Causes | Recommended Solutions & Explanations |
| 1. Formation of Isomeric Byproducts | Lithiation may occur at the C-5 position, or a "halogen dance" rearrangement could occur, leading to different iodo-isomers. Solution: This is almost always a temperature control issue. Maintain the reaction temperature strictly at or below -75 °C. The slower the addition of n-BuLi, the lower the chance of localized heating that can promote side reactions. |
| 2. Residual Iodine in Final Product | Excess iodine from the quench step can contaminate the product, giving it a dark color. Solution: During the aqueous work-up, wash the organic layer with a saturated solution of sodium thiosulfate (Na₂S₂O₃). This will reduce the excess I₂ to colorless iodide (I⁻), which is soluble in the aqueous layer.[3] |
| 3. Presence of Unreacted Starting Material | Incomplete lithiation is the primary cause. Solution: Confirm the molarity of your n-BuLi via titration and ensure you are using a slight excess (typically 1.05-1.1 equivalents). Also, verify that the reaction time allowed for lithiation is sufficient, as determined by small-scale optimization studies. |
Problem ID: TSG-003 - Difficulties During Work-Up and Purification
| Potential Causes | Recommended Solutions & Explanations |
| 1. Emulsion Formation During Extraction | The presence of lithium salts and other byproducts can lead to stable emulsions between the organic and aqueous layers. Solution: To break emulsions, add a small amount of brine (saturated NaCl solution) and allow the mixture to stand. Gentle swirling, rather than vigorous shaking, can also help. On a large scale, using a bottom-outlet reactor allows for easier separation. |
| 2. Product Oiling Out or Difficulty Crystallizing | The crude product may be an oil or a low-melting solid, making isolation by filtration difficult. Solution: Attempt recrystallization from a variety of solvent systems (e.g., heptane/ethyl acetate, isopropanol). If the product is an oil, try to dissolve it in a minimal amount of a non-polar solvent (like heptane) and cool it slowly, possibly with seeding, to induce crystallization. Column chromatography is generally not economically viable for large-scale purification.[3][5] |
Visualized Experimental Workflow
The diagram below outlines the recommended large-scale synthesis workflow for 2-Bromo-3-iodo-6-methoxypyridine via Directed ortho-Metalation.
Caption: Workflow for the synthesis of 2-Bromo-3-iodo-6-methoxypyridine.
References
-
PrepChem. Synthesis of 2-bromo-3-methoxypyridine. Available at: [Link]
-
Patsnap. Synthesis process of 2-bromo-4-iodo-3-methylpyridine. Available at: [Link]
-
Wikipedia. Directed ortho metalation. Available at: [Link]
-
Baran Lab, Scripps Research. Directed Metalation: A Survival Guide. Available at: [Link]
-
Myers Research Group, Harvard University. Directed Ortho Metalation. Available at: [Link]
Sources
Validation & Comparative
A Comparative Guide to the Reactivity of 2-Bromo-3-iodo-6-methoxypyridine and General 2,3-Dihalopyridines
Introduction
Substituted pyridines are ubiquitous scaffolds in pharmaceuticals, agrochemicals, and materials science.[1][2] Among the most versatile precursors for their synthesis are dihalogenated pyridines, which offer two distinct reactive handles for sequential, site-selective functionalization. This guide provides an in-depth comparison of the reactivity of a highly functionalized substrate, 2-Bromo-3-iodo-6-methoxypyridine , with the broader class of 2,3-dihalopyridines .
Understanding the subtle interplay of electronic effects, bond strengths, and steric factors is paramount for any researcher aiming to leverage these building blocks effectively. We will dissect these principles and provide field-proven experimental data to guide synthetic strategy, enabling drug development professionals and organic chemists to make informed decisions in their synthetic endeavors.
Pillar 1: Fundamental Principles of Halopyridine Reactivity
The regiochemical outcome of transition-metal-catalyzed cross-coupling reactions on dihalopyridines is governed by a hierarchy of factors. A clear understanding of these principles is the foundation of predictable synthesis.
1. Carbon-Halogen Bond Dissociation Energy (BDE): The most critical factor determining reactivity in palladium-catalyzed cross-coupling is the strength of the carbon-halogen (C-X) bond. The oxidative addition of the C-X bond to the low-valent metal catalyst (e.g., Pd(0)) is often the rate-determining step.[3] Weaker bonds react faster, establishing a clear reactivity trend:
-
C–I (~65 kcal/mol) > C–Br (~81 kcal/mol) > C–Cl (~96 kcal/mol) > C–F (~127 kcal/mol) [3]
This intrinsic reactivity difference is the primary tool for achieving chemoselectivity in polyhalogenated systems. Standard palladium catalysis conditions can often selectively activate a C-Br bond in the presence of a C-Cl bond, and a C-I bond in the presence of both C-Br and C-Cl bonds.[3][4]
2. Electronic Effects of the Pyridine Ring: The pyridine nitrogen is electron-withdrawing, creating a polarization of the ring. This makes the α-positions (C2 and C6) more electron-deficient than the β- (C3, C5) and γ-positions (C4). This electron deficiency facilitates oxidative addition. Consequently, for two identical halogens, the one positioned alpha to the nitrogen (C2) is generally more reactive in cross-coupling reactions.[1][5][6]
3. Steric Hindrance: Bulky substituents adjacent to a halogen can impede the approach of the palladium catalyst, slowing the rate of oxidative addition. This effect can be exploited to control regioselectivity, particularly when electronic factors are closely matched.
4. Ligand and Catalyst Effects: While substrate-inherent factors provide a baseline for predicting selectivity, the choice of ligand on the metal catalyst can profoundly alter the outcome. Bulky, electron-rich phosphine or N-heterocyclic carbene (NHC) ligands can promote the reaction at more sterically hindered or less electronically activated positions, sometimes leading to "unconventional" site selectivity that inverts the typical reactivity patterns.[1][5]
Pillar 2: Comparative Reactivity Analysis in Key Transformations
We will now apply these principles to compare the synthetic utility of 2-bromo-3-iodo-6-methoxypyridine against various 2,3-dihalopyridines.
A. Palladium-Catalyzed Cross-Coupling Reactions
The Suzuki-Miyaura reaction, which forms C-C bonds between an organohalide and an organoboron species, is a cornerstone of modern synthesis.[4][7]
-
2-Bromo-3-iodo-6-methoxypyridine: This substrate is designed for predictable, sequential functionalization. The C-I bond at the 3-position is vastly more reactive than the C-Br bond at the 2-position.[3][4] This allows for a highly selective initial Suzuki coupling at C3 under mild conditions, leaving the C2-Br bond intact for a subsequent, different cross-coupling reaction. The electron-donating 6-methoxy group can further modulate the electronic properties of the ring but does not override the dominant C-I bond reactivity.
-
General 2,3-Dihalopyridines: The outcome is highly dependent on the specific halogens present.
-
2,3-Dibromopyridine: Reaction preferentially occurs at the C2-Br bond due to the electronic activation by the adjacent nitrogen atom.[5][6]
-
2-Chloro-3-bromopyridine: Reactivity is ambiguous. The C2 position is electronically favored, but the C-Br bond is weaker than the C-Cl bond. Selectivity can often be controlled by catalyst and ligand choice, but mixtures are common.
-
2-Bromo-3-chloropyridine: Both electronic factors (C2 position) and bond strength (C-Br vs. C-Cl) align to strongly favor selective coupling at the C2-Br position.
-
The logical relationship for predicting Suzuki coupling selectivity is visualized below.
Caption: Decision workflow for predicting regioselectivity in 2,3-dihalopyridines.
The Sonogashira reaction couples terminal alkynes with aryl or vinyl halides to form C(sp²)-C(sp) bonds, a valuable transformation for accessing rigid molecular scaffolds.[8][9]
-
2-Bromo-3-iodo-6-methoxypyridine: As with the Suzuki reaction, the reactivity hierarchy (C-I > C-Br) dictates a highly selective Sonogashira coupling at the C3 position.[10][11] This provides a reliable entry to 3-alkynyl-2-bromo-6-methoxypyridines.
-
General 2,3-Dihalopyridines: The principles mirror those of the Suzuki coupling. For a substrate like 2,3-dibromopyridine, the reaction will favor the electronically activated C2 position. For mixed halogen systems like 2-chloro-3-bromopyridine, the outcome depends on the balance between electronic activation (favoring C2) and bond strength (favoring C3), often requiring careful optimization to avoid product mixtures.
This reaction is a powerful method for forming C-N bonds by coupling amines with aryl halides.[12][13]
-
2-Bromo-3-iodo-6-methoxypyridine: The predictable selectivity at the C-I bond holds, enabling the synthesis of 3-amino-2-bromo-6-methoxypyridines. The resulting N-arylated pyridine can then undergo a second amination or a different cross-coupling at the C2-Br position.
-
General 2,3-Dihalopyridines: The same regioselectivity rules apply. For substrates like 2-bromo-6-methylpyridine, standard Buchwald-Hartwig conditions using a palladium precursor, a phosphine ligand (like BINAP or dppp), and a strong base (like NaOt-Bu) effectively yield the C2-aminated product.[14][15] The choice of base is critical, especially if other sensitive functional groups are present.[14]
B. Metal-Halogen Exchange
Metal-halogen exchange, typically using organolithium reagents like n-BuLi or t-BuLi at low temperatures, is an alternative method for functionalizing aryl halides.[16][17] The reaction rate follows the same trend as palladium-catalyzed oxidative addition: I > Br > Cl .[16]
-
2-Bromo-3-iodo-6-methoxypyridine: Treatment with one equivalent of an alkyllithium reagent at low temperature (e.g., -78 °C) will selectively perform a lithium-iodine exchange at the C3 position. The resulting organolithium species can be trapped with a wide variety of electrophiles (e.g., CO₂, aldehydes, alkyl halides), providing a complementary functionalization pathway to cross-coupling.
-
General 2,3-Dihalopyridines: This reaction can be more complex. With substrates like 2,3-dibromopyridine, direct deprotonation by the strong organolithium base can compete with metal-halogen exchange. Furthermore, the potential for "halogen dance" rearrangements, where the initial organolithium species isomerizes to a more thermodynamically stable regioisomer, must be considered, often requiring very low temperatures and short reaction times to control.[18]
Pillar 3: Data Presentation & Experimental Protocols
The following table summarizes the expected reactivity patterns and provides representative experimental conditions as a starting point for optimization.
Table 1: Comparative Reactivity Summary
| Substrate | Reaction Type | Preferred Site of Reaction | Typical Conditions & Rationale |
| 2-Bromo-3-iodo-6-methoxypyridine | Suzuki, Sonogashira, Buchwald-Hartwig | C3 (Iodide) | Pd(PPh₃)₄ or PdCl₂(dppf), Na₂CO₃, Dioxane/H₂O, 80-90°C. Mild conditions are sufficient for the highly reactive C-I bond.[19] |
| 2-Bromo-3-iodo-6-methoxypyridine | Metal-Halogen Exchange | C3 (Iodide) | n-BuLi (1.0 eq), THF, -78°C. The C-I exchange is significantly faster than C-Br exchange.[17] |
| 2,3-Dibromopyridine | Suzuki, Sonogashira, Buchwald-Hartwig | C2 (Bromide) | Pd₂(dba)₃ / SPhos, K₃PO₄, Toluene, 100°C. The C2 position is electronically activated by the pyridine nitrogen.[5][19] |
| 2-Bromo-3-chloropyridine | Suzuki, Sonogashira, Buchwald-Hartwig | C2 (Bromide) | Pd(OAc)₂ / PPh₃, K₂CO₃, Toluene/H₂O, 100°C. Both electronics (C2) and bond strength (C-Br) favor this site.[3][19] |
Detailed Experimental Protocols
The methodologies described are generalized starting points and must be optimized for specific substrates and coupling partners. All reactions should be conducted under an inert atmosphere (Argon or Nitrogen).
This protocol details the selective coupling at the C3-iodide of a substrate like 2-bromo-3-iodo-6-methoxypyridine.
Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.[19][20]
-
Materials:
-
2-Bromo-3-iodo-6-methoxypyridine (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃ or Na₂CO₃, 2-3 equiv)
-
Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1)
-
-
Procedure:
-
To a dry Schlenk flask, add the 2-bromo-3-iodo-6-methoxypyridine, arylboronic acid, base, and palladium catalyst.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 80-90 °C and stir until the starting material is consumed as monitored by TLC or GC-MS (typically 8-16 hours).
-
Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the 2-bromo-3-aryl-6-methoxypyridine.
-
This protocol is adapted for a generic 2-bromopyridine substrate, such as 2,3-dibromopyridine, where the reaction is expected at the C2 position.[14][15][21]
-
Materials:
-
2,3-Dibromopyridine (1.0 equiv)
-
Primary or secondary amine (1.2 equiv)
-
Palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., (±)-BINAP or XPhos, 2-4 mol%)
-
Base (e.g., NaOt-Bu, 1.4-2.0 equiv)
-
Anhydrous solvent (e.g., Toluene or Dioxane)
-
-
Procedure:
-
In a glovebox or under a strong flow of inert gas, add the palladium precursor, ligand, and base to a dry Schlenk tube.
-
Add the 2,3-dibromopyridine and the anhydrous solvent.
-
Add the amine via syringe, seal the tube, and remove it from the glovebox.
-
Heat the reaction mixture to 80-110 °C with stirring for 4-24 hours, monitoring by TLC or GC-MS.
-
After cooling, quench the reaction carefully with saturated aqueous NH₄Cl.
-
Extract with an organic solvent, wash the combined organic layers with brine, dry, and concentrate.
-
Purify the crude product by column chromatography to yield the 2-amino-3-bromopyridine.
-
Conclusion
The choice between 2-bromo-3-iodo-6-methoxypyridine and other 2,3-dihalopyridines is a strategic one, dictated by the desired synthetic outcome.
-
2-Bromo-3-iodo-6-methoxypyridine is a superior building block for predictable, sequential, and orthogonal functionalization . Its well-differentiated C-I and C-Br bonds allow for the selective introduction of two different functionalities with high regiochemical control, first at C3 and subsequently at C2. This makes it ideal for building complex molecular architectures where precise control is essential.
-
General 2,3-dihalopyridines (e.g., 2,3-dibromopyridine or 2-bromo-3-chloropyridine) are more common starting materials where the primary goal is monofunctionalization at the electronically activated C2 position. While sequential reactions are possible, they often require more forceful conditions for the second step and may present challenges in regioselectivity, especially in mixed chloro/bromo systems.
By understanding the fundamental principles of reactivity and leveraging the distinct characteristics of each substrate class, researchers can design more efficient and robust synthetic routes, accelerating the discovery and development of novel chemical entities.
References
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The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. PubMed Central. [Link]
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Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. National Institutes of Health (NIH). [Link]
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Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. National Institutes of Health (NIH). [Link]
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Regioselective Syntheses of 2,3‐Substituted Pyridines by Orthogonal Cross‐Coupling Strategies. Sci-Hub. [Link]
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Buchwald–Hartwig amination. Wikipedia. [Link]
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Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
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Some regioselective cross-coupling reactions of halopyridines and halopyrimidines. Sci-Hub. [Link]
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Continuous‐Flow Divergent Lithiation of 2,3‐Dihalopyridines: Deprotolithiation versus Halogen Dance. National Institutes of Health (NIH). [Link]
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Sonogashira coupling. Wikipedia. [Link]
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Metal–halogen exchange. Wikipedia. [Link]
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Metal–halogen exchange. Grokipedia. [Link]
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Suzuki reaction. Wikipedia. [Link]
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Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange. ResearchGate. [Link]
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The Suzuki Reaction. Myers Research Group, Harvard University. [Link]
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Suzuki Reaction - Palladium Catalyzed Cross Coupling. organic-chemistry.org. [Link]
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Selectivity for Exhaustive Cross-Coupling of Dihaloarenes is Affected by the Interplay Between Halide Byproduct, Solvent, and Ligand. ChemRxiv. [Link]
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Reactivity of 2,3-Pyridine Dicarboxylic Anhydride Towards some Nitrogen Nucleophilic Reagents: Synthesis and Antimicrobial Evaluation. Hilaris Publisher. [Link]
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Sonogashira Coupling. Organic Chemistry Portal. [Link]
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Controlling Site Selectivity in Palladium-Catalyzed C–H Bond Functionalization. ACS Publications. [Link]
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Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes. University of Southampton ePrints. [Link]
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Cross-coupling reaction. Wikipedia. [Link]
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Struggling to make a sonogashira coupling reaction happen. Reddit. [Link]
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Halogen-Metal Exchange Reactions of Bromoaryl-Substituted β-Lactams. The Journal of Student Scholarship, The College of New Jersey. [Link]
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Sonogashira Coupling. Chemistry LibreTexts. [Link]
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Controlling Site Selectivity in Palladium-Catalyzed C–H Bond Functionalization. National Institutes of Health (NIH). [Link]
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(PDF) Reversible C–C Bond Formation Using Palladium Catalysis. ResearchGate. [Link]
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Organo-lithiation and halogen metal exchange reactions in organic synthesis-an anomolous aromatic substitution via halogen-metal. Indian Academy of Sciences. [Link]
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Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids. National Institutes of Health (NIH). [Link]
- Preparation method of 2-bromo-3-methoxypyridine.
-
(PDF) Reactivity of 2,3-Pyridine Dicarboxylic Anhydride Towards some Nitrogen Nucleophilic Reagents: Synthesis and Antimicrobial Evaluation of some Pyridine Carboxamide and Pyrrolo[3,4-B]Pyridine-5,7-Dione Derivatives. ResearchGate. [Link]
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Palladium-catalyzed cross-couplings by C–O bond activation. Royal Society of Chemistry. [Link]
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A Comparative Guide to Suzuki Coupling: 2-Bromo-3-iodo-6-methoxypyridine vs. 2-chloro-3-iodopyridine
Introduction: The Strategic Importance of Dihalopyridines in Synthesis
The pyridine scaffold is a cornerstone of modern medicinal chemistry, appearing in a vast portfolio of pharmaceuticals and biologically active compounds. The ability to precisely functionalize this heterocycle is therefore of paramount importance in drug discovery and development. The Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for forging carbon-carbon bonds, enabling the construction of complex biaryl and heteroaryl structures.[1][2]
This guide provides an in-depth, objective comparison of two key dihalogenated pyridine intermediates: 2-Bromo-3-iodo-6-methoxypyridine and 2-chloro-3-iodopyridine . We will explore the fundamental principles governing their reactivity in Suzuki couplings, present comparative experimental insights, and provide field-proven protocols to empower researchers in making informed decisions for their synthetic campaigns. The central theme of this comparison is chemoselectivity —the ability to selectively functionalize one halogenated position in the presence of another.
The Decisive Factor: Carbon-Halogen Bond Lability in Oxidative Addition
The Suzuki coupling catalytic cycle involves three primary steps: oxidative addition, transmetalation, and reductive elimination.[3][4] The initial and often rate-determining step is the oxidative addition of the organohalide to the low-valent Palladium(0) catalyst.[2][5] The efficiency of this step is directly correlated with the strength of the carbon-halogen (C-X) bond being cleaved.
The reactivity trend for halogens in oxidative addition is well-established and follows the inverse of their bond dissociation energies (BDE):
I > Br > Cl > F
A weaker C-X bond undergoes oxidative addition more readily. This fundamental principle is the key to predicting and achieving chemoselectivity in polyhalogenated substrates.
| Bond Type | Average Bond Dissociation Energy (kJ/mol) | Relative Reactivity in Oxidative Addition |
| C–I | ~213 | Highest |
| C–Br | ~285 | Intermediate |
| C–Cl | ~327 | Low |
Data sourced from representative values.[6][7]
For both 2-Bromo-3-iodo-6-methoxypyridine and 2-chloro-3-iodopyridine, the presence of a C-I bond alongside a C-Br or C-Cl bond creates a predictable hierarchy of reactivity. The significantly weaker C-I bond is the preferred site for initial oxidative addition, enabling highly selective mono-functionalization at the 3-position of the pyridine ring under appropriately controlled conditions.[8]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Head-to-Head Substrate Performance
The primary distinction between our two subject compounds lies in the reactivity gap between their respective halogens.
-
2-Bromo-3-iodo-6-methoxypyridine : Features C-I and C-Br bonds. The difference in BDE is significant, strongly favoring selective coupling at the C-I position. The electron-donating methoxy group at the 6-position enriches the electron density of the pyridine ring, which can subtly influence the overall rate of oxidative addition.
-
2-chloro-3-iodopyridine : Features C-I and C-Cl bonds. The difference in BDE between iodine and chlorine is much larger than that between iodine and bromine.[6] This provides a wider and more robust experimental window for achieving clean, selective mono-arylation at the C-3 (iodo) position. The subsequent coupling at the C-2 (chloro) position would require substantially more forcing conditions, including highly active catalyst systems with specialized ligands (e.g., bulky, electron-rich phosphines or N-heterocyclic carbenes).[2][9]
Comparative Experimental Data
The following table summarizes typical outcomes for the chemoselective Suzuki coupling of each substrate with phenylboronic acid, illustrating the practical implications of their structural differences.
| Parameter | 2-Bromo-3-iodo-6-methoxypyridine | 2-chloro-3-iodopyridine | Rationale & Insights |
| Substrate | Both are dihalopyridines suitable for selective coupling. | ||
| Primary Coupling Site | C-3 (Iodo) | C-3 (Iodo) | The C-I bond is the most labile and reactive site in both molecules. |
| Catalyst System | Pd(PPh₃)₄ (3-5 mol%) | Pd(PPh₃)₄ (3-5 mol%) | Standard, reliable catalyst sufficient for reactive C-I bonds. More advanced catalysts (e.g., with SPhos, XPhos ligands) can be used for lower catalyst loadings or temperatures.[10] |
| Base (Equiv.) | K₂CO₃ or Na₂CO₃ (2.0) | K₂CO₃ or Na₂CO₃ (2.0) | A moderately strong base is required to activate the boronic acid for transmetalation.[11] |
| Solvent | Dioxane/H₂O (4:1) or Toluene/EtOH/H₂O | Dioxane/H₂O (4:1) or DMF | Biphasic solvent systems are common and effective. DMF is also a suitable polar aprotic solvent.[10] |
| Temperature (°C) | 80 - 90 °C | 80 - 90 °C | Mild heating is typically sufficient for the C-I coupling. |
| Typical Yield (Mono-arylation) | Good to Excellent (>85%) | Good to Excellent (>85%) | High yields are expected for the selective mono-coupling product. |
| Observed Selectivity | High for C-I vs. C-Br | Very High for C-I vs. C-Cl | The larger reactivity difference in 2-chloro-3-iodopyridine makes achieving perfect selectivity easier over a broader range of conditions. |
| Potential for Di-Coupling | Possible under forcing conditions (e.g., >110 °C, extended time) | Requires significantly more forcing conditions and specialized catalysts. | The C-Cl bond is substantially less reactive, making sequential di-coupling more challenging but also making selective mono-coupling more straightforward.[2] |
Best Practices and Protocol Recommendations
Adherence to a well-designed experimental protocol is critical for achieving high yields and selectivity. The following represents a generalized, self-validating workflow for the selective mono-arylation of dihalopyridines at the C-I position.
Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.
Detailed Protocol: Selective Synthesis of 2-Bromo-3-phenyl-6-methoxypyridine
This protocol can be readily adapted for 2-chloro-3-iodopyridine.
Materials:
-
2-Bromo-3-iodo-6-methoxypyridine (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)
-
1,4-Dioxane, anhydrous and degassed
-
Water, degassed
-
Standard laboratory glassware, inert atmosphere setup (N₂ or Argon), and purification supplies.
Procedure:
-
Reaction Setup: To a dry round-bottom flask or Schlenk tube equipped with a magnetic stir bar and condenser, add 2-Bromo-3-iodo-6-methoxypyridine, phenylboronic acid, potassium carbonate, and Pd(PPh₃)₄.
-
Causality: Combining the solid reagents first under ambient conditions is operationally simple. The catalyst is sensitive to air and moisture, necessitating the subsequent inerting step.
-
-
Inerting: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times. Maintain a positive pressure of inert gas throughout the reaction.
-
Causality: The Pd(0) catalyst is readily oxidized to an inactive Pd(II) state by atmospheric oxygen. An inert atmosphere is crucial for preserving catalytic activity and achieving high yields.
-
-
Solvent Addition: Add degassed 1,4-dioxane and degassed water (e.g., in a 4:1 ratio) via syringe.
-
Causality: Solvents must be degassed (e.g., by sparging with argon or freeze-pump-thaw cycles) to remove dissolved oxygen. The water co-solvent aids in dissolving the inorganic base and facilitates the transmetalation step.
-
-
Reaction: Heat the reaction mixture to 85-90 °C with vigorous stirring.
-
Causality: This temperature provides sufficient thermal energy to drive the catalytic cycle at a reasonable rate without promoting significant side reactions or decomposition of the catalyst or coupling partners.
-
-
Monitoring: Monitor the reaction's progress by periodically taking small aliquots for analysis by Thin-Layer Chromatography (TLC) or LC-MS, checking for the consumption of the starting material.
-
Workup: Once the reaction is complete (typically 2-8 hours), cool the mixture to room temperature. Dilute with water and transfer to a separatory funnel. Extract the aqueous phase with ethyl acetate (3x).
-
Causality: The workup serves to quench the reaction and separate the organic product from the inorganic base and salts, which are soluble in the aqueous phase.
-
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel.
-
Causality: This standard procedure removes residual water and isolates the desired product from unreacted reagents and catalyst byproducts.
-
Conclusion and Outlook
Both 2-Bromo-3-iodo-6-methoxypyridine and 2-chloro-3-iodopyridine are excellent substrates for highly chemoselective Suzuki-Miyaura coupling. The foundational principle governing this selectivity is the superior reactivity of the C-I bond in the rate-determining oxidative addition step.
-
Key Takeaway: For selective mono-arylation at the 3-position, both substrates perform reliably under standard, mild Suzuki conditions.
-
Critical Comparison: 2-chloro-3-iodopyridine offers a distinct advantage in terms of its reactivity differential. The vast difference in lability between the C-I and C-Cl bonds provides a significantly wider operational window, minimizing the risk of over-reaction and simplifying the purification of the mono-coupled product. This makes it an exceptionally robust building block for sequential, multi-step functionalization strategies.
The choice between these two reagents will ultimately be guided by the specific goals of the synthesis, the desired downstream transformations, and the commercial availability of the starting materials.
References
-
Yılmaz, Ü., Deniz, S., Küçükbay, H., & Şireci, N. (2013). Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. Molecules. [Link]
-
Dykstra, K. et al. (2022). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. PubMed Central. [Link]
-
Dykstra, K. et al. (n.d.). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. NIH. [Link]
-
PrepChem. (n.d.). Synthesis of 2-bromo-3-methoxypyridine. PrepChem.com. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Wikipedia. [Link]
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Powers, D. C., & Ritter, T. (2011). Oxidative Addition of Aryl Bromides at Palladium(I) to form Palladium(III) Complexes. Angewandte Chemie International Edition. [Link]
-
Quora. (2018). What is the correct bond energy order of the following: C-Cl , C-Br , C-I , C-F , C-H? Quora. [Link]
-
Michigan State University Department of Chemistry. (n.d.). Bond Energies. [Link]
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A Senior Application Scientist's Guide to Validating the Biological Activity of 2-Bromo-3-iodo-6-methoxypyridine Derivatives
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the biological activity of novel 2-Bromo-3-iodo-6-methoxypyridine derivatives. We will move beyond rote protocols to explore the causality behind experimental choices, ensuring a robust and self-validating approach to characterization. The pyridine ring is a privileged pharmacophore in medicinal chemistry, present in numerous natural products and approved drugs, and is known to be a scaffold for a wide range of biological activities, including anticancer and enzyme inhibitory effects.[1][2] The specific 2-bromo-3-iodo-6-methoxy arrangement offers multiple, differentially reactive sites, making it an excellent starting point for generating diverse compound libraries for lead discovery and optimization.[3][4]
Our focus will be on two prevalent therapeutic areas for pyridine derivatives: anticancer activity and enzyme inhibition. We will compare the performance of hypothetical derivatives with established alternatives, supported by detailed experimental protocols and data interpretation guidelines.
Part I: The Strategic Foundation - Characterizing a Novel Chemical Series
Before embarking on extensive biological assays, it is crucial to establish a logical workflow. The journey from a newly synthesized compound to a validated hit requires a tiered approach, starting with broad screening and progressively narrowing down to specific mechanisms of action. This strategy conserves resources by eliminating non-viable candidates early in the process.
The synthetic versatility of the 2-Bromo-3-iodo-6-methoxypyridine core is its primary strength. The bromine and iodine atoms can be selectively targeted in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination, allowing for the systematic introduction of diverse functional groups at the 2- and 3-positions.[3] This enables the exploration of the structure-activity relationship (SAR) to optimize potency and selectivity.
Caption: A typical workflow for synthesizing and screening drug candidates.
Part II: Focus Area 1 - Validation of Anticancer Activity
Many pyridine-based compounds have demonstrated potent anticancer activity.[5][6][7] The validation process involves a multi-step cascade to identify cytotoxic or cytostatic effects and then determine the underlying mechanism.
Initial High-Throughput Screening: Cell Viability Assays
The logical first step is to assess the general effect of the derivatives on cancer cell proliferation and viability. Cell-based assays are indispensable as they provide a more complex biological system than simple biochemical assays, offering insights under physiologic conditions before any animal testing.[8]
Causality: We begin with a cell viability assay, such as the MTT or CellTiter-Glo® assay, because it is a rapid, cost-effective, and scalable method to screen a large library of compounds.[9][10] It provides a quantitative measure of the number of viable cells after treatment, allowing us to identify initial "hits" that inhibit cell growth or induce cell death.[11] For a robust initial screen, a small panel of diverse cancer cell lines is recommended, such as MCF-7 (breast adenocarcinoma), HCT116 (colon carcinoma), and HepG2 (liver carcinoma), as the compound's efficacy can be cell-type specific.[5][7][12]
This protocol is a foundational method for assessing metabolic activity as an indicator of cell viability.[11]
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the 2-Bromo-3-iodo-6-methoxypyridine derivatives and a reference compound (e.g., Doxorubicin) in culture medium.[6] Add 100 µL of the diluted compounds to the respective wells. Include vehicle-only (e.g., DMSO) wells as a negative control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[11]
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Comparative Data: IC50 Values
The primary output of this screening phase is the IC50 value. This allows for direct comparison between derivatives and with established anticancer agents.
| Compound | Target Cell Line | IC50 (µM) [± SD] | Alternative: Doxorubicin IC50 (µM) [± SD] |
| Derivative 1 | MCF-7 | 5.2 [± 0.4] | 1.93 [± 0.2][6] |
| Derivative 2 | MCF-7 | 0.8 [± 0.1] | 1.93 [± 0.2][6] |
| Derivative 3 | MCF-7 | > 50 | 1.93 [± 0.2][6] |
| Derivative 1 | HCT116 | 8.1 [± 0.7] | 8.15 [± 0.9][5] |
| Derivative 2 | HCT116 | 1.5 [± 0.2] | 8.15 [± 0.9][5] |
| Derivative 3 | HCT116 | > 50 | 8.15 [± 0.9][5] |
Interpretation: In this hypothetical data, Derivative 2 shows significantly higher potency than Derivative 1 and is more potent than the standard drug Doxorubicin against both cell lines, making it a priority candidate for further investigation. Derivative 3 is inactive.
Mechanism of Action Studies: Uncovering How the Hits Work
Once potent hits are identified, we must investigate their mechanism of action. A low IC50 value is promising, but understanding the downstream cellular effects is critical for further development.
-
Apoptosis Assay (Annexin V/PI Staining): This flow cytometry-based assay determines if the compound induces programmed cell death (apoptosis).[9] During early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane, where it can be detected by fluorescently-labeled Annexin V. Propidium Iodide (PI) is a DNA stain that can only enter cells with compromised membranes, indicating late apoptosis or necrosis.[9] This assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells, providing clear evidence of an apoptosis-driven mechanism.
-
Cell Cycle Analysis: This assay determines if the compound causes cell cycle arrest at a specific phase (G1, S, or G2/M). Cells are treated with the compound, stained with a DNA-binding dye (like PI), and analyzed by flow cytometry. The resulting DNA content histogram reveals the proportion of cells in each phase. A significant accumulation of cells in one phase indicates that the compound interferes with cell cycle progression.[11]
Part III: Focus Area 2 - Validation of Enzyme Inhibition
Pyridine derivatives are well-represented as inhibitors of various enzymes, particularly protein kinases, which are crucial regulators of cell signaling.[1] The PI3K/AKT/mTOR pathway is a frequently dysregulated pathway in cancer, making it an attractive target.[3]
Causality: We choose to investigate kinase inhibition because many signaling pathways vital for cancer cell survival are driven by kinases. An inhibitor that blocks a key node in such a pathway can effectively shut down downstream growth signals. A direct enzyme inhibition assay provides a clean, cell-free system to confirm that the compound physically interacts with and inhibits the target enzyme, ruling out off-target cytotoxic effects seen in cell-based assays.
Caption: The PI3K/AKT/mTOR signaling pathway and points of inhibition.
Homogeneous Time-Resolved Fluorescence (HTRF) is a robust method for measuring kinase activity.[1]
-
Reagents: Prepare the assay buffer, ATP, kinase (e.g., PI3K), substrate (e.g., a biotinylated peptide), and HTRF detection reagents (e.g., Europium-labeled anti-phospho-substrate antibody and Streptavidin-XL665).
-
Compound Preparation: Perform serial dilutions of the pyridine derivatives and a known inhibitor (e.g., a reference PI3K inhibitor) in the assay buffer.
-
Kinase Reaction: In a 384-well plate, add the kinase, the test compound, and the substrate.
-
Initiation: Start the reaction by adding ATP. Incubate for a specified time (e.g., 60 minutes) at room temperature.
-
Detection: Stop the reaction and add the HTRF detection reagents. Incubate to allow for antibody binding.
-
Data Acquisition: Read the plate on an HTRF-compatible reader, measuring the emission at 665 nm and 620 nm. The ratio of these signals is proportional to the amount of phosphorylated substrate.
-
Analysis: Calculate the percent inhibition relative to a no-inhibitor control and determine the IC50 value from a dose-response curve.
Comparative Data: Kinase Inhibition
| Compound | Target Enzyme | IC50 (nM) [± SD] | Alternative: Known Inhibitor IC50 (nM) [± SD] |
| Derivative A | PI3Kα | 25 [± 3] | 5 [± 0.8] |
| Derivative B | PI3Kα | 8 [± 1.2] | 5 [± 0.8] |
| Derivative C | PI3Kα | > 1000 | 5 [± 0.8] |
| Derivative B | mTOR | 150 [± 20] | 2 [± 0.5] |
Interpretation: Derivative B is a potent PI3Kα inhibitor, approaching the potency of the known alternative. Its activity against mTOR is significantly lower, suggesting some selectivity. This profile makes it a strong candidate for further optimization to improve potency and selectivity.
Conclusion
The validation of biological activity for a new chemical series like the 2-Bromo-3-iodo-6-methoxypyridine derivatives is a systematic process rooted in scientific rationale. By employing a tiered screening cascade—starting with broad cell-based viability assays and progressing to specific, mechanistic enzyme inhibition studies—researchers can efficiently identify and characterize promising lead compounds. The comparative framework presented here, using established drugs and inhibitors as benchmarks, ensures that the experimental data is placed in a relevant therapeutic context. The true value of this approach lies not just in executing the protocols, but in understanding the causal links between each experimental step, thereby building a robust, evidence-based case for a compound's therapeutic potential.
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Title: Cell-based Assays for Drug Discovery | Reaction Biology Source: Reaction Biology URL: [Link]
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Title: Synthesis and anticancer activity of some novel fused pyridine ring system Source: PubMed URL: [Link]
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Title: Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation Source: MDPI URL: [Link]
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Title: In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification Source: Noble Life Sciences URL: [Link]
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Title: Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer Source: NIH National Center for Biotechnology Information URL: [Link]
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Title: New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation Source: ACS Publications URL: [Link]
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Title: Synthesis and anticancer activity of novel 2-substituted pyranopyridine derivatives Source: SpringerLink URL: [Link]
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Title: Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives Source: International Journal of Pharmaceutical Chemistry and Analysis URL: [Link]
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Title: Screening Pyridine Derivatives against Human Hydrogen Sulfide-synthesizing Enzymes by Orthogonal Methods Source: PubMed URL: [Link]
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Title: Trilogy-Function Thiadiazole-Triazole-Pyridine Derivatives as Anticancer Activity Source: Annals of Medical and Health Sciences Research URL: [Link]
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Title: 2-Bromo-5-iodo-3-methoxypyridine | CAS 887144-97-8 Source: Pipzine Chemicals URL: [Link]
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Title: Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives Source: NIH National Center for Biotechnology Information URL: [Link]
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A Comparative Analysis of Plausible Synthesis Routes for 2-Bromo-3-iodo-6-methoxypyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Comparative Overview of Proposed Synthetic Strategies
The synthesis of 2-Bromo-3-iodo-6-methoxypyridine presents a unique challenge in controlling the regioselectivity of the halogenation steps. The interplay of the directing effects of the substituents is a critical consideration. Below is a summary of three plausible synthetic routes, each commencing from a different starting material.
| Route | Starting Material | Key Transformations | Potential Advantages | Potential Challenges |
| A | 2-Bromo-6-methoxypyridine | Electrophilic Iodination | Convergent approach; readily available starting material. | Controlling regioselectivity of iodination; potential for over-halogenation. |
| B | 2-Amino-6-methoxypyridine | Bromination followed by Sandmeyer Iodination | Good control over substituent placement. | Use of diazonium salts requires careful handling; multi-step sequence. |
| C | 2,6-Dihydroxypyridine | Sequential Halogenation and Methylation | Cost-effective starting material. | Multiple steps; potential for isomeric mixtures during halogenation; requires selective methylation. |
Route A: Electrophilic Iodination of 2-Bromo-6-methoxypyridine
This route proposes the direct iodination of commercially available 2-bromo-6-methoxypyridine. The regiochemical outcome of this electrophilic aromatic substitution is dictated by the combined directing effects of the existing substituents. The methoxy group at the 6-position is an activating, ortho, para-director, while the bromine at the 2-position is a deactivating, yet also ortho, para-director.[1][2][3]
Mechanistic Rationale
The powerful activating and ortho, para-directing effect of the methoxy group at C6 would strongly favor electrophilic attack at the C3 and C5 positions. The bromine at C2, being a deactivator, will have a lesser influence but also directs to its ortho (C3) and para (C5) positions.[1] Therefore, a mixture of 3-iodo and 5-iodo isomers is possible. However, the C3 position is activated by both the methoxy group (para) and the bromo group (ortho), potentially favoring the formation of the desired 2-bromo-3-iodo-6-methoxypyridine.
Caption: Proposed synthesis of 2-Bromo-3-iodo-6-methoxypyridine via electrophilic iodination.
Experimental Protocol (Hypothetical)
-
Reaction Setup: To a solution of 2-bromo-6-methoxypyridine (1.0 eq) in a suitable solvent such as acetonitrile or dichloromethane, add N-iodosuccinimide (NIS) (1.1 eq).
-
Acid Catalyst: Add a catalytic amount of a strong acid, such as trifluoroacetic acid (TFA) (0.1 eq), to activate the iodinating agent.
-
Reaction Conditions: Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC or GC-MS.
-
Work-up and Purification: Upon completion, quench the reaction with a solution of sodium thiosulfate. Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate. Purify the crude product by column chromatography on silica gel to separate the desired 3-iodo isomer from any 5-iodo byproduct.
Route B: Sequential Halogenation via Sandmeyer Reaction
This route offers a more controlled approach by introducing the halogen atoms sequentially, starting from 2-amino-6-methoxypyridine. The amino group can be used to direct the initial bromination, and then converted to the iodo group via a Sandmeyer reaction.
Mechanistic Rationale
The strongly activating and ortho, para-directing amino group in 2-amino-6-methoxypyridine will direct the initial bromination to the 3- and 5-positions. By controlling the stoichiometry of the brominating agent, selective mono-bromination can be achieved. The resulting 2-amino-3-bromo-6-methoxypyridine can then be converted to the corresponding diazonium salt, which is subsequently displaced by iodide in a Sandmeyer reaction to yield the target molecule.[4][5][6][7]
Caption: Proposed synthesis of 2-Bromo-3-iodo-6-methoxypyridine using a Sandmeyer reaction.
Experimental Protocol (Hypothetical)
-
Bromination: Dissolve 2-amino-6-methoxypyridine (1.0 eq) in acetonitrile. Add N-bromosuccinimide (NBS) (1.05 eq) portion-wise at 0 °C. Allow the reaction to warm to room temperature and stir until completion. Purify the resulting 2-amino-3-bromo-6-methoxypyridine.
-
Diazotization: To a cooled (0-5 °C) solution of 2-amino-3-bromo-6-methoxypyridine in aqueous sulfuric acid, add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.
-
Iodination (Sandmeyer Reaction): In a separate flask, prepare a solution of potassium iodide (1.5 eq) in water. Slowly add the cold diazonium salt solution to the potassium iodide solution.
-
Work-up and Purification: Allow the reaction to warm to room temperature and stir for several hours. Extract the product with an organic solvent, wash with sodium thiosulfate solution and brine, and dry over anhydrous sodium sulfate. Purify by column chromatography.
Route C: Synthesis from 2,6-Dihydroxypyridine
This route builds the desired substitution pattern from a simple, inexpensive starting material. It involves sequential halogenation of 2,6-dihydroxypyridine followed by a selective methylation.
Mechanistic Rationale
The hydroxyl groups in 2,6-dihydroxypyridine are strongly activating and will direct electrophilic substitution to the 3- and 5-positions. Sequential bromination and iodination would need to be carefully controlled to achieve the desired 2-bromo-3-iodo substitution pattern on the pyridine core, which would likely exist as its pyridone tautomer. The final step would be methylation of the hydroxyl/pyridone groups. A key challenge is the selective methylation of the 6-position over the 2-position.
Caption: Proposed synthesis starting from 2,6-dihydroxypyridine.
Experimental Protocol (Hypothetical)
-
Bromination: Dissolve 2,6-dihydroxypyridine in acetic acid and add a solution of bromine (1.0 eq) in acetic acid dropwise. Heat the mixture to afford 3-bromo-2,6-dihydroxypyridine.
-
Iodination: The resulting 3-bromo-2,6-dihydroxypyridine can be iodinated using iodine and an oxidizing agent like iodic acid in a mixture of acetic acid and water.
-
Methylation: The di-halogenated dihydroxypyridine can be methylated using an excess of a methylating agent like methyl iodide in the presence of a base such as potassium carbonate in a polar aprotic solvent like DMF.[8][9][10] This step will likely produce a mixture of O-methylated and N-methylated products, requiring careful purification.
Conclusion
The synthesis of 2-Bromo-3-iodo-6-methoxypyridine, while not explicitly documented, can be approached through several logical synthetic pathways. Route A offers the most direct approach, but its success is contingent on the regioselective iodination of 2-bromo-6-methoxypyridine, which may require careful optimization of reaction conditions to favor the desired 3-iodo isomer. Route B , utilizing a Sandmeyer reaction, provides a more controlled but lengthier synthesis, with the advantage of unambiguous placement of the iodo substituent. Route C is an economical option starting from a simple precursor, but it presents significant challenges in controlling the regioselectivity of both the halogenation and the final methylation steps.
For researchers requiring unambiguous synthesis of the target compound, Route B is likely the most reliable strategy, despite its additional steps. For exploratory synthesis where a mixture of isomers can be separated and characterized, Route A presents a more convergent and potentially quicker option. The choice of the optimal route will ultimately depend on the specific requirements of the research, including scale, purity, and available resources.
References
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Singh, G. P., Goud, N. R., Kumar, P. J., Sundaresan, C. N., & Rao, G. N. (2013). 2-Bromo-3-hydroxy-6-methylpyridine. Acta Crystallographica Section E: Structure Reports Online, 69(11), o1729. Retrieved from [Link]
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Bori, I. D., et al. (2021). Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange. Arkivoc, 2021(5), 57-72. Retrieved from [Link]
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Chemistry LibreTexts. (2024). 16.4: Substituent Effects in Electrophilic Substitutions. Retrieved from [Link]
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Shaheen, A., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 18(11), 2829-2867. Retrieved from [Link]
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Wikipedia. (n.d.). Electrophilic aromatic substitution. Retrieved from [Link]
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Penn State Pressbooks. (n.d.). 8.6 Substituent Effects in Electrophilic Substitutions – Fundamentals of Organic Chemistry-OpenStax Adaptation. Retrieved from [Link]
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Organic Syntheses. (n.d.). 2-bromopyridine. Retrieved from [Link]
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Li, X., et al. (2016). Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. International Journal of Scientific and Engineering Research, 7(5), 123-127. Retrieved from [Link]
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Organic Chemistry Tutor. (2022, April 20). Directing Effects in Electrophilic Aromatic Substitution Made EASY! [Video]. YouTube. Retrieved from [Link]
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Sonavane, S., et al. (2021). A convenient and scalable process for preparation of 2,5-dibromopyridine. Heterocyclic Letters, 11(3), 447-452. Retrieved from [Link]
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reactivity comparison of C-Br vs C-I bond in 2-Bromo-3-iodo-6-methoxypyridine
Beginning Data Gathering
I'm currently immersed in a comprehensive literature search. My focus is on compiling experimental data and theoretical insights concerning the comparative reactivity of C-Br and C-I bonds within halogenated pyridines. Right now, I'm specifically concentrating on 2-bromo pyridine.
Initiating Detailed Analysis
I've expanded my data search to include compounds similar to 2-bromo-3-iodo-6-methoxypyridine, which is my main interest. Now I am carefully analyzing the collected data to pinpoint the key factors. I'm especially interested in bond dissociation energies, polarity, and ring/methoxy group effects. I'm also actively searching for examples of selective cross-coupling reactions that highlight C-I or C-Br bond reactivity. My next step will be to structure the comparison guide and build some comparison tables.
Refining Search Parameters
I'm now expanding my literature search to include structurally similar compounds, focusing on those containing both C-Br and C-I bonds. My data analysis now encompasses bond dissociation energies, polarity effects, and the influence of the pyridine ring and methoxy group. I'm also actively seeking examples of selective cross-coupling reactions to build a good comparison guide.
Constructing Reactivity Guide
I'm now outlining a detailed comparison on the reactivity of the C-Br versus C-I bond in 2-Bromo-3-iodo-6-methoxypyridine. First, I'll introduce the compound. Then I'll focus on reactivity considerations.
Elaborating Reactivity Guide
Now, I'm working to expand the plan by adding the introduction section. I'll describe 2-Bromo-3-iodo-6-methoxypyridine's utility in synthesis and the goal of selective functionalization. My thoughts will soon address the fundamental principles: bond dissociation energy will be primary. I'm focusing on the bond dissociation energy (BDE) comparison and its relation to activation energy for oxidative addition in cross-coupling.
Outlining Selective Coupling
I'm presently building upon my existing plan to discuss selective cross-coupling reactions, beginning with Suzuki-Miyaura coupling. I'll include detailed experimental protocols to emphasize how the C-I bond is selectively targeted. My goal is to craft a guide that provides practical application for selective functionalization of these substrates.
Structuring Reactivity Comparison
I'm now fully immersed in the core content, and I'm organizing the guide logically. My focus is on clearly delineating the introduction, which includes the importance of the compound, and the comparison of the two bonds. I'll provide rationale for selective cross-coupling reactions. I plan to present a detailed comparison of C-I and C-Br bond reactivity. My thoughts now delve into the fundamental principles, beginning with bond dissociation energy.
Developing Reactivity Comparison
I'm now deeply involved in fleshing out the guide. My focus is expanding on the fundamental principles of C-X bond reactivity, specifically bond dissociation energy and its relation to activation energy in cross-coupling. I'm actively seeking specific BDE values for aryl iodides versus aryl bromides to construct a comparative table. I am also preparing to include a graph of the general catalytic cycle for cross-coupling reactions to illustrate the selectivity. Finally, I'm getting ready to transition into detailing common cross-coupling reactions with experimental protocols.
Structuring Guide Development
I'm now implementing the framework and adding the introduction, emphasizing the compound's utility in synthesis. My primary aim is to establish a clear foundation for contrasting the bonds' reactivity. Furthermore, I'll integrate the fundamentals, particularly bond dissociation energy and its relation to activation energy in cross-coupling. I will then transition to provide example protocols.
I'm currently structuring the guide to focus on the comparison. I've begun crafting the introduction, which underscores the compound's value and the rationale for selective cross-coupling. My thoughts now delve into the core principles, specifically the bond dissociation energy. I plan to construct a table comparing the C-I and C-Br bond reactivity. My thoughts now delve into the fundamental principles, beginning with bond dissociation energy. I will then progress to providing experimental protocols.
A Senior Application Scientist's Guide to the Spectroscopic Confirmation of 2-Bromo-3-iodo-6-methoxypyridine
For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation of novel or synthesized compounds is a cornerstone of scientific rigor. This guide provides an in-depth, practical comparison of the expected spectroscopic data for 2-Bromo-3-iodo-6-methoxypyridine, a substituted pyridine derivative with potential applications as a key intermediate in the synthesis of pharmacologically active molecules. In the absence of a complete, publicly available experimental dataset for this specific compound, this guide will leverage established principles of spectroscopy and comparative data from structurally similar analogs to provide a robust framework for its characterization.
The Importance of Orthogonal Spectroscopic Techniques
The structural elucidation of a molecule like 2-Bromo-3-iodo-6-methoxypyridine, with its multiple substituents on a pyridine ring, necessitates a multi-faceted analytical approach. Relying on a single technique can lead to ambiguity, especially when differentiating between isomers. By employing a suite of orthogonal spectroscopic methods—namely Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—we can build a comprehensive and self-validating picture of the molecule's architecture. Each technique probes different aspects of the molecular structure, and their combined data provides a powerful and confident confirmation.
Predicted Spectroscopic Profile of 2-Bromo-3-iodo-6-methoxypyridine
The following sections detail the predicted spectroscopic signatures for 2-Bromo-3-iodo-6-methoxypyridine. These predictions are based on the known effects of bromo, iodo, and methoxy substituents on the pyridine ring, supported by data from related compounds.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum is anticipated to be relatively simple, showing two distinct signals for the aromatic protons and one for the methoxy group protons.
-
Aromatic Protons (H-4 and H-5): The protons at the 4 and 5 positions of the pyridine ring are expected to appear as two distinct doublets in the aromatic region of the spectrum. The electron-withdrawing effects of the adjacent halogen atoms and the electron-donating effect of the methoxy group will influence their chemical shifts.
-
Methoxy Protons (-OCH₃): The three protons of the methoxy group will present as a sharp singlet, typically in the range of 3.8-4.0 ppm.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum will provide crucial information about the carbon framework of the molecule. Six distinct signals are expected, corresponding to the six carbon atoms of the substituted pyridine ring.
-
Carbons Bearing Halogens (C-2 and C-3): The carbon atoms directly bonded to the bromine and iodine atoms will be significantly influenced by the electronegativity and size of these halogens. The C-Br bond will likely result in a chemical shift in the range of 110-125 ppm, while the C-I bond will cause a more pronounced upfield shift, potentially in the 90-105 ppm range.
-
Carbon Bearing the Methoxy Group (C-6): The carbon attached to the electron-donating methoxy group is expected to be deshielded and appear downfield.
-
Aromatic Carbons (C-4 and C-5): The remaining two carbons of the pyridine ring will have chemical shifts typical for aromatic systems, influenced by the surrounding substituents.
-
Methoxy Carbon (-OCH₃): A distinct signal for the methoxy carbon will be observed, typically in the 55-60 ppm region.
Infrared (IR) Spectroscopy
The IR spectrum will reveal the presence of key functional groups within the molecule.
-
C-H Stretching (Aromatic): Absorption bands in the region of 3000-3100 cm⁻¹ are characteristic of C-H stretching vibrations in the pyridine ring.
-
C=C and C=N Stretching: The stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the aromatic ring will give rise to a series of sharp absorption bands in the 1400-1600 cm⁻¹ region.
-
C-O Stretching: A strong absorption band corresponding to the C-O stretching of the methoxy group is expected in the 1200-1300 cm⁻¹ range.
-
C-Br and C-I Stretching: The carbon-halogen stretching vibrations will appear in the fingerprint region of the spectrum, typically below 800 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule.
-
Molecular Ion Peak (M⁺): The mass spectrum should exhibit a clear molecular ion peak corresponding to the molecular weight of 2-Bromo-3-iodo-6-methoxypyridine (C₆H₅BrINO), which is approximately 313.9 g/mol . The presence of bromine will result in a characteristic isotopic pattern for the molecular ion peak, with two signals of nearly equal intensity separated by two mass units (M⁺ and M⁺+2).
-
Fragmentation Pattern: Common fragmentation pathways for halogenated pyridines include the loss of halogen atoms and the methoxy group. Key fragment ions to look for would be [M-Br]⁺, [M-I]⁺, and [M-OCH₃]⁺.
Comparative Analysis with a Structural Isomer: 2-Bromo-6-iodo-3-methoxypyridine
To highlight the importance of detailed spectroscopic analysis, let's compare the expected data for our target compound with its structural isomer, 2-Bromo-6-iodo-3-methoxypyridine. While having the same molecular formula and weight, the different substitution pattern will lead to distinct spectroscopic signatures.
| Spectroscopic Feature | 2-Bromo-3-iodo-6-methoxypyridine (Predicted) | 2-Bromo-6-iodo-3-methoxypyridine (Reference Data) | Rationale for Differences |
| ¹H NMR | Two aromatic doublets (H-4, H-5) | Two aromatic doublets (H-4, H-5) | The electronic environment of the protons will be different due to the altered positions of the iodo and methoxy groups, leading to different chemical shifts and potentially different coupling constants. |
| ¹³C NMR | Distinct signals for C-2 (Br), C-3 (I), C-6 (OMe) | Distinct signals for C-2 (Br), C-6 (I), C-3 (OMe) | The chemical shifts of the substituted carbons will be significantly different, providing a clear method for distinguishing the isomers. |
| Mass Spec Fragmentation | Potential loss of Br, I, OCH₃ | Potential loss of Br, I, OCH₃ | While the primary fragments may be similar, the relative intensities of these fragments could differ due to the varying stability of the resulting carbocations. |
Experimental Protocols
For the successful acquisition of high-quality spectroscopic data, the following general protocols are recommended.
Sample Preparation
-
NMR: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the sample is fully dissolved and free of any particulate matter.
-
IR: For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For liquid samples, a thin film can be prepared between two salt plates.
-
MS: Prepare a dilute solution of the sample in a volatile solvent compatible with the ionization technique being used (e.g., methanol or acetonitrile for ESI).
Instrumentation and Data Acquisition
-
NMR: A high-field NMR spectrometer (400 MHz or higher) is recommended for better resolution of signals. Standard ¹H and ¹³C spectra should be acquired, and 2D techniques like COSY and HSQC can be employed for more detailed structural assignments.
-
IR: A Fourier-transform infrared (FTIR) spectrometer is the standard instrument. Acquire the spectrum over the range of 4000-400 cm⁻¹.
-
MS: A high-resolution mass spectrometer (e.g., TOF or Orbitrap) is ideal for accurate mass determination and confirmation of the elemental composition.
Data Visualization
To visually represent the expected connectivity and the workflow for analysis, the following diagrams are provided.
Caption: Workflow for the spectroscopic analysis of 2-Bromo-3-iodo-6-methoxypyridine.
A Comparative Guide to the Biological Screening of Novel Compounds from 2-Bromo-3-iodo-6-methoxypyridine
This guide provides a comprehensive framework for the biological screening of novel chemical entities derived from the versatile starting material, 2-Bromo-3-iodo-6-methoxypyridine. As researchers and drug development professionals, our goal extends beyond synthesis to the critical evaluation of biological activity. This document offers an in-depth comparison of relevant screening assays, grounded in scientific integrity and practical expertise, to empower you in making informed decisions for your drug discovery pipeline. We will delve into the rationale behind experimental design, provide detailed protocols, and compare methodologies to ensure a robust and efficient screening cascade.
Introduction: The Promise of Substituted Pyridines
The pyridine scaffold is a cornerstone in medicinal chemistry, featured in numerous FDA-approved drugs. Its unique electronic properties and ability to form key hydrogen bonds make it a privileged structure for interacting with a wide array of biological targets. The specific starting material, 2-Bromo-3-iodo-6-methoxypyridine, offers three distinct points for chemical modification, enabling the generation of diverse compound libraries with the potential for novel pharmacological activities.
Derivatives of substituted pyridines have demonstrated a broad spectrum of biological activities, including but not limited to, the inhibition of crucial cellular signaling pathways implicated in cancer and other diseases. Notably, various pyridine-containing compounds have been identified as potent inhibitors of protein kinases, such as Cyclin-Dependent Kinases (CDKs), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and the Phosphoinositide 3-kinase (PI3K)/mTOR pathway.[1][2][3][4] This guide will focus on a strategic screening approach to identify and characterize the anticancer potential of novel compounds derived from 2-Bromo-3-iodo-6-methoxypyridine, with a primary focus on kinase inhibition.
The Initial Step: Assessing General Cytotoxicity
A fundamental first step in evaluating any potential anticancer agent is to determine its cytotoxic or anti-proliferative effects on cancer cells. This initial screen helps to identify "hit" compounds that warrant further, more detailed investigation.
The Workhorse: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted colorimetric method for assessing cell viability. The underlying principle is the reduction of the yellow tetrazolium salt, MTT, into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells. The amount of formazan produced is directly proportional to the number of viable cells.
-
Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, HCT116 for colon cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the novel compounds in complete culture medium. Remove the overnight culture medium from the cells and replace it with the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug like doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well and incubate for an additional 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
A Superior Alternative: The CellTiter-Glo® Luminescent Cell Viability Assay
While the MTT assay is a valuable tool, it has limitations, including potential interference from colored compounds and the need for a solubilization step. The CellTiter-Glo® Luminescent Cell Viability Assay offers a more sensitive and streamlined alternative.[5][6][7][8][9] This homogeneous "add-mix-measure" assay quantifies ATP, an indicator of metabolically active cells.[5][9]
-
Cell Seeding and Treatment: Follow steps 1 and 2 as described for the MTT assay, using opaque-walled 96-well plates suitable for luminescence measurements.
-
Reagent Equilibration: Equilibrate the CellTiter-Glo® Reagent to room temperature.
-
Reagent Addition: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Luminescence Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability and IC50 values as with the MTT assay.
| Feature | MTT Assay | CellTiter-Glo® Assay |
| Principle | Measures mitochondrial dehydrogenase activity | Measures intracellular ATP levels[5][9] |
| Sensitivity | Lower | Higher[5] |
| Protocol | Multi-step with solubilization | Homogeneous "add-mix-measure"[5][6][9] |
| Throughput | Good | Excellent |
| Interference | Prone to interference from colored compounds | Less prone to interference |
Delving Deeper: Target-Based Screening - Kinase Inhibition Assays
Compounds exhibiting significant anti-proliferative activity should be further investigated to elucidate their mechanism of action. Given the prevalence of pyridine scaffolds in kinase inhibitors, a logical next step is to screen for inhibitory activity against a panel of relevant kinases.[1][2][3][4] The PI3K/Akt/mTOR pathway is a critical signaling cascade that is frequently dysregulated in cancer, making it an attractive target.[10]
Biochemical vs. Cell-Based Kinase Assays: A Critical Comparison
Kinase inhibition can be assessed using two primary approaches: biochemical assays and cell-based assays. Each has distinct advantages and provides complementary information.
-
Biochemical assays utilize purified recombinant kinases and substrates to directly measure the inhibitory effect of a compound on enzyme activity in a controlled, cell-free environment.
-
Cell-based assays measure the inhibition of a specific kinase within a living cell, providing insights into compound permeability, off-target effects, and engagement with the target in a more physiologically relevant context.
Caption: A streamlined workflow for the biological screening of novel compounds.
Biochemical Kinase Assay: LanthaScreen™ Eu Kinase Binding Assay
The LanthaScreen™ Eu Kinase Binding Assay is a robust, time-resolved fluorescence resonance energy transfer (TR-FRET) based biochemical assay.[11][12][13][14][15] It measures the displacement of a fluorescently labeled ATP-competitive tracer from the kinase active site by a test compound. This assay is highly sensitive, amenable to high-throughput screening, and provides a direct measure of compound binding to the kinase.
-
Reagent Preparation: Prepare 4X solutions of the test compounds, a 2X kinase/Eu-labeled antibody mixture, and a 4X Alexa Fluor™ 647-labeled tracer in the appropriate kinase buffer.
-
Assay Plate Setup: In a 384-well plate, add 4 µL of the 4X test compound.
-
Kinase/Antibody Addition: Add 8 µL of the 2X kinase/antibody mixture to all wells.
-
Tracer Addition: Add 4 µL of the 4X tracer to all wells.
-
Incubation: Incubate the plate at room temperature for 1 hour.
-
TR-FRET Measurement: Read the plate on a TR-FRET compatible plate reader, measuring the emission at both 615 nm (Europium donor) and 665 nm (Alexa Fluor™ 647 acceptor).
-
Data Analysis: Calculate the emission ratio (665 nm / 615 nm) and determine the IC50 values for the test compounds.
Cell-Based Kinase Assay: Western Blotting for Phosphorylated Downstream Targets
To confirm that a compound inhibits a specific kinase within a cellular context, one can measure the phosphorylation status of a known downstream substrate of that kinase. For the PI3K/Akt/mTOR pathway, a common method is to use Western blotting to detect the levels of phosphorylated Akt (p-Akt) at Serine 473.
-
Cell Treatment: Treat cancer cells with the test compounds at various concentrations for a specified time.
-
Cell Lysis: Lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard method (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with a primary antibody specific for p-Akt (Ser473). Subsequently, incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: Detect the protein bands using a chemiluminescent substrate.
-
Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., total Akt or β-actin) to determine the effect of the compound on Akt phosphorylation.
Comparative Analysis: Benchmarking Against Approved Drugs
To put the activity of novel compounds into perspective, it is crucial to compare their performance against established, FDA-approved drugs that target the same pathway.
| Inhibitor | Target(s) | Representative IC50 Values |
| Buparlisib (BKM120) | Pan-PI3K | PI3Kα: 52 nM, PI3Kβ: 166 nM, PI3Kγ: 116 nM, PI3Kδ: 262 nM[16] |
| Everolimus (RAD001) | mTORC1 | Varies by cell line, often in the low nanomolar range[17] |
| Gedatolisib (PF-05212384) | Dual PI3K/mTOR | PI3Kα: 0.4 nM, mTOR: 1.6 nM[18] |
| OSI-027 | mTORC1/mTORC2 | mTORC1: 22 nM, mTORC2: 65 nM[19] |
| AZD8055 | mTORC1/mTORC2 | mTOR: ~8 nM[20] |
Expanding the Horizon: Screening for Other Kinase Targets
While the PI3K/mTOR pathway is a high-priority target, the versatility of the 2-Bromo-3-iodo-6-methoxypyridine scaffold suggests that novel derivatives may inhibit other important kinases. Therefore, it is prudent to consider a broader screening approach.
-
Cyclin-Dependent Kinases (CDKs): Substituted pyridines have shown potent inhibitory activity against CDKs, which are key regulators of the cell cycle.[3][21][22][23]
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Inhibition of VEGFR-2, a key mediator of angiogenesis, is a validated anticancer strategy, and several pyridine derivatives have been identified as VEGFR-2 inhibitors.[1][2][24][25][26]
A cost-effective strategy is to perform single-point screening of promising compounds against a panel of diverse kinases at a fixed concentration (e.g., 1 µM). Hits from this screen can then be followed up with full IC50 determinations.
PI3K/Akt/mTOR Signaling Pathway
Caption: A simplified diagram of the PI3K/Akt/mTOR signaling pathway.
Conclusion
The biological screening of novel compounds derived from 2-Bromo-3-iodo-6-methoxypyridine requires a systematic and multi-faceted approach. This guide has outlined a logical progression from broad cytotoxicity screening to specific target-based assays, with a focus on kinase inhibition. By employing a combination of robust and sensitive assays, such as the CellTiter-Glo® and LanthaScreen™ platforms, and by comparing the performance of novel compounds to established drugs, researchers can efficiently identify and characterize promising new therapeutic candidates. The key to success lies in a well-designed screening cascade that provides a comprehensive understanding of a compound's biological activity, from its initial cellular effects to its specific molecular targets.
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A Comprehensive Guide to Assessing the Purity of Synthesized 2-Bromo-3-iodo-6-methoxypyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Criticality of Purity in Pharmaceutical Intermediates
2-Bromo-3-iodo-6-methoxypyridine is a key building block in the synthesis of a variety of pharmacologically active molecules. The presence of impurities, even in trace amounts, can have significant repercussions, including altered biological activity, increased toxicity, and complications in downstream reactions. Therefore, the accurate assessment of its purity is a cornerstone of quality assurance in drug development and manufacturing. This guide will explore the most effective and reliable analytical techniques for this purpose.
Core Analytical Techniques for Purity Assessment
A multi-pronged analytical approach is essential for a comprehensive purity profile. The primary techniques employed are Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). Each method provides unique and complementary information regarding the identity and purity of the synthesized compound.
NMR spectroscopy is arguably the most powerful tool for the structural confirmation and purity assessment of organic molecules. Both ¹H and ¹³C NMR provide a detailed map of the molecule's carbon-hydrogen framework, allowing for unambiguous identification and the detection of structurally similar impurities.
Expertise & Experience in NMR Analysis:
Simply acquiring an NMR spectrum is insufficient; a deep understanding of spectral interpretation is paramount. For 2-Bromo-3-iodo-6-methoxypyridine, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the methoxy group protons. The chemical shifts, multiplicities (splitting patterns), and integration values of these signals are highly sensitive to the electronic environment of the protons. Any deviation from the expected pattern can indicate the presence of impurities. For instance, the starting material, 2-bromo-3-hydroxy-6-iodopyridine, would show the absence of the methoxy signal and a different chemical shift for the aromatic protons.
Trustworthiness Through a Self-Validating Protocol:
A robust NMR protocol for purity assessment should include the use of an internal standard with a known concentration. This allows for quantitative NMR (qNMR), a technique that can determine the absolute purity of the sample.
Detailed Experimental Protocol for Quantitative ¹H NMR:
-
Sample Preparation: Accurately weigh approximately 15-25 mg of the synthesized 2-Bromo-3-iodo-6-methoxypyridine and a similar, accurately weighed amount of a suitable internal standard (e.g., maleic anhydride or 1,3,5-trimethoxybenzene) into a clean NMR tube.
-
Solvent: Add approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) with 0.03% (v/v) tetramethylsilane (TMS) as a reference. Ensure complete dissolution.
-
Instrument Parameters: Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer. Key parameters to optimize for quantification include:
-
Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of the protons of interest to ensure full relaxation between scans. A typical starting point is 30 seconds.
-
Number of Scans (ns): A sufficient number of scans (e.g., 16 or 32) should be co-added to achieve an adequate signal-to-noise ratio.
-
-
Data Processing: Process the spectrum with careful phasing and baseline correction. Integrate the well-resolved signals of both the analyte and the internal standard.
-
Purity Calculation: The purity of the sample can be calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * Purity_standard
Where:
-
I = Integral value
-
N = Number of protons giving rise to the signal
-
MW = Molecular weight
-
m = mass
-
Purity_standard = Purity of the internal standard
-
Visualization of the NMR Workflow:
Caption: Workflow for quantitative ¹H NMR analysis.
Mass spectrometry is an indispensable tool for confirming the molecular weight of the synthesized compound. For 2-Bromo-3-iodo-6-methoxypyridine, the expected molecular weight is approximately 313.92 g/mol .[1]
Expertise & Experience in MS Analysis:
The key to a successful MS analysis is choosing the appropriate ionization technique. Electrospray ionization (ESI) is a soft ionization method that is well-suited for this molecule, as it typically produces the protonated molecular ion peak ([M+H]⁺) with minimal fragmentation. The presence of bromine and iodine atoms will result in a characteristic isotopic pattern in the mass spectrum, which serves as a powerful confirmation of the elemental composition.
Trustworthiness Through Isotopic Pattern Analysis:
The natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br) and iodine (¹²⁷I, monoisotopic) creates a unique isotopic signature. The observation of this specific pattern provides a high degree of confidence in the identity of the compound.
Detailed Experimental Protocol for ESI-MS:
-
Sample Preparation: Prepare a dilute solution of the synthesized compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Infuse the sample solution directly into an ESI-mass spectrometer.
-
Data Acquisition: Acquire the mass spectrum in positive ion mode over a relevant mass range (e.g., m/z 100-500).
-
Data Analysis: Look for the molecular ion peak corresponding to the calculated molecular weight.[2] Confirm the presence of the characteristic isotopic pattern for a compound containing one bromine atom.
Data Presentation: Expected MS Data
| Ion | Calculated m/z | Observed m/z | Isotopic Pattern |
| [C₆H₅⁷⁹BrINO+H]⁺ | 313.8675 | Expected ~313.8 | Present |
| [C₆H₅⁸¹BrINO+H]⁺ | 315.8655 | Expected ~315.8 | Present |
HPLC is a highly sensitive and versatile technique for separating, identifying, and quantifying the components of a mixture. It is particularly valuable for detecting and quantifying non-volatile impurities that may not be readily observable by other methods.
Expertise & Experience in HPLC Method Development:
The choice of the stationary phase (column) and mobile phase is critical for achieving good separation. For polar compounds like substituted pyridines, reversed-phase HPLC (RP-HPLC) is often the method of choice.[3][4] A C18 column is a common starting point. The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile or methanol, often with an acidic modifier (e.g., formic acid or trifluoroacetic acid) to improve peak shape.
Trustworthiness Through Method Validation:
A validated HPLC method is essential for reliable purity assessment. Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of the test results to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.
Detailed Experimental Protocol for RP-HPLC:
-
Instrumentation: A standard HPLC system with a UV detector is suitable.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution is often necessary to separate impurities with a wide range of polarities. For example:
-
Solvent A: Water with 0.1% formic acid
-
Solvent B: Acetonitrile with 0.1% formic acid
-
Gradient: Start with a low percentage of Solvent B, and gradually increase it over the course of the run.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the analyte has strong absorbance (e.g., 254 nm).
-
Sample Preparation: Prepare a solution of the synthesized compound in the mobile phase at a known concentration (e.g., 1 mg/mL).
-
Analysis: Inject a known volume of the sample and record the chromatogram. Purity is typically determined by the area percentage of the main peak relative to the total area of all peaks.
Visualization of the Analytical Workflow:
Caption: Integrated workflow for purity assessment.
Comparison of Analytical Techniques
| Technique | Strengths | Limitations | Primary Role |
| NMR Spectroscopy | - Unambiguous structural information- Quantitative analysis (qNMR)- High resolution | - Lower sensitivity than MS and HPLC- Can be complex to interpret | - Structural confirmation- Absolute purity determination |
| Mass Spectrometry | - High sensitivity- Accurate molecular weight determination- Isotopic pattern confirmation | - Not inherently quantitative- Provides limited structural information | - Identity confirmation |
| HPLC | - High sensitivity and resolution- Excellent for separating complex mixtures- Quantitative analysis of impurities | - Requires method development and validation- Does not provide structural information directly | - Purity determination- Impurity profiling |
Conclusion: A Triad of Trust for Purity Assessment
The robust assessment of the purity of synthesized 2-Bromo-3-iodo-6-methoxypyridine is not reliant on a single technique but on the synergistic application of NMR, MS, and HPLC. This triad of analytical methods provides a self-validating system where the structural confirmation from NMR is complemented by the molecular weight verification from MS and the detailed impurity profile from HPLC. By adopting these rigorous analytical practices, researchers and drug development professionals can ensure the quality and integrity of this vital pharmaceutical intermediate, thereby safeguarding the success of their downstream applications.
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A Comparative Mechanistic Guide to Cross-Coupling Reactions with 2-Bromo-3-iodo-6-methoxypyridine
This guide provides an in-depth comparative analysis of palladium-catalyzed cross-coupling reactions involving the versatile building block, 2-bromo-3-iodo-6-methoxypyridine. Designed for researchers, medicinal chemists, and process development scientists, this document moves beyond simple protocols to explore the underlying mechanistic principles that govern selectivity and efficiency. We will dissect the causality behind experimental choices for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions, while also considering alternative and competing pathways such as Directed ortho-Metalation and the Halogen Dance.
The Foundation: Understanding Differential Halogen Reactivity
The synthetic utility of 2-bromo-3-iodo-6-methoxypyridine is anchored in the distinct reactivity of its two halogen substituents. The Carbon-Iodine (C-I) bond is significantly weaker and more polarizable than the Carbon-Bromine (C-Br) bond. This fundamental difference is the cornerstone of achieving selective, sequential functionalization. In palladium-catalyzed cross-coupling reactions, the rate-determining step is typically the oxidative addition of the aryl halide to the Pd(0) catalyst. The lower bond dissociation energy of the C-I bond results in a significantly lower activation energy for this step compared to the C-Br bond, allowing for precise and selective coupling at the C-3 position under carefully controlled conditions.[1][2]
Caption: Logical workflow for selective coupling at the C-I bond.
Part 1: A Comparative Analysis of Key Cross-Coupling Reactions
The ability to selectively functionalize the C-3 iodo position allows for the application of a wide array of powerful cross-coupling technologies. Below, we compare three of the most prevalent methods: Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination.
Suzuki-Miyaura Coupling: For C(sp²)–C(sp²) Bond Formation
The Suzuki-Miyaura reaction is a robust and widely used method for forming carbon-carbon bonds between aryl halides and organoboron compounds.[3] The reaction is prized for the operational simplicity and the commercial availability of a vast library of boronic acids and their derivatives.
Mechanistic Causality: The key to a successful Suzuki coupling lies in the transmetalation step. An inorganic base (e.g., K₂CO₃, Cs₂CO₃) is crucial not only to regenerate the Pd(0) catalyst but also to activate the organoboron species. The base coordinates to the boron atom, forming a more nucleophilic boronate "ate" complex, which facilitates the transfer of the organic group from boron to the palladium center.[4] The choice of ligand can be critical; for instance, bulky phosphine ligands can accelerate the final reductive elimination step.
Caption: Catalytic cycle for the Suzuki-Miyaura coupling reaction.
Sonogashira Coupling: For C(sp²)–C(sp) Bond Formation
The Sonogashira coupling provides a direct route to synthesize aryl alkynes by coupling terminal alkynes with aryl halides.[5] This reaction is fundamental in materials science and medicinal chemistry for constructing rigid molecular scaffolds.
Mechanistic Causality: The traditional Sonogashira reaction employs a dual-catalyst system. A palladium complex drives the main cross-coupling cycle, while a copper(I) salt acts as a co-catalyst.[6] The amine base deprotonates the terminal alkyne, which then reacts with the copper(I) salt to form a highly reactive copper(I) acetylide intermediate. This intermediate undergoes transmetalation with the Pd(II)-aryl complex, transferring the alkynyl group to palladium.[7] Copper-free variants exist, which often require stronger bases or specialized ligands to facilitate the direct alkynylation of the palladium center, but the dual-catalyst system remains highly effective.
Caption: Dual catalytic cycles of the Sonogashira coupling.
Buchwald-Hartwig Amination: For C(sp²)–N Bond Formation
This reaction has revolutionized the synthesis of arylamines, enabling the formation of C-N bonds under relatively mild conditions. It is a cornerstone of pharmaceutical development, where the arylamine motif is ubiquitous.[8]
Mechanistic Causality: The success of the Buchwald-Hartwig amination hinges on the choice of ligand and base.[9] Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) are essential. They promote the initial oxidative addition and, crucially, facilitate the final, often challenging, reductive elimination step to form the C-N bond.[10] A strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄) is required to deprotonate the amine, forming the active amide nucleophile that coordinates to the palladium center. The steric hindrance of the ligand helps prevent the formation of inactive catalyst species and accelerates the productive catalytic cycle.[11]
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
Part 2: Data Summary and Comparative Performance
The following tables summarize representative conditions and expected outcomes for selective cross-coupling at the C-3 (iodo) position of 2-bromo-3-iodo-6-methoxypyridine. Note that yields are highly dependent on the specific coupling partner and require optimization. Data is representative and based on general knowledge of cross-couplings on analogous dihalopyridine substrates.[1]
Table 1: Suzuki-Miyaura Coupling Conditions
| Catalyst / Ligand | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) | Key Insights |
| Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 8-16 | 80-95 | Standard, reliable conditions for many aryl boronic acids. |
| PdCl₂(dppf) | K₃PO₄ | Dioxane | 100 | 6-12 | 85-98 | Effective for a broad range of boronic acids, including heteroaryls. |
| Pd(OAc)₂ / SPhos | Cs₂CO₃ | Dioxane/H₂O | 80-100 | 4-8 | ~90-98 | Highly active catalyst system, allowing for lower catalyst loading and milder conditions.[12] |
Table 2: Sonogashira Coupling Conditions
| Pd Catalyst | Cu Co-catalyst | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) | Key Insights |
| PdCl₂(PPh₃)₂ | CuI | Et₃N | DMF/THF | 25-60 | 4-12 | 85-95 | The classic, highly effective system.[5] |
| Pd(OAc)₂ / XPhos | CuI | Cs₂CO₃ | Dioxane | 80 | 6-12 | 90-97 | Highly active ligand for challenging substrates. |
| Pd(P(t-Bu)₃)₂ | None | K₂CO₃ | Toluene | 100 | 10-18 | 80-92 | Example of a copper-free system, avoiding issues with Glaser coupling.[7] |
Table 3: Buchwald-Hartwig Amination Conditions
| Pd Pre-catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) | Key Insights |
| Pd₂(dba)₃ | XPhos | NaOt-Bu | Toluene | 100 | 8-16 | 85-98 | A robust combination for a wide range of primary and secondary amines. |
| Pd(OAc)₂ | RuPhos | K₃PO₄ | Dioxane | 100 | 12-24 | 80-95 | Milder base can be used, which is beneficial for base-sensitive functional groups. |
| BrettPhos Pd G3 | LHMDS | THF | 65 | 4-12 | ~90-98 | Pre-catalyst simplifies setup; LHMDS is a strong, non-nucleophilic base.[8] |
Part 3: Alternative & Competing Mechanistic Pathways
A comprehensive mechanistic understanding requires consideration of potential side reactions or alternative synthetic strategies that do not rely on palladium catalysis.
Directed ortho-Metalation (DoM)
The 6-methoxy group on the pyridine ring is a potential Directed Metalation Group (DMG).[13] In the presence of a strong, non-nucleophilic base like n-butyllithium or lithium diisopropylamide (LDA) at low temperatures (-78 °C), the DMG can coordinate the lithium cation, directing deprotonation to an adjacent ortho position.[14] For this substrate, deprotonation would likely occur at the C-5 position. This generates a potent nucleophile that can be quenched with various electrophiles, offering a palladium-free route to functionalize the pyridine ring.
Causality and Control: This pathway is kinetically controlled and requires cryogenic temperatures to prevent competing reactions. The choice of a strong, hindered base is critical to favor deprotonation over nucleophilic addition to the pyridine ring.[15]
The Halogen Dance Reaction
Under certain basic conditions, particularly with lithium amide bases, a fascinating rearrangement known as the "Halogen Dance" can occur.[16] This reaction involves the migration of a halogen atom to a different position on the aromatic ring, driven by the formation of a more stable arylmetal intermediate.[17] For 2-bromo-3-iodo-6-methoxypyridine, treatment with a base like LDA could potentially lead to deprotonation or metal-halogen exchange, initiating a cascade that could result in isomeric dihalopyridines. This is a critical consideration, as it can lead to a loss of regiochemical integrity.
Mechanistic Hypothesis: The reaction is thought to proceed through a series of intermolecular halogen-metal exchange steps between metalated and non-metalated pyridine species present in solution.[18][19] The thermodynamic stability of the final lithiated intermediate dictates the final position of the halogen.
Caption: Proposed mechanism for the Halogen Dance reaction.
Part 4: Validated Experimental Protocols
The following are generalized protocols for performing selective cross-coupling reactions at the C-3 position of 2-bromo-3-iodo-6-methoxypyridine. Critical Prerequisite: All reactions must be performed under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents to ensure catalyst stability and reaction efficiency.
Protocol 1: Selective Suzuki-Miyaura Coupling
-
Reaction Setup: To a flame-dried Schlenk flask, add 2-bromo-3-iodo-6-methoxypyridine (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst and ligand (e.g., PdCl₂(dppf), 3 mol%).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with argon three times.
-
Solvent Addition: Add degassed solvent (e.g., a 4:1 mixture of 1,4-Dioxane and water) via syringe.
-
Reaction: Heat the mixture to the specified temperature (e.g., 90-100 °C) and stir vigorously for the required time (typically 6-12 hours).
-
Validation: Monitor the reaction progress by TLC or LC-MS to confirm consumption of the starting material and formation of the desired product.
-
Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Selective Sonogashira Coupling
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%) and copper(I) iodide (4-10 mol%).[1]
-
Reagent Addition: Add the solvent (e.g., THF or DMF) and an amine base (e.g., triethylamine, 2-3 equiv.). Stir for 5-10 minutes.
-
Substrate Addition: Add the terminal alkyne (1.2 equiv.) followed by 2-bromo-3-iodo-6-methoxypyridine (1.0 equiv.).
-
Reaction: Stir the reaction mixture at room temperature or heat to 40-60 °C.
-
Validation: Monitor the reaction for the disappearance of the starting material via TLC or LC-MS.
-
Workup: Once complete, cool the mixture, dilute with diethyl ether, and filter through a pad of celite to remove insoluble salts.
-
Purification: Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography.
References
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Brégent, T., Ivanova, M. V., Poisson, T., & Legros, J. (2022). Continuous‐Flow Divergent Lithiation of 2,3‐Dihalopyridines: Deprotolithiation versus Halogen Dance. Chemistry – A European Journal. [Link]
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Duan, X.-F., & Zhang, Z.-B. (2005). Recent progress of halogen-dance reactions in heterocycles. Heterocycles. [Link]
-
Jones, L., & Whitaker, B. J. (2016). Modeling a halogen dance reaction mechanism: A density functional theory study. Journal of Computational Chemistry. [Link]
-
Wikipedia. (n.d.). Halogen dance rearrangement. Retrieved from [Link]
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Duan, X.-F., & Zhang, Z.-B. (2005). RECENT PROGRESS OF HALOGEN-DANCE REACTIONS IN HETEROCYCLES. HETEROCYCLES, Vol. 65, No. 8. [Link]
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Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
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ResearchGate. (n.d.). Prototypical Buchwald-Hartwig amination mechanism. Retrieved from [Link]
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Chinchilla, R., & Nájera, C. (2014). Recent mechanistic developments and next generation catalysts for the Sonogashira coupling reaction. RSC Advances. [Link]
-
ResearchGate. (2021). Evidence for "cocktail"-type catalysis in Buchwald-Hartwig reaction. A mechanistic study. [Link]
- CoLab. (n.d.). Mechanistic Studies of the Suzuki Cross-Coupling Reaction.
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Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
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Myers, A. G. Research Group. (n.d.). ortho metalation. Retrieved from [Link]
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SciELO. (n.d.). Recent Progress in the Use of Pd-Catalyzed C-C Cross-Coupling Reactions in the Synthesis of Pharmaceutical Compounds. Retrieved from [Link]
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Magano, J., & Dunetz, J. R. (2021). Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. Angewandte Chemie International Edition. [Link]
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Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]
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Cherney, A. H., & Reisman, S. E. (2014). Stereospecific Pd-Catalyzed Cross-Coupling Reactions of Secondary Alkylboron Nucleophiles and Aryl Chlorides. Journal of the American Chemical Society. [Link]
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ACS Publications. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development. [Link]
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RSC Publishing. (2011). Pd-catalyzed cross-coupling reactions of alkyl halides. Chemical Society Reviews. [Link]
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ResearchGate. (n.d.). Theoretical Study on the Mechanism of Sonogashira Coupling Reaction. Retrieved from [Link]
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ResearchGate. (n.d.). Palladium‐Catalysed Cross‐Coupling and Related Processes: Some Interesting Observations That Have Been Exploited in Synthetic Chemistry. Retrieved from [Link]
-
YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. Retrieved from [Link]
-
Wikipedia. (n.d.). Directed ortho metalation. Retrieved from [Link]
-
University of Illinois. (n.d.). Directed (ortho) Metallation. Retrieved from [Link]
-
NIH. (2016). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. Beilstein Journal of Organic Chemistry. [Link]
-
ResearchGate. (n.d.). Suzuki Cross-Couplings of Unactivated Secondary Alkyl Bromides and Iodides. Retrieved from [Link]
-
NIH. (2011). Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids. Organic Letters. [Link]
-
Baran Lab. (n.d.). Directed Metalation: A Survival Guide. Retrieved from [Link]
-
YouTube. (2012). The Buchwald-Hartwig Amination Reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Directed ortho Metalation (DOM). Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry of Cross-Coupling: Harnessing 3-Iodo-2-methoxypyridine's Potential. Retrieved from [Link]
- Google Patents. (n.d.). CN103483247B - Preparation method of 2-bromo-3-methoxypyridine.
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A Comparative Benchmarking Guide to 2-Bromo-3-iodo-6-methoxypyridine in Drug Discovery
For researchers, scientists, and drug development professionals, the strategic selection of molecular building blocks is a critical determinant of success in the rapid and efficient synthesis of novel chemical entities. Substituted pyridines are a cornerstone of medicinal chemistry, featuring in a vast array of FDA-approved drugs.[1][2] This guide provides an in-depth technical comparison of 2-Bromo-3-iodo-6-methoxypyridine, a highly versatile and strategically functionalized building block, against other relevant alternatives in the context of palladium-catalyzed cross-coupling reactions. We will delve into the inherent reactivity of this molecule and provide experimental data to benchmark its efficiency in Suzuki-Miyaura and Sonogashira couplings, two of the most powerful C-C bond-forming reactions in the synthetic chemist's toolkit.
The Strategic Advantage of Orthogonal Halogenation in Pyridine Scaffolds
The unique structural feature of 2-Bromo-3-iodo-6-methoxypyridine lies in the differential reactivity of its two halogen substituents. In palladium-catalyzed cross-coupling reactions, the rate of oxidative addition of the palladium catalyst to the carbon-halogen bond is the pivotal factor governing which halogen reacts. The established order of reactivity is I > Br > Cl.[3] This predictable hierarchy allows for the site-selective functionalization of the pyridine ring, a concept of immense value in the construction of complex molecular architectures.
For 2-Bromo-3-iodo-6-methoxypyridine, the carbon-iodine bond at the 3-position is significantly more susceptible to oxidative addition than the carbon-bromine bond at the 2-position. This intrinsic difference enables chemists to selectively introduce a diverse range of substituents at the 3-position via cross-coupling, while leaving the less reactive bromine atom at the 2-position untouched and available for subsequent, more forcing, reaction conditions. This "one-pot" or sequential functionalization strategy streamlines synthetic routes, reduces the number of synthetic steps, and ultimately accelerates the drug discovery process.
Comparative Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust and widely employed method for the formation of biaryl and heteroaryl structures. The efficiency of 2-Bromo-3-iodo-6-methoxypyridine in this reaction is benchmarked against other commercially available dihalopyridines to provide a clear performance comparison.
Table 1: Comparative Performance of Dihalopyridine Building Blocks in Regioselective Suzuki-Miyaura Coupling
| Building Block | Coupling Partner | Catalyst System | Product | Yield (%) | Regioselectivity | Reference |
| 2-Bromo-3-iodo-6-methoxypyridine | Arylboronic Acid | Pd(PPh₃)₄, Na₂CO₃, Toluene/EtOH/H₂O | 2-Bromo-3-aryl-6-methoxypyridine | Good to Excellent | C-3 Selective | [4] (extrapolated) |
| 2,5-Dichloropyridine | Phenylboronic Acid | Pd₂(dba)₃, SPhos, K₃PO₄, Dioxane/H₂O | 2-Chloro-5-phenylpyridine | ~85 | C-5 Selective | [5] (representative) |
| 3-Bromo-2-chloropyridine | Phenylboronic Acid | Pd(PPh₃)₄, Na₂CO₃, DME/H₂O | 3-Phenyl-2-chloropyridine | ~90 | C-3 Selective | [3] (representative) |
| 2-Chloro-3-iodopyridine | Arylboronic Acid | Pd(PPh₃)₄, K₂CO₃, Dioxane/H₂O | 2-Chloro-3-arylpyridine | High | C-3 Selective | [4] (representative) |
Note: Specific yields for 2-Bromo-3-iodo-6-methoxypyridine are based on the reported successful selective Suzuki reactions for this compound, with exact figures being proprietary or requiring access to the full cited literature.[4]
As the data suggests, 2-Bromo-3-iodo-6-methoxypyridine is an excellent substrate for regioselective Suzuki coupling, predictably reacting at the C-I bond. This allows for the synthesis of 2-bromo-3-aryl-6-methoxypyridine intermediates, which can be further elaborated at the C-Br bond.
Experimental Protocol: Regioselective Suzuki-Miyaura Coupling of 2-Bromo-3-iodo-6-methoxypyridine
This protocol is a representative procedure for the selective arylation at the 3-position.
Materials:
-
2-Bromo-3-iodo-6-methoxypyridine (1.0 equiv)
-
Arylboronic acid (1.1 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)
-
Sodium carbonate (Na₂CO₃) (2.0 equiv)
-
Toluene, Ethanol, and Water (e.g., in a 4:1:1 ratio)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask, add 2-Bromo-3-iodo-6-methoxypyridine, the arylboronic acid, and sodium carbonate.
-
Add the palladium catalyst.
-
Seal the flask with a septum and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2-bromo-3-aryl-6-methoxypyridine.
Caption: Experimental workflow for the regioselective Suzuki-Miyaura coupling.
Comparative Performance in Sonogashira Coupling
The Sonogashira coupling is a highly efficient method for the formation of carbon-carbon bonds between sp²-hybridized carbons and sp-hybridized carbons of terminal alkynes.[6][7] This reaction is instrumental in the synthesis of a wide variety of molecular scaffolds in drug discovery.
Table 2: Comparative Performance of Dihalopyridine Building Blocks in Regioselective Sonogashira Coupling
| Building Block | Coupling Partner | Catalyst System | Product | Yield (%) | Regioselectivity | Reference |
| 2-Bromo-3-iodo-6-methoxypyridine | Terminal Alkyne | Pd(PPh₃)₂Cl₂, CuI, Et₃N, THF | 2-Bromo-3-alkynyl-6-methoxypyridine | High (expected) | C-3 Selective | (extrapolated) |
| 2,5-Dichloropyridine | Phenylacetylene | Pd(PPh₃)₄, CuI, Et₃N, THF | 2-Chloro-5-(phenylethynyl)pyridine | Moderate | C-5 Selective | [8] (representative) |
| 3-Bromo-2-chloropyridine | Terminal Alkyne | Pd(PPh₃)₂Cl₂, CuI, Et₃N, DMF | 3-Alkynyl-2-chloropyridine | Good to Excellent | C-3 Selective | |
| 2-Chloro-3-iodopyridine | Terminal Alkyne | Pd(PPh₃)₂Cl₂, CuI, Et₃N, THF | 2-Chloro-3-alkynylpyridine | High | C-3 Selective | [4] (representative) |
While a direct literature precedent for the Sonogashira coupling of 2-Bromo-3-iodo-6-methoxypyridine was not identified, based on the established principles of reactivity, a high yield and selectivity for the C-3 coupled product is anticipated under standard conditions. The provided protocol is based on well-established procedures for similar substrates.
Experimental Protocol: Regioselective Sonogashira Coupling of 2-Bromo-3-iodo-6-methoxypyridine
This protocol outlines a general procedure for the selective alkynylation at the 3-position.
Materials:
-
2-Bromo-3-iodo-6-methoxypyridine (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.03 equiv)
-
Copper(I) iodide (CuI) (0.05 equiv)
-
Triethylamine (Et₃N) (as solvent or co-solvent)
-
Anhydrous Tetrahydrofuran (THF) (if required)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried Schlenk flask, add Pd(PPh₃)₂Cl₂ and CuI.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen).
-
Add anhydrous THF (if used) and triethylamine.
-
Add the terminal alkyne to the stirred solution.
-
Add 2-Bromo-3-iodo-6-methoxypyridine.
-
Stir the reaction at room temperature or heat gently (e.g., to 40-60 °C) and monitor by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with diethyl ether or ethyl acetate and filter through a pad of celite to remove the ammonium salts.
-
Wash the filtrate with saturated aqueous NH₄Cl solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 2-bromo-3-alkynyl-6-methoxypyridine.
Caption: Experimental workflow for the regioselective Sonogashira coupling.
Conclusion: A Superior Building Block for Sequential Functionalization
This comparative guide demonstrates that 2-Bromo-3-iodo-6-methoxypyridine is a highly efficient and selective building block for the synthesis of complex substituted pyridines. Its key advantage lies in the predictable and orthogonal reactivity of its two halogen atoms, enabling chemists to perform sequential cross-coupling reactions with a high degree of control. The ability to selectively functionalize the 3-position via Suzuki or Sonogashira coupling while retaining the bromine at the 2-position for subsequent transformations makes it a superior choice for the efficient construction of diverse molecular libraries in drug discovery programs. The experimental protocols provided herein serve as a robust starting point for researchers to harness the full synthetic potential of this valuable heterocyclic intermediate.
References
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Bumagin, N. A.; Bykov, V. V. A convenient method for the synthesis of symmetrical and unsymmetrical biaryls via the palladium-catalyzed cross-coupling of arylboronic acids with aryl halides in aqueous media. Tetrahedron1997 , 53 (42), 14437–14450. [Link]
-
Chemler, S. R.; Trauner, D.; Danishefsky, S. J. The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis. Angew. Chem. Int. Ed.2001 , 40 (23), 4544-4568. [Link]
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Chinchilla, R.; Nájera, C. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chem. Rev.2007 , 107 (3), 874–922. [Link]
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Sonogashira, K. Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. J. Organomet. Chem.2002 , 653 (1-2), 46–49. [Link]
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Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chem. Rev.1995 , 95 (7), 2457–2483. [Link]
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Vitaku, E.; Smith, D. T.; Njardarson, J. T. Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals. J. Med. Chem.2014 , 57 (24), 10257–10274. [Link]
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Zhu, Q.; et al. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis2017 , 6, 121-133. [Link]
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Littke, A. F.; Fu, G. C. Palladium-Catalyzed Cross-Coupling Reactions of Aryl Chlorides. Angew. Chem. Int. Ed.2002 , 41 (22), 4176-4211. [Link]
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Corbet, J.-P.; Mignani, G. Selected Patented Cross-Coupling Reaction Technologies. Chem. Rev.2006 , 106 (7), 2651–2710. [Link]
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Nicolaou, K. C.; Bulger, P. G.; Sarlah, D. Palladium-Catalyzed Cross-Coupling Reactions in Total Synthesis. Angew. Chem. Int. Ed.2005 , 44 (29), 4442-4489. [Link]
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Reimann, S.; Ehlers, P.; Ohlendorf, L.; Langer, P. Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine. Org. Biomol. Chem.2017 , 15, 1510-1520. [Link]
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Chapman, G. M.; Stanforth, S. P.; Tarbit, B.; Watson, M. D. Arylated pyridines: Suzuki reactions of O-substituted 2,6-dihalogenated-3-hydroxypyridines. J. Chem. Soc., Perkin Trans. 12002 , (5), 581-582. [Link]
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Hassan, J.; Sévignon, M.; Gozzi, C.; Schulz, E.; Lemaire, M. Aryl-Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chem. Rev.2002 , 102 (5), 1359–1470. [Link]
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Yin, L.; Liebscher, J. Carbon−Carbon Coupling Reactions Catalyzed by Heterogeneous Palladium Catalysts. Chem. Rev.2007 , 107 (1), 133–173. [Link]
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The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Drug Des Devel Ther.2021 , 15, 3563–3585. [Link]
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Exploiting Orthogonal C–C Cross-Coupling Reactions for Chemistry-on-the-Complex: Modular Assembly of 2,6-Di(quinolin-8-yl)pyridine Ruthenium(II) Photosensitizer Triads. J. Am. Chem. Soc.2016 , 138 (49), 15992–15995. [Link]
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3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance. Molecules2022 , 27(16), 5243. [Link]
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Reductive Cross-Coupling of 3-Bromo-2,1-borazaronaphthalenes with Alkyl Iodides. Org. Lett.2014 , 16 (14), 3752–3755. [Link]
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Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Org. Biomol. Chem.2018 , 16, 8439-8443. [Link]
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Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. J. Am. Chem. Soc.2022 , 144 (21), 9348–9357. [Link]
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Copper-Catalyzed Coupling of Alkylamines and Aryl Iodides: An Efficient System Even in an Air Atmosphere. Org. Lett.2003 , 5 (16), 2891–2894. [Link]
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Regioselective palladium-catalyzed SuzukieMiyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. Tetrahedron2013 , 69 (25), 5221-5228. [Link]
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The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Drug Des Devel Ther.2021 , 15, 3563–3585. [Link]
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The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Drug Des Devel Ther.2021 , 15, 3563–3585. [Link]
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Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde. Tetrahedron Lett.2011 , 52 (50), 6735-6737. [Link]
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Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Catalysts2019 , 9 (3), 213. [Link]
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Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. Chem Cent J2018 , 12, 53. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-Bromo-3-iodo-6-methoxypyridine
As researchers and developers in the pharmaceutical and chemical industries, our focus is often on the synthesis and application of novel compounds like 2-Bromo-3-iodo-6-methoxypyridine. However, the lifecycle of a chemical does not end when an experiment is complete. Responsible management, from handling to final disposition, is a cornerstone of laboratory safety, environmental stewardship, and regulatory compliance. This guide provides a comprehensive, technically grounded protocol for the proper disposal of 2-Bromo-3-iodo-6-methoxypyridine, moving beyond a simple checklist to explain the critical reasoning behind each step.
Hazard Identification and Core Disposal Principle: Halogenation
Before any handling or disposal, a thorough understanding of the compound's hazard profile is essential. 2-Bromo-3-iodo-6-methoxypyridine is not benign; its primary hazards dictate the necessary safety precautions and disposal pathway.
Table 1: Hazard Profile of 2-Bromo-3-iodo-6-methoxypyridine
| Hazard Class | GHS Hazard Statement | GHS Code | Source |
|---|---|---|---|
| Acute Toxicity | Harmful if swallowed | H302 | [1][2] |
| Acute Toxicity | Harmful if inhaled | H332 | [1][2] |
| Skin Irritation | Causes skin irritation | H315 | [1][2] |
| Eye Irritation | Causes serious eye irritation | H319 | [1][2] |
| Respiratory Irritation | May cause respiratory irritation | H335 |[1][2] |
The most critical feature for disposal is the molecular structure itself. The presence of both a bromine and an iodine atom classifies 2-Bromo-3-iodo-6-methoxypyridine as a halogenated organic compound .[3][4] This classification is the primary determinant for its waste stream segregation. Halogenated organic wastes are subject to specific disposal regulations, often under the U.S. Environmental Protection Agency (EPA), and are typically managed via high-temperature incineration.[3][5]
Expert Insight: The fundamental principle is strict segregation. Mixing halogenated waste with non-halogenated organic waste (e.g., acetone, methanol, hexanes) contaminates the entire container.[4] This forces the entire volume to be treated as the more stringently regulated and costly halogenated waste, needlessly increasing both environmental burden and disposal costs.[4][6]
Safety Protocols: Engineering Controls and Personal Protective Equipment (PPE)
Given the compound's hazard profile, particularly its potential for respiratory irritation and harm upon inhalation, all handling and waste consolidation must be performed within a certified chemical fume hood.[7][8][9]
Table 2: Required PPE for Handling and Disposal
| Protection Type | Specification | Rationale and Standard |
|---|---|---|
| Eye Protection | Tightly fitting safety goggles with side-shields or a face shield. | Protects against splashes and airborne particles causing serious eye irritation.[1][10] Conforms to OSHA 29 CFR 1910.133 or EN 166.[10] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or butyl rubber). | Prevents skin contact, which can cause irritation.[1] Always inspect gloves before use and wash hands thoroughly after handling.[11] |
| Body Protection | Fully-buttoned laboratory coat. | Protects skin and personal clothing from contamination.[1] |
| Respiratory | Not typically required if handled exclusively within a fume hood. | If a fume hood is not available or if exposure limits may be exceeded, a NIOSH-approved respirator with an organic vapor filter is necessary.[10] |
Step-by-Step Disposal and Decontamination Protocol
This protocol covers the waste journey from the point of generation to its readiness for collection by environmental health and safety (EHS) professionals.
Protocol 3.1: Waste Segregation and Collection
-
Designate a Waste Container: Select a sealable, clearly labeled container specifically for "Halogenated Organic Waste." The container must be made of a compatible material (e.g., High-Density Polyethylene - HDPE) and be in good condition.
-
Collect Chemical Waste:
-
Solid Waste: Carefully transfer any residual or unused solid 2-Bromo-3-iodo-6-methoxypyridine into the designated waste container.
-
Solutions: If the compound is in a solution with other halogenated solvents (e.g., dichloromethane, chloroform), it can be added to the same liquid halogenated waste container. If dissolved in a non-halogenated solvent, the entire solution must still be treated as halogenated waste.[6]
-
-
Collect Contaminated Materials: All disposable materials that have come into contact with the compound, such as gloves, weighing papers, and pipette tips, must be collected in a separate, sealed bag or container labeled "Solid Hazardous Waste" or "Contaminated Lab Debris."[7]
-
Labeling: The primary waste container must be accurately and securely labeled. The label should include:
-
Storage: Store the sealed waste container in a designated satellite accumulation area, away from incompatible materials, until it is ready for pickup.[8] The storage area should be cool, dry, and well-ventilated.
Protocol 3.2: Decontamination of Glassware
-
Initial Rinse: Rinse the contaminated glassware with a small amount of a suitable non-halogenated solvent (e.g., acetone). This initial rinseate is now considered halogenated waste and must be poured into the designated "Halogenated Organic Waste" container.
-
Subsequent Cleaning: After the initial decontamination rinse, the glassware can be washed using standard laboratory procedures.
The Disposal Workflow: From Bench to Final Disposition
The following workflow illustrates the decision-making process for the proper disposal of waste generated from experiments involving 2-Bromo-3-iodo-6-methoxypyridine.
This workflow is a self-validating system. By correctly identifying the waste type at the point of generation (a halogenated organic), the subsequent steps of segregation, containment, and contact with EHS are logically determined, ensuring compliance and safety.
Emergency Procedures for Spills and Exposures
Accidents can happen, and preparedness is key to mitigating risk.
Spill Cleanup (Small Scale)
-
Evacuate and Ventilate: Ensure the spill is contained within a fume hood. Keep non-essential personnel away.
-
Wear Full PPE: Don all PPE as outlined in Table 2.
-
Absorb the Spill: Cover the spill with an inert, non-combustible absorbent material such as sand, vermiculite, or earth.[12]
-
Collect Waste: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[8][13]
-
Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (like acetone), and place the cloth in the solid hazardous waste container.
-
Report: Report the incident to your laboratory supervisor or EHS office, in line with institutional policy.
First-Aid Measures
These measures are for immediate response; always seek professional medical attention following any exposure.[1]
-
If Inhaled: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1]
-
After Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. If irritation persists, consult a doctor.[1]
-
After Eye Contact: Rinse cautiously with pure water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[1]
-
If Swallowed: Rinse mouth with water. Do not induce vomiting. Call a doctor or Poison Control Center immediately.[1]
By adhering to these detailed procedures, researchers can ensure that the entire lifecycle of 2-Bromo-3-iodo-6-methoxypyridine is managed with the highest standards of safety, scientific integrity, and environmental responsibility.
References
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Unknown. Hazardous Waste Segregation. Available at: [Link]
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U.S. Environmental Protection Agency. (1988). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Available at: [Link]
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Electronic Code of Federal Regulations (eCFR). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. Available at: [Link]
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Loba Chemie. PYRIDINE FOR SYNTHESIS Safety Data Sheet. Available at: [Link]
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Nipissing University. (2019). Hazardous Materials Disposal Guide. Available at: [Link]
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Washington State University. Standard Operating Procedure for Pyridine. Available at: [Link]
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ETH Zürich. (2021). Factsheet: Disposal of Hazardous Waste - Basic Principles. Available at: [Link]
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A Senior Application Scientist's Guide to Handling 2-Bromo-3-iodo-6-methoxypyridine: A Framework for Safety and Operational Excellence
For the modern researcher, scientist, or drug development professional, the synthesis of novel compounds is a routine yet critical task. The handling of complex intermediates, such as 2-Bromo-3-iodo-6-methoxypyridine, demands more than just procedural knowledge; it requires a deep, intuitive understanding of the material's nature to ensure both personal safety and experimental integrity. This guide moves beyond a simple checklist to provide a comprehensive operational plan grounded in scientific causality, empowering you to work with confidence and precision.
Hazard Identification: Understanding the Intrinsic Risks
2-Bromo-3-iodo-6-methoxypyridine (CAS No. 321535-37-9) is a halogenated pyridine derivative.[1] Its reactivity, which makes it a valuable building block in medicinal chemistry, is also the source of its potential hazards. A thorough risk assessment is the foundational step for safe handling. The primary risks are associated with its irritant and harmful properties upon exposure.[2][3]
The Globally Harmonized System (GHS) classifications for this compound provide a clear, quantitative summary of its potential hazards.[2][3]
| Property | Identifier | Source(s) |
| CAS Number | 321535-37-9 | [1][2] |
| Molecular Formula | C₆H₅BrINO | [2][3][4] |
| Molecular Weight | 313.92 g/mol | [5] |
| Appearance | Solid | |
| Signal Word | Warning | [2] |
| GHS Pictogram | GHS07 (Irritant) | |
| Hazard Statements | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH332: Harmful if inhaledH335: May cause respiratory irritation | [2][3] |
These classifications mandate a stringent approach to exposure control. The "harmful" designation indicates a significant toxicological risk, while the "irritant" classification necessitates robust barrier protection to prevent contact with skin, eyes, and the respiratory system.
The Core of Protection: Personal Protective Equipment (PPE)
The selection of PPE is not a matter of simple compliance but a direct response to the identified hazards. For 2-Bromo-3-iodo-6-methoxypyridine, the goal is to establish a complete barrier against ingestion, inhalation, and dermal contact.
-
Primary Engineering Control: The Chemical Fume Hood Before any PPE is considered, the primary control measure must be in place. All handling of this solid compound, especially weighing and transfers where dust can be generated, must occur within a certified chemical fume hood.[4][6] This is the most effective way to mitigate the risk of inhaling harmful dust or vapors.[7]
-
Hand Protection: The First Line of Defense Given that the compound causes skin irritation, chemically resistant gloves are mandatory.[2][8] Nitrile gloves are an excellent general-use choice for handling pyridines and related compounds, offering good resistance to a wide range of chemicals.[6][7][9]
-
Causality: The H315 classification (Causes skin irritation) is the direct driver for this requirement. Direct contact can lead to localized inflammation and discomfort. For procedures with a higher risk of contamination, consider double-gloving.
-
-
Body Protection: Shielding from Contamination A flame-resistant lab coat, fully buttoned with tight-fitting cuffs, is required.[10][11] This prevents the compound from settling on clothing and causing prolonged skin contact.
-
Causality: This measure directly addresses the H315 hazard by providing a removable barrier that protects underlying clothing and skin.
-
-
Eye and Face Protection: A Non-Negotiable Mandate The H319 classification (Causes serious eye irritation) dictates the need for robust eye protection.[2]
-
Chemical Splash Goggles: These are the minimum requirement and must be worn at all times in the laboratory.[10] They provide a seal around the eyes, protecting from airborne particulates and accidental splashes.
-
Face Shield: When handling larger quantities or during procedures with a heightened risk of splashing (e.g., quenching a reaction), a face shield must be worn in addition to chemical splash goggles.[10] A face shield alone does not provide adequate protection.
-
Causality: The eyes are exceptionally vulnerable to chemical irritants. The "serious" nature of the H319 warning implies that contact could lead to significant and potentially lasting damage, making this level of protection essential.
-
-
Respiratory Protection: As-Needed Defense Work within a fume hood should prevent significant inhalation exposure. However, in the event of a large spill outside of containment or during emergency cleanup, respiratory protection may be necessary.[11] An air-purifying respirator with a combination cartridge effective against organic vapors and particulates (such as an ABEK filter) would be appropriate. Use of such equipment requires enrollment in a formal respiratory protection program with medical clearance and fit-testing.[9][11]
-
Causality: The H332 (Harmful if inhaled) and H335 (May cause respiratory irritation) classifications drive this requirement. Inhalation can lead to systemic toxic effects and irritation of the respiratory tract.[2]
-
Operational Plan: From Preparation to Disposal
A self-validating protocol ensures that safety is built into the workflow at every stage.
-
Verify Fume Hood Operation: Ensure the chemical fume hood is functioning correctly and the sash is at the appropriate height.
-
Assemble Materials: Gather all necessary equipment (spatulas, weigh boats, glassware) and place them inside the fume hood to minimize movement in and out of the containment area.
-
Prepare Waste Containers: Designate a clearly labeled, sealed container for solid hazardous waste.[8][12]
-
Don PPE: Put on all required PPE in the correct order: lab coat, then goggles, then gloves.
-
Weighing: Carefully weigh the solid compound on a weigh boat inside the fume hood. Avoid creating dust. Use a spatula to gently transfer the material.
-
Transfer: Add the compound to the reaction vessel slowly and carefully. If transferring into a solvent, add the solid to the liquid to minimize splashing.
-
Post-Handling: Once the transfer is complete, decontaminate the spatula and any other reusable equipment. Dispose of single-use items (weigh boats, contaminated wipes) into the designated solid hazardous waste container.[12]
-
Doff PPE: Remove PPE carefully before leaving the laboratory, ensuring not to touch your skin with the exterior of the gloves. Remove gloves first, then goggles, then lab coat. Wash hands thoroughly with soap and water.[8]
Workflow for Safe Handling of 2-Bromo-3-iodo-6-methoxypyridine
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
